Product packaging for NT113(Cat. No.:CAS No. 1398833-56-1)

NT113

Cat. No.: B609667
CAS No.: 1398833-56-1
M. Wt: 505.9784
InChI Key: NQSNDWQDQPMUOC-JTOSHVFGSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

NT113 is a pan-ERBB inhibitor with high brain penetrance. This compound inhibits the growth of glioblastoma xenografts with EGFR amplification. this compound is active against GBM xenografts in which wild-type EGFR or EGFRvIII is highly expressed. This compound has inhibitory activity, both in vivo and in vitro, on ERBB family member phosphorylation, as well as on the phosphorylation of downstream signaling mediator Akt. This compound may be potentially useful in treating patients with GBM.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H25ClFN5O2 B609667 NT113 CAS No. 1398833-56-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1398833-56-1

Molecular Formula

C27H25ClFN5O2

Molecular Weight

505.9784

IUPAC Name

N-[4-(3-chloro-4-fluoroanilino)-7-[2-(3-oxabicyclo[3.1.0]hexan-6-yl)ethynyl]quinazolin-6-yl]-4-(dimethylamino)but-2-enamide

InChI

InChI=1S/C27H25ClFN5O2/c1-34(2)9-3-4-26(35)33-24-12-19-25(10-16(24)5-7-18-20-13-36-14-21(18)20)30-15-31-27(19)32-17-6-8-23(29)22(28)11-17/h3-4,6,8,10-12,15,18,20-21H,9,13-14H2,1-2H3,(H,33,35)(H,30,31,32)

InChI Key

NQSNDWQDQPMUOC-JTOSHVFGSA-N

SMILES

CN(C)CC=CC(=O)NC1=CC2=C(C=C1C#CC3C4C3COC4)N=CN=C2NC5=CC(=C(C=C5)F)Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

NT113;  NT-113;  NT 113.

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Core Technology of NT113: The Encapsulated Cell Therapy (ECT) Platform

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available information does not provide a discrete chemical structure for a compound designated "NT113". Instead, evidence suggests that this compound is likely an internal product designation from Neurotech Pharmaceuticals for a therapeutic based on their proprietary Encapsulated Cell Therapy (ECT) platform . This guide will provide a detailed technical overview of this core biological drug delivery technology, using the company's most clinically advanced product, NT-501 (Renexus®) , as the primary example.

Introduction to Encapsulated Cell Therapy (ECT)

The Encapsulated Cell Therapy (ECT) platform is an innovative, implantable biologic drug delivery system designed for the long-term, continuous delivery of therapeutic proteins directly to the posterior segment of the eye. This technology circumvents the challenges of short drug half-lives and the risks associated with repeated intraocular injections for chronic retinal diseases.[1] The core of the technology is a living, genetically engineered human cell line housed within a semi-permeable, immunoisolating implant.[2][3][4] This design allows for the sustained, zero-order release of freshly synthesized therapeutic proteins for periods exceeding two years from a single implantation.[1]

The flagship product based on this platform, NT-501, has been developed for the treatment of neurodegenerative retinal diseases such as macular telangiectasia type 2 (MacTel) and glaucoma.[1][5][6]

Core Components of the ECT Platform

The ECT platform is comprised of two primary components: the engineered human cell line and the implantable device.

The NTC-200 Human Cell Line

The foundation of the ECT platform is a proprietary, immortalized human retinal pigment epithelial (RPE) cell line, designated NTC-200 .[1][2][7] This cell line has been extensively characterized and selected for its unique properties that make it ideal for intraocular implantation:

  • Robustness: NTC-200 cells are capable of thriving in the low-oxygen and low-nutrient environment of the vitreous humor.[1][2][7]

  • Non-Tumorigenic: The cell line has been rigorously tested and shown to be non-tumorigenic.[2]

  • Genetic Amenability: The cells are readily amenable to genetic engineering using stringent selection methods to produce a wide array of therapeutic proteins, including growth factors, antibodies, and fusion proteins.[1][4]

For the NT-501 product, the NTC-200 line is genetically modified to create the NTC-201-6A cell line, which is engineered to secrete therapeutic quantities of Ciliary Neurotrophic Factor (CNTF).[1]

The ECT Implantable Device

The device is a non-biodegradable, cylindrical implant designed for surgical placement in the vitreous cavity. It provides mechanical support and immune-isolation for the encapsulated cells.

Component Material Function Dimensions
Outer Membrane Polyethersulfone (PES)A semi-permeable membrane that allows the influx of nutrients and oxygen and the efflux of therapeutic proteins, while blocking host immune cells.[2][8]1 mm (diameter)
Internal Scaffold Polyethylene Terephthalate (PET) YarnProvides a matrix for cell attachment and distribution within the device core.[8][9]6 mm (length)
Anchoring Suture Loop TitaniumFacilitates surgical fixation of the device to the sclera and allows for easy retrieval if necessary.[8]N/A
Cellular Payload ~200,000 engineered NTC-201-6A cellsThe living "bioreactor" that continuously produces and secretes the therapeutic protein (CNTF).[8]N/A

Mechanism of Action: The NT-501 Example

The therapeutic effect of NT-501 is mediated by the sustained delivery of CNTF, a potent neurotrophic factor known to promote the survival of photoreceptors and retinal ganglion cells.[1][6]

CNTF Signaling Pathway

Once released from the implant into the vitreous, CNTF diffuses to the retina and initiates a signaling cascade to protect retinal neurons from apoptotic cell death.

  • Receptor Binding: CNTF first binds to its specific alpha-receptor subunit, CNTFRα.

  • Receptor Complex Formation: This complex then recruits the signal-transducing subunits, leukemia inhibitory factor receptor beta (LIFRβ) and glycoprotein 130 (gp130), to form a stable, high-affinity tripartite receptor complex.[1]

  • Pathway Activation: The formation of this complex activates the associated Janus Kinase (JAK).

  • Signal Transduction: Activated JAK phosphorylates Signal Transducer and Activator of Transcription (STAT) proteins.

  • Gene Expression: Phosphorylated STAT proteins translocate to the nucleus, where they act as transcription factors to upregulate the expression of various cell survival and anti-apoptotic genes, thereby exerting a neuroprotective effect on retinal cells.[1]

CNTF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_receptor_complex Receptor Complex Activation CNTF CNTF CNTFRa CNTFRα CNTF->CNTFRa LIFRb LIFRβ CNTFRa->LIFRb gp130 gp130 CNTFRa->gp130 JAK JAK STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT Nucleus Nucleus pSTAT->Nucleus SurvivalGenes Cell Survival Gene Expression Nucleus->SurvivalGenes point1->JAK Activation

Caption: CNTF Signaling Pathway Activation.

Quantitative Data

Data for the ECT platform is primarily derived from clinical trials of the NT-501 implant.

Parameter Value Source
Therapeutic Agent Ciliary Neurotrophic Factor (CNTF)Neurotech Pharmaceuticals
Cell Line NTC-201-6A (Genetically modified human RPE)Neurotech Pharmaceuticals[1]
Device Lifespan Designed for > 2 years of therapeutic delivery. Explanted devices have shown cell viability for over 14 years.[10]Clinical Trials (NCT03316300, NCT03319849)
Efficacy in MacTel Type 2 (Phase 3) Trial A: 56.4% reduction in rate of disease progression (p < 0.0001).Trial B: 29.2% reduction in rate of disease progression (p = 0.021).NCT03316300 & NCT03319849 Clinical Trial Data
Safety Profile (Glaucoma Phase I) Well-tolerated with no serious adverse events associated with the implant.[11]NCT01408472 Clinical Trial Data
FDA Status (for NT-501 / Renexus®) Biologics License Application (BLA) granted Priority Review. PDUFA goal date: December 17, 2024.[6]Neurotech Pharmaceuticals Press Release

Experimental Protocols

Detailed manufacturing and genetic engineering protocols are proprietary. However, the surgical implantation protocol has been described in clinical trial literature.

Surgical Implantation of the ECT Device

The procedure is performed as a minimally invasive outpatient surgery.

  • Preparation: Standard aseptic preparation of the surgical field is performed.

  • Incision: A small 2 mm sclerotomy (surgical incision in the sclera) is made. The typical location is 3.75 mm posterior to the limbus, often in the inferotemporal region.[8]

  • Implantation: The ECT device is inserted through the sclerotomy into the vitreous cavity.

  • Anchoring: The titanium suture loop at the proximal end of the device is sutured to the sclera to fix the implant in place and prevent migration.

  • Closure: The conjunctiva and scleral incision are closed.

Implantation_Workflow start Start: Patient Preparation prep 1. Aseptic Preparation of Surgical Field start->prep incision 2. Create 2mm Sclerotomy (3.75mm posterior to limbus) prep->incision implant 3. Insert ECT Device into Vitreous Cavity incision->implant anchor 4. Suture Titanium Loop to Sclera implant->anchor closure 5. Close Scleral and Conjunctival Incisions anchor->closure end End: Procedure Complete closure->end

Caption: ECT Device Surgical Implantation Workflow.

Conclusion

While the specific details of "this compound" remain proprietary, the underlying Encapsulated Cell Therapy (ECT) platform represents a significant advancement in biologic drug delivery for chronic ophthalmic diseases. By utilizing a robust, genetically engineered cell line within a durable, immunoisolating implant, the ECT platform provides a novel method for achieving long-term, stable, and targeted delivery of therapeutic proteins to the retina. The clinical progress of NT-501 demonstrates the platform's potential to address unmet needs in neurodegenerative retinal disorders.

References

In-Depth Technical Guide: The Discovery and Synthesis of BNT113, an mRNA-Based Immunotherapy for HPV16-Positive Cancers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BNT113 is an investigational intravenous RNA-lipoplex (RNA-LPX) cancer vaccine developed by BioNTech. It is designed to elicit a potent and specific immune response against Human Papillomavirus type 16 (HPV16)-driven cancers. This is achieved by delivering messenger RNA (mRNA) that encodes for the two major HPV16 oncoproteins, E6 and E7. These proteins are constitutively expressed in HPV16-positive tumors, making them ideal targets for immunotherapy. Bthis compound is currently undergoing clinical evaluation for the treatment of HPV16-positive head and neck squamous cell carcinoma (HNSCC) and other HPV16-positive solid tumors. This guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and clinical development of Bthis compound.

Discovery and Rationale

The discovery of Bthis compound is rooted in the understanding of HPV-driven oncogenesis and the advancement of mRNA vaccine technology. HPV16 is a high-risk virus responsible for a significant proportion of cervical, anogenital, and oropharyngeal cancers. The viral oncoproteins E6 and E7 are critical for the initiation and progression of these malignancies. They function by inactivating tumor suppressor proteins, p53 and pRb respectively, leading to uncontrolled cell proliferation. As these oncoproteins are of viral origin and are consistently expressed in tumor cells, they represent non-self antigens that can be targeted by the immune system.

BioNTech's "FixVac" platform, upon which Bthis compound is built, leverages the therapeutic potential of mRNA to generate a robust anti-tumor immune response. The rationale is to introduce mRNA encoding these tumor-associated antigens (TAAs) into the body, enabling the patient's own cells to produce the E6 and E7 proteins. These newly synthesized proteins are then processed and presented by antigen-presenting cells (APCs), primarily dendritic cells (DCs), to activate and expand cytotoxic T lymphocytes (CTLs) that can recognize and eliminate cancer cells expressing the target oncoproteins.

Mechanism of Action

Bthis compound exerts its anti-tumor effect through the induction of a targeted cell-mediated immune response. The mechanism can be delineated as follows:

  • Uptake and Translation: Following intravenous administration, the lipid nanoparticle (LNP) formulation of Bthis compound is designed to protect the mRNA from degradation and facilitate its uptake by APCs, particularly in lymphoid tissues like the spleen.[1] Once inside the cell, the mRNA is released into the cytoplasm and translated by the host cell's ribosomal machinery into the HPV16 E6 and E7 oncoproteins.[1]

  • Antigen Processing and Presentation: The newly synthesized E6 and E7 proteins are processed by the proteasome into smaller peptides. These peptides are then loaded onto Major Histocompatibility Complex (MHC) class I molecules and presented on the surface of the APCs.

  • T-Cell Activation and Proliferation: The peptide-MHC complexes are recognized by the T-cell receptors (TCRs) on naive CD8+ T-cells. This interaction, along with co-stimulatory signals, leads to the activation and clonal expansion of HPV16 E6/E7-specific cytotoxic T-lymphocytes (CTLs). CD4+ helper T-cells are also activated through MHC class II presentation, providing crucial support for the CTL response.

  • Tumor Cell Recognition and Elimination: The expanded population of activated CTLs circulates throughout the body and can recognize and bind to HPV16-positive tumor cells that are presenting the same E6 and E7-derived peptides on their MHC class I molecules. Upon binding, the CTLs release cytotoxic granules containing perforin and granzymes, inducing apoptosis (programmed cell death) in the cancer cells.

This targeted approach aims to create a durable anti-tumor immunity with the potential for long-term surveillance against cancer recurrence.

Synthesis and Formulation

The synthesis of Bthis compound involves two primary components: the mRNA drug substance and the lipid nanoparticle delivery system.

mRNA Synthesis

The production of the mRNA component of Bthis compound is a cell-free process that utilizes in vitro transcription (IVT). While the exact sequence and modifications for Bthis compound are proprietary, the general workflow is as follows:

Experimental Protocol: In Vitro Transcription of mRNA

  • Plasmid DNA Template Preparation: A high-purity, linearized plasmid DNA template containing the genetic sequence for the HPV16 E6 and E7 oncoproteins is prepared. The plasmid is amplified in E. coli and subsequently linearized using restriction enzymes to ensure run-off transcription.

  • In Vitro Transcription Reaction: The linearized DNA template is incubated with an RNA polymerase (typically T7), ribonucleotide triphosphates (NTPs), and a cap analog in a reaction buffer. The RNA polymerase synthesizes single-stranded mRNA molecules complementary to the DNA template.

  • Capping and Polyadenylation: A 5' cap structure is co-transcriptionally or enzymatically added to the mRNA to enhance its stability and translational efficiency. A poly(A) tail is also added to the 3' end, typically encoded within the DNA template, to further increase stability and prevent degradation.

  • Purification: The synthesized mRNA is purified to remove the DNA template, enzymes, unincorporated nucleotides, and other reaction components. This is often achieved through chromatography techniques.

Lipid Nanoparticle Formulation

The purified mRNA is encapsulated within a lipid nanoparticle (LNP) to protect it from degradation by ribonucleases and to facilitate its delivery into cells. The LNP formulation is a critical component of the vaccine's efficacy.

Experimental Protocol: Preparation of RNA-Lipid Nanoparticles

  • Lipid Mixture Preparation: A precise mixture of lipids is dissolved in an organic solvent, typically ethanol. A common LNP formulation includes:

    • An ionizable cationic lipid: Interacts with the negatively charged mRNA and facilitates endosomal escape.

    • A PEGylated lipid: Stabilizes the nanoparticle and controls its size and circulation time.

    • A helper phospholipid (e.g., DSPC): Provides structural integrity to the lipid bilayer.

    • Cholesterol: Modulates membrane fluidity and stability.

  • Nanoparticle Formation: The lipid-ethanol solution is rapidly mixed with an aqueous buffer containing the mRNA at a specific pH. This rapid mixing, often achieved using a microfluidic device, causes the lipids to self-assemble around the mRNA, forming the RNA-LNP.

  • Purification and Buffer Exchange: The resulting LNP suspension is purified to remove the organic solvent and unencapsulated mRNA. This is typically done through tangential flow filtration (TFF) or dialysis, during which the buffer is exchanged to a pharmaceutically acceptable buffer at a physiological pH.

  • Sterile Filtration and Final Formulation: The purified LNP suspension is passed through a 0.22 µm filter for sterilization and filled into vials for storage.

Preclinical and Clinical Development

Preclinical Evaluation

While specific quantitative preclinical data for Bthis compound has not been extensively published, the development of mRNA-based cancer vaccines like Bthis compound relies on a robust preclinical package demonstrating proof-of-concept. This typically involves:

  • In vitro studies: Demonstrating the expression of the encoded antigens (E6 and E7) in transfected cells and the ability of these cells to activate T-cells.

  • In vivo studies in animal models: Evaluating the immunogenicity of the vaccine by measuring the induction of E6/E7-specific T-cell responses in vaccinated animals. Efficacy is assessed in tumor models where animals bearing HPV16-positive tumors are treated with the vaccine, and outcomes such as tumor growth inhibition and overall survival are measured.

Clinical Trials

Bthis compound is being evaluated in human clinical trials, with notable studies including:

  • HARE-40 (NCT03418480): A Phase 1/2 trial assessing the safety and preliminary efficacy of Bthis compound in patients with HPV16-positive cancers. Results from this trial have shown that Bthis compound is well-tolerated and induces potent, antigen-specific T-cell responses.[2][3]

  • AHEAD-MERIT (NCT04534205): A Phase 2 randomized trial evaluating Bthis compound in combination with the anti-PD-1 antibody pembrolizumab versus pembrolizumab monotherapy as a first-line treatment for patients with unresectable recurrent or metastatic HPV16-positive HNSCC.[4]

Table 1: Summary of Key Clinical Trial Data for Bthis compound

Trial IdentifierPhaseIndicationTreatment ArmsKey Findings/Endpoints
HARE-40 (NCT03418480) I/IIHPV16+ CancersBthis compound monotherapyWell-tolerated, induced potent antigen-specific T-cell responses.[2][3]
AHEAD-MERIT (NCT04534205) IIUnresectable recurrent or metastatic HPV16+ HNSCCBthis compound + Pembrolizumab vs. Pembrolizumab monotherapyEvaluating safety and efficacy of the combination therapy.[4]

Visualizations

Signaling Pathway of Bthis compound-Induced Anti-Tumor Immunity

BNT113_Mechanism_of_Action cluster_administration Administration & Uptake cluster_antigen_presentation Antigen Presentation cluster_t_cell_activation T-Cell Activation cluster_tumor_killing Tumor Cell Killing Bthis compound (RNA-LPX) Bthis compound (RNA-LPX) APC Antigen Presenting Cell (APC) (e.g., Dendritic Cell) Bthis compound (RNA-LPX)->APC Uptake mRNA Release mRNA Release & Translation APC->mRNA Release E6/E7 Proteins HPV16 E6/E7 Oncoproteins mRNA Release->E6/E7 Proteins MHC I Presentation Peptide processing & MHC Class I Presentation E6/E7 Proteins->MHC I Presentation Naive T-Cell Naive CD8+ T-Cell MHC I Presentation->Naive T-Cell TCR Recognition Activated T-Cell Activated Cytotoxic T-Lymphocyte (CTL) Naive T-Cell->Activated T-Cell Activation & Proliferation Tumor Cell HPV16+ Tumor Cell Activated T-Cell->Tumor Cell Recognition & Binding Apoptosis Tumor Cell Apoptosis Tumor Cell->Apoptosis CTL-mediated Killing

Caption: Bthis compound mechanism of action from administration to tumor cell apoptosis.

Experimental Workflow for Bthis compound Synthesis

BNT113_Synthesis_Workflow cluster_mrna_synthesis mRNA Drug Substance Synthesis cluster_lnp_formulation Lipid Nanoparticle Formulation Plasmid DNA 1. Plasmid DNA Template (encoding E6/E7) IVT 2. In Vitro Transcription (IVT) Plasmid DNA->IVT Purification_mRNA 3. mRNA Purification IVT->Purification_mRNA Purified_mRNA Purified E6/E7 mRNA Purification_mRNA->Purified_mRNA Mixing 5. Microfluidic Mixing Purified_mRNA->Mixing Lipids 4. Lipid Mixture (in Ethanol) Lipids->Mixing Purification_LNP 6. Purification & Buffer Exchange Mixing->Purification_LNP Final_Product Bthis compound Final Product Purification_LNP->Final_Product

Caption: Workflow for the synthesis of Bthis compound mRNA and its formulation into lipid nanoparticles.

Conclusion

Bthis compound represents a promising and targeted immunotherapeutic approach for the treatment of HPV16-positive cancers. By leveraging the specificity of the HPV16 E6 and E7 oncoproteins as tumor antigens and the potency of the mRNA-LNP platform to induce a robust T-cell response, Bthis compound has the potential to address a significant unmet medical need. Ongoing clinical trials will be crucial in further defining its efficacy and safety profile, both as a monotherapy and in combination with other immunotherapies such as checkpoint inhibitors. The continued development of Bthis compound and other FixVac candidates holds great promise for the future of cancer immunotherapy.

References

In-Depth Technical Guide: Mechanism of Action of BNT113

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BNT113 is an investigational therapeutic cancer vaccine currently in clinical development for the treatment of Human Papillomavirus 16-positive (HPV16+) solid tumors. It is based on BioNTech's FixVac (Fixed Vaccine) platform, which utilizes a fixed combination of mRNA-encoded, non-mutated tumor-associated antigens specific to a particular cancer type. Bthis compound is designed to elicit a potent and targeted immune response against cancer cells expressing the HPV16 oncoproteins E6 and E7, which are the causative agents in a significant proportion of head and neck, cervical, and anogenital cancers. This document provides a detailed overview of the mechanism of action of Bthis compound, supported by available clinical data and experimental methodologies.

Core Mechanism of Action

Bthis compound is a lipoplex-formulated uridine mRNA (uRNA) immunotherapy that encodes the viral oncoproteins E6 and E7 of HPV16.[1][2] The optimized uRNA is designed to have an increased immunostimulatory effect to enhance vaccine efficacy.[3] The core mechanism can be dissected into several key stages, from administration to the induction of a targeted anti-tumor immune response.

  • Delivery and Cellular Uptake: Bthis compound is administered intravenously. The mRNA is encapsulated within a proprietary RNA-lipoplex delivery formulation.[4] This lipid-based nanoparticle system is designed to protect the mRNA from degradation in the bloodstream, enhance its stability, and specifically target antigen-presenting cells (APCs), particularly dendritic cells (DCs).[4][5]

  • Antigen Expression and Presentation: Following uptake by DCs, the lipoplex releases the Bthis compound mRNA into the cytoplasm. The host cell's translational machinery then synthesizes the HPV16 E6 and E7 oncoproteins. These foreign proteins are processed by the proteasome into smaller peptides. The resulting peptides are loaded onto Major Histocompatibility Complex (MHC) class I molecules and presented on the surface of the dendritic cells.

  • Immune Activation and T-Cell Response: The presentation of E6/E7 peptides by DCs in lymphoid organs activates the immune system. This leads to the induction and strong expansion of antigen-specific CD4+ and CD8+ T-cells that can recognize and target cancer cells expressing the HPV16 E6 and E7 oncoproteins.[4] The vaccine aims to trigger a potent, precise, and durable innate and adaptive immune response against the cancer cells.[4][5]

Signaling Pathway and Cellular Cascade

The immunological cascade initiated by Bthis compound is a multi-step process designed to overcome immune tolerance to the tumor and generate a robust cell-mediated anti-cancer effect.

BNT113_Mechanism_of_Action Bthis compound Bthis compound (mRNA-lipoplex) encoding HPV16 E6/E7 APC Antigen Presenting Cell (Dendritic Cell) Bthis compound->APC Uptake Translation Translation of mRNA to E6/E7 proteins APC->Translation Processing Proteasomal Processing of E6/E7 proteins Translation->Processing Presentation Presentation of E6/E7 peptides on MHC class I Processing->Presentation TCell_Activation Activation & Expansion of E6/E7-specific CD8+ T-cells Presentation->TCell_Activation T-cell Priming Recognition T-cell Recognition of Tumor Cell TCell_Activation->Recognition Tumor_Cell HPV16+ Tumor Cell (Expressing E6/E7) Tumor_Cell->Recognition Killing Tumor Cell Lysis Recognition->Killing

Caption: Bthis compound mechanism of action from APC uptake to tumor cell lysis.

Clinical and Immunogenicity Data

Bthis compound has been evaluated in two key clinical trials: the investigator-initiated Phase 1/2 HARE-40 trial (NCT03418480) and the Phase 2 AHEAD-MERIT trial (NCT04534205).[1][6] Data from these trials, presented at the European Society for Medical Oncology (ESMO) Congress in 2024, have demonstrated the immunogenicity and a manageable safety profile of Bthis compound, both as a monotherapy and in combination with a PD-1 inhibitor.[1][2][7]

HARE-40 Trial (Monotherapy)

The HARE-40 trial was a Phase 1/2 dose-escalation study evaluating Bthis compound as a monotherapy in patients with HPV16+ cancers.[8][9]

ParameterArm 1B (Advanced Cancers)Reference
Number of Patients with Post-Treatment Scans7[10]
Disease Control5 of 7 patients (71%)[10]
Immune ResponseObserved in the majority of patients[10]
AHEAD-MERIT Trial (Combination Therapy)

The AHEAD-MERIT trial is a Phase 2 study evaluating Bthis compound in combination with the PD-1 inhibitor pembrolizumab as a first-line treatment for unresectable recurrent or metastatic HPV16+, PD-L1+ head and neck squamous cell carcinoma (HNSCC).[6]

ParameterSafety Run-in CohortReference
TreatmentBthis compound + Pembrolizumab
TolerabilityWell tolerated
Adverse EventsMostly Grade 1-2
Immunogenicity (Biomarker Cohort, n=3)Induced de novo T-cell responses against HPV16 E6 and E7 antigens

Experimental Protocols

The assessment of the immunogenicity of Bthis compound relies on specialized immunological assays to detect and quantify the antigen-specific T-cell response. While specific, detailed protocols from the HARE-40 and AHEAD-MERIT trials are not publicly available, the following represents standard methodologies for these types of analyses.

Detection of HPV16-Specific T-Cells by IFN-γ ELISpot Assay

The ELISpot (Enzyme-Linked Immunospot) assay is a highly sensitive method used to quantify the frequency of cytokine-secreting cells at the single-cell level.

Objective: To determine the number of peripheral blood mononuclear cells (PBMCs) that secrete Interferon-gamma (IFN-γ) in response to stimulation with HPV16 E6/E7 peptide pools.

Methodology:

  • Plate Coating: 96-well PVDF membrane plates are coated with a capture antibody specific for human IFN-γ and incubated overnight at 4°C.

  • Cell Plating: Cryopreserved PBMCs are thawed, counted, and their viability is assessed. A defined number of cells (e.g., 2.5 x 10^5 cells/well) are plated.

  • Antigen Stimulation: Cells are stimulated with pools of overlapping peptides spanning the HPV16 E6 and E7 proteins. A negative control (no peptide) and a positive control (phytohemagglutinin) are included.

  • Incubation: Plates are incubated for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Detection: After incubation, cells are washed away, and a biotinylated detection antibody for IFN-γ is added. This is followed by the addition of a streptavidin-enzyme conjugate (e.g., alkaline phosphatase).

  • Spot Development: A substrate is added that is converted by the enzyme into an insoluble colored precipitate at the site of cytokine secretion, forming a "spot".

  • Analysis: The plates are dried, and the spots are counted using an automated ELISpot reader. The results are expressed as the number of spot-forming units (SFU) per million PBMCs.

ELISpot_Workflow Coat 1. Coat Plate with Capture Antibody Plate_Cells 2. Plate PBMCs Coat->Plate_Cells Stimulate 3. Add HPV16 Peptide Pools Plate_Cells->Stimulate Incubate 4. Incubate (18-24h) Stimulate->Incubate Detect 5. Add Detection Antibody & Enzyme Incubate->Detect Develop 6. Add Substrate & Develop Spots Detect->Develop Analyze 7. Count Spots Develop->Analyze

Caption: Workflow for the IFN-γ ELISpot assay.

Intracellular Cytokine Staining (ICS) by Flow Cytometry

ICS is a powerful technique to identify cytokine-producing cells and characterize their phenotype simultaneously.

Objective: To detect the production of cytokines (e.g., IFN-γ, TNF-α, IL-2) by CD4+ and CD8+ T-cells in response to HPV16 E6/E7 peptide stimulation.

Methodology:

  • Cell Stimulation: PBMCs are stimulated with HPV16 E6/E7 peptide pools for several hours (typically 6 hours) in the presence of a protein transport inhibitor (e.g., Brefeldin A). This inhibitor causes cytokines to accumulate within the cell.

  • Surface Staining: Cells are washed and stained with fluorescently-labeled antibodies against surface markers such as CD3, CD4, and CD8 to identify T-cell populations. A viability dye is also included to exclude dead cells from the analysis.

  • Fixation and Permeabilization: Cells are fixed to preserve their state and then permeabilized to allow antibodies to enter the cell.[10]

  • Intracellular Staining: Cells are incubated with fluorescently-labeled antibodies specific for the cytokines of interest (e.g., anti-IFN-γ, anti-TNF-α).[7]

  • Data Acquisition: The stained cells are analyzed on a multi-parameter flow cytometer.

  • Data Analysis: The data is analyzed using specialized software to gate on specific cell populations (e.g., Live -> CD3+ -> CD8+) and quantify the percentage of cells expressing the cytokine(s) of interest in the stimulated versus unstimulated samples.

ICS_Workflow Stimulation 1. Stimulate PBMCs with Peptides + Brefeldin A Surface_Stain 2. Stain Surface Markers (CD3, CD4, CD8) Stimulation->Surface_Stain Fix_Perm 3. Fix and Permeabilize Cells Surface_Stain->Fix_Perm Intra_Stain 4. Stain Intracellular Cytokines (IFN-γ, TNF-α) Fix_Perm->Intra_Stain Acquire 5. Acquire on Flow Cytometer Intra_Stain->Acquire Analyze 6. Analyze Data (Gating & Quantification) Acquire->Analyze

Caption: Workflow for intracellular cytokine staining by flow cytometry.

Conclusion

Bthis compound employs a targeted mRNA-based approach to stimulate the patient's immune system against HPV16-driven cancers. By delivering mRNA encoding the viral oncoproteins E6 and E7 in a specialized lipoplex formulation, Bthis compound effectively induces the host's cellular machinery to produce these antigens, leading to the activation and expansion of tumor-specific T-cells. Preliminary clinical data confirm that Bthis compound is immunogenic and has a manageable safety profile, supporting its further development as a novel cancer immunotherapy. The mechanism of action leverages the specificity and potency of the cellular immune system to recognize and eliminate malignant cells.

References

Unraveling the Mechanism of NT113: A Pan-ERBB Inhibitor for Glioblastoma

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Biological Pathway Analysis of NT113 for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a novel, orally bioavailable, irreversible pan-ERBB inhibitor that has demonstrated significant preclinical activity against glioblastoma (GBM), the most aggressive primary brain tumor in adults. This technical guide provides a comprehensive analysis of the biological pathways modulated by this compound, with a focus on its mechanism of action in GBM models characterized by EGFR amplification and the expression of the constitutively active EGFRvIII mutant. Through its potent inhibition of the ERBB family of receptor tyrosine kinases—EGFR (ERBB1), HER2 (ERBB2), and ERBB4—this compound effectively downregulates critical downstream signaling pathways, primarily the PI3K/Akt pathway, leading to decreased cell proliferation and increased apoptosis. This document synthesizes key quantitative data from preclinical studies, details the experimental protocols used to elucidate this compound's activity, and provides visual representations of the targeted signaling pathways and experimental workflows to support ongoing research and drug development efforts in neuro-oncology.

Core Mechanism of Action: Inhibition of the ERBB Signaling Network

This compound is designed as an irreversible inhibitor of the ERBB family of receptor tyrosine kinases. In the context of glioblastoma, the epidermal growth factor receptor (EGFR) is frequently amplified and/or mutated, leading to aberrant activation of downstream signaling cascades that drive tumor growth, proliferation, and survival.[1]

The primary mechanism of this compound involves covalent binding to the kinase domain of ERBB family members, which includes EGFR, HER2/neu (ERBB2), and ERBB4. This irreversible inhibition blocks the autophosphorylation of the receptors upon ligand binding (or in the case of EGFRvIII, constitutive activation), thereby preventing the recruitment and activation of downstream signaling molecules. A critical pathway inhibited by this compound is the PI3K/Akt pathway, a central regulator of cell survival and proliferation. By inhibiting ERBB receptor phosphorylation, this compound leads to a reduction in phosphorylated Akt (p-Akt), which in turn promotes apoptosis and reduces cell proliferation.[1]

Signaling Pathway Diagram

NT113_Mechanism_of_Action EGFR EGFR (ERBB1) HER2 (ERBB2) ERBB4 PI3K PI3K EGFR->PI3K This compound This compound This compound->EGFR Akt Akt PI3K->Akt Activates pAkt p-Akt (Active) Akt->pAkt Proliferation Cell Proliferation & Survival pAkt->Proliferation Promotes Apoptosis Apoptosis pAkt->Apoptosis Inhibits

Caption: this compound irreversibly inhibits ERBB receptors, blocking the PI3K/Akt pathway.

Quantitative Analysis of Preclinical Efficacy

Preclinical studies have demonstrated the potent anti-tumor activity of this compound in GBM models, particularly those with EGFR amplification or EGFRvIII expression. The following tables summarize the key quantitative findings from in vitro and in vivo experiments.

Table 1: In Vitro Anti-proliferative Activity of this compound
Glioblastoma Cell LineKey Genetic Feature(s)This compound IC50 (µM)
U87vIIIEGFRvIII OverexpressionData not available in cited literature
GBM39EGFR AmplificationData not available in cited literature
GBM12EGFR AmplificationData not available in cited literature

Note: While the primary literature confirms anti-proliferative activity, specific IC50 values were not reported in the main text or accessible supplementary materials.

Table 2: In Vivo Efficacy of this compound in Orthotopic Glioblastoma Xenograft Models
Xenograft ModelTreatment GroupMedian Survival (days)Statistical Significance (vs. Control)
U87vIII Control19-
This compound28p < 0.001
GBM12 Control29.5-
Lapatinib34.5Not significant
This compound63p < 0.003
U87 (wild-type EGFR) Control25-
This compound25Not significant (p = 0.428)

These data highlight the significant survival benefit conferred by this compound treatment in GBM models with amplified or mutated EGFR, and also underscore the lack of efficacy in models without these specific genetic alterations.[1]

Detailed Experimental Protocols

The following protocols are representative of the methodologies used to evaluate the biological activity of this compound.

Western Blot Analysis for Protein Phosphorylation

This protocol is for assessing the inhibition of ERBB family member and downstream Akt phosphorylation.

  • Cell Lysis:

    • Culture glioblastoma cells to 70-80% confluency.

    • Treat cells with this compound at various concentrations for the desired time.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature protein samples by boiling in Laemmli buffer.

    • Load equal amounts of protein per lane onto a polyacrylamide gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against total and phosphorylated forms of EGFR, HER2, Akt, and a loading control (e.g., GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection:

    • Wash the membrane with TBST and apply an enhanced chemiluminescence (ECL) substrate.

    • Visualize protein bands using a chemiluminescence imaging system.

Experimental Workflow: Western Blot

Western_Blot_Workflow A Cell Culture & this compound Treatment B Cell Lysis & Protein Extraction A->B C Protein Quantification (BCA) B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Immunoblotting (Antibodies) E->F G ECL Detection & Imaging F->G

Caption: Workflow for analyzing protein phosphorylation via Western Blot.

Immunohistochemistry (IHC) for Apoptosis

This protocol is for detecting activated caspase-3, a marker of apoptosis, in tumor tissue.

  • Tissue Preparation:

    • Fix tumor-bearing brain tissue from in vivo studies in 10% neutral buffered formalin.

    • Embed the fixed tissue in paraffin and section into 5 µm slices.

  • Antigen Retrieval:

    • Deparaffinize and rehydrate the tissue sections.

    • Perform heat-induced epitope retrieval using a citrate-based buffer.

  • Staining:

    • Block endogenous peroxidase activity with 3% hydrogen peroxide.

    • Block non-specific antibody binding with a blocking serum.

    • Incubate sections with a primary antibody against cleaved caspase-3 overnight at 4°C.

    • Wash and incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.

  • Visualization and Analysis:

    • Develop the signal using a DAB substrate, resulting in a brown precipitate at the site of the antigen.

    • Counterstain with hematoxylin.

    • Dehydrate, clear, and mount the slides.

    • Quantify the percentage of activated caspase-3 positive cells by counting cells in multiple high-powered fields under a microscope.[1]

In Vivo Orthotopic Xenograft Model

This protocol describes the establishment and monitoring of intracranial GBM tumors in mice.

  • Cell Preparation:

    • Culture human glioblastoma cells (e.g., U87vIII) engineered to express luciferase.

    • Harvest and resuspend the cells in a sterile, serum-free medium.

  • Intracranial Implantation:

    • Anesthetize immunodeficient mice (e.g., athymic nude mice).

    • Using a stereotactic frame, inject the prepared glioblastoma cells into the desired brain region (e.g., striatum).

  • Tumor Growth Monitoring:

    • Monitor tumor growth non-invasively using bioluminescence imaging (BLI).

    • Administer luciferin to the mice and image the light emission from the tumor cells using a sensitive camera.

  • Therapeutic Intervention and Efficacy Evaluation:

    • Once tumors are established, randomize mice into treatment and control groups.

    • Administer this compound or vehicle control orally at the specified dose and schedule.

    • Monitor tumor growth via BLI throughout the treatment period.

    • Record animal survival and perform statistical analysis (e.g., Kaplan-Meier survival curves).

Experimental Workflow: In Vivo Xenograft Study

In_Vivo_Workflow A Prepare Luciferase-expressing GBM Cells B Stereotactic Intracranial Implantation in Mice A->B C Tumor Growth Monitoring (Bioluminescence Imaging) B->C D Randomize Mice & Begin This compound Treatment C->D E Continue Monitoring Tumor Growth and Survival D->E F Data Analysis (Survival Curves, Tumor Growth) E->F

Caption: Workflow for preclinical evaluation of this compound in an orthotopic GBM model.

Conclusion and Future Directions

This compound has demonstrated compelling preclinical efficacy as a pan-ERBB inhibitor in glioblastoma models with EGFR alterations. Its ability to penetrate the blood-brain barrier and effectively inhibit the PI3K/Akt signaling pathway addresses some of the key challenges in treating this devastating disease. The quantitative data and experimental methodologies outlined in this guide provide a solid foundation for further investigation. Future research should focus on identifying predictive biomarkers of response to this compound, exploring rational combination therapies to overcome potential resistance mechanisms, and advancing this promising agent into clinical trials for patients with glioblastoma.

References

An In-depth Technical Guide to the Potential Therapeutic Targets of BNT113

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BNT113 is an investigational therapeutic cancer vaccine utilizing a messenger RNA (mRNA)-lipoplex (LPX) platform. Its primary therapeutic targets are the E6 and E7 oncoproteins of Human Papillomavirus type 16 (HPV-16), a high-risk viral type strongly implicated in the etiology of a significant subset of head and neck squamous cell carcinomas (HNSCC) and other malignancies. Unlike conventional small molecule or antibody-based therapies that directly target cellular pathways, Bthis compound's mechanism of action is to elicit a robust and specific T-cell mediated immune response against tumor cells expressing these viral neoantigens. This document provides a comprehensive overview of the therapeutic targets of Bthis compound, its mechanism of action, available clinical and preclinical data, and relevant experimental protocols.

Therapeutic Targets: HPV-16 E6 and E7 Oncoproteins

The designated therapeutic targets of Bthis compound are the E6 and E7 oncoproteins encoded by the HPV-16 genome.[1][2] The persistent expression of these proteins is a critical driver of HPV-induced carcinogenesis. They collaboratively disrupt fundamental cellular processes, leading to immortalization and malignant transformation.[3]

  • E6 Oncoprotein: The E6 protein primarily functions to promote the degradation of the tumor suppressor protein p53.[4] This is achieved by E6 binding to the cellular E3 ubiquitin ligase E6AP, which then targets p53 for proteasomal degradation.[4] The loss of p53 function abrogates cell cycle arrest and apoptosis in response to DNA damage, a hallmark of cancer.

  • E7 Oncoprotein: The E7 oncoprotein's main oncogenic role is the inactivation of the retinoblastoma tumor suppressor protein (pRb).[4] By binding to pRb, E7 disrupts the pRb-E2F transcription factor complex, leading to the uncontrolled expression of genes required for cell cycle progression. E7 expression is also associated with the induction of DNA damage and both numerical and structural chromosomal instability.[5]

The constitutive expression of E6 and E7 in HPV-16 positive cancer cells makes them ideal, non-self targets for immunotherapy. As foreign viral antigens, they can be readily recognized by the immune system, minimizing the risk of off-target effects on healthy, non-infected cells.

Mechanism of Action: RNA-Lipoplex Vaccine Platform

Bthis compound is a formulation of mRNA encoding the HPV-16 E6 and E7 oncoproteins, encapsulated within lipid nanoparticles to form an RNA-lipoplex.[1][6] This delivery system is designed to protect the mRNA from degradation and facilitate its delivery to antigen-presenting cells (APCs), particularly dendritic cells (DCs), primarily in the spleen following intravenous administration.[1][7]

The proposed mechanism of action unfolds as follows:

  • Uptake by APCs: The lipoplex nanoparticles are taken up by APCs.

  • mRNA Translation: Inside the APCs, the mRNA is released into the cytoplasm and translated into the full-length E6 and E7 proteins.[1][7]

  • Antigen Processing and Presentation: The newly synthesized E6 and E7 proteins are processed by the cellular antigen-processing machinery and presented on the surface of the APCs via both Major Histocompatibility Complex (MHC) Class I and Class II molecules.

  • T-Cell Priming and Activation: The presentation of E6 and E7-derived peptides on MHC molecules leads to the priming and activation of antigen-specific CD8+ and CD4+ T-cells.[1][7]

  • Tumor Cell Recognition and Elimination: The activated cytotoxic CD8+ T-cells recognize and kill tumor cells expressing the E6 and E7 oncoproteins. The helper CD4+ T-cells orchestrate a broader and more sustained anti-tumor immune response.

G cluster_vaccine Bthis compound Administration cluster_apc Antigen Presenting Cell (APC) cluster_tcell T-Cell Activation cluster_tumor Tumor Microenvironment bthis compound Bthis compound (mRNA-LPX encoding E6/E7) apc APC (e.g., Dendritic Cell) bthis compound->apc Uptake translation mRNA Translation to E6/E7 Proteins apc->translation processing Antigen Processing translation->processing presentation MHC Class I & II Presentation processing->presentation cd8 CD8+ T-Cell presentation->cd8 Priming cd4 CD4+ T-Cell presentation->cd4 Priming tumor_cell HPV16+ Cancer Cell (Expressing E6/E7) cd8->tumor_cell Recognition cd4->cd8 Help killing Tumor Cell Lysis tumor_cell->killing Induces

Preclinical and Clinical Data

Bthis compound is currently being evaluated in clinical trials, most notably the AHEAD-MERIT study. While comprehensive efficacy data from the randomized portion of the trial are pending, preliminary results from the safety run-in cohort and the earlier HARE-40 trial have been presented.

Immunogenicity

Data from the investigator-initiated Phase 1/2 HARE-40 trial and the AHEAD-MERIT safety run-in cohort have demonstrated that Bthis compound induces potent, de novo, antigen-specific T-cell responses against both HPV-16 E6 and E7 antigens.[2][6][8]

Clinical Activity and Safety

Preliminary data from the AHEAD-MERIT trial's safety run-in cohort, which evaluates Bthis compound in combination with the anti-PD-1 antibody pembrolizumab, have been presented.

Table 1: Summary of AHEAD-MERIT Safety Run-in Cohort Data

ParameterFindingCitation
Safety Profile The combination of Bthis compound and pembrolizumab was well-tolerated.[8][9]
Treatment-related adverse events were primarily mild to moderate (Grade 1-2), often presenting as flu-like symptoms.[8][9]
No alarming safety signals were observed in the initial 15 patients.[9]
Efficacy The combination showed promising efficacy in patients with unresectable recurrent or metastatic HPV16+ PD-L1+ HNSCC.[8]
Response rates in trials combining PD-1 inhibitors with vaccines in similar patient populations have been noted to exceed 45-50%.[8]
Biomarkers Biomarker analysis of a limited number of patients indicated HPV-specific T-cell activation in peripheral blood.[8]

AHEAD-MERIT Clinical Trial Design

The AHEAD-MERIT study (NCT04534205) is a Phase II, open-label, randomized trial designed to evaluate the efficacy and safety of Bthis compound in combination with pembrolizumab versus pembrolizumab monotherapy as a first-line treatment for patients with unresectable recurrent or metastatic HPV16+ HNSCC that expresses PD-L1.[8][10]

Table 2: AHEAD-MERIT (NCT04534205) Trial Overview

Parameter Description
Phase II
Study Design Open-label, randomized, controlled, multi-center
Patient Population Adults with unresectable recurrent or metastatic HPV16+ HNSCC expressing PD-L1 (CPS ≥1), who have not received prior systemic therapy for advanced disease.
Part A: Safety Run-in A non-randomized phase to confirm the safety and tolerability of Bthis compound in combination with pembrolizumab.
Part B: Randomized Patients are randomized to receive either Bthis compound in combination with pembrolizumab or pembrolizumab monotherapy.
Primary Objectives To evaluate the objective response rate (ORR) and overall survival (OS).
Secondary Objectives To assess progression-free survival (PFS), duration of response (DoR), safety, and immunogenicity.

G cluster_part_a Part A: Safety Run-in cluster_part_b Part B: Randomized start Patient Screening (HPV16+, PD-L1+ HNSCC) part_a Bthis compound + Pembrolizumab (Non-randomized) start->part_a safety_eval Safety & Tolerability Assessment part_a->safety_eval randomization Randomization safety_eval->randomization Proceed to Part B arm1 Arm 1: Bthis compound + Pembrolizumab randomization->arm1 arm2 Arm 2: Pembrolizumab Monotherapy randomization->arm2 end Primary & Secondary Endpoint Analysis arm1->end arm2->end

Experimental Protocols

The following sections outline representative methodologies for key experiments relevant to the evaluation of Bthis compound. These are generalized protocols and specific parameters may vary based on the exact experimental setup.

Immunogenicity Assessment by ELISpot Assay

The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method used to quantify the frequency of cytokine-secreting cells at the single-cell level, making it ideal for monitoring T-cell responses to vaccination.[2]

Objective: To determine the number of HPV-16 E6/E7-specific T-cells producing a specific cytokine (e.g., IFN-γ) upon stimulation.

Methodology:

  • Plate Coating: A 96-well ELISpot plate with a PVDF membrane is pre-coated with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ antibody) and incubated overnight.[11]

  • Cell Plating: Peripheral blood mononuclear cells (PBMCs) are isolated from patient blood samples. A defined number of cells (e.g., 250,000 cells/well) are added to the coated wells.[3]

  • Stimulation: Cells are stimulated with peptide pools spanning the HPV-16 E6 and E7 proteins. A negative control (no peptide) and a positive control (e.g., phytohemagglutinin) are included. The plate is incubated to allow for cytokine secretion.

  • Detection: After incubation, the cells are washed away. A biotinylated detection antibody specific for a different epitope of the target cytokine is added to the wells.[12]

  • Signal Development: An enzyme conjugate (e.g., streptavidin-alkaline phosphatase) is added, followed by a precipitating substrate. This results in the formation of a colored spot at the location of each cytokine-secreting cell.[2][12]

  • Analysis: The plate is dried, and the spots are counted using an automated ELISpot reader. The results are expressed as the number of spot-forming units (SFU) per million cells.

T-Cell Phenotyping and Function by Flow Cytometry

Multiparameter flow cytometry is used to characterize the phenotype and function of T-cell populations in response to Bthis compound vaccination.[13][14]

Objective: To identify and quantify different T-cell subsets (e.g., naïve, memory, effector) and assess their activation and cytotoxic potential.

Methodology:

  • Sample Preparation: PBMCs are isolated from patient blood.

  • In Vitro Stimulation: Cells are stimulated ex vivo with E6/E7 peptide pools for several hours in the presence of a protein transport inhibitor (e.g., Brefeldin A) to allow for intracellular cytokine accumulation.

  • Surface Staining: Cells are stained with a cocktail of fluorescently-labeled antibodies against cell surface markers to identify T-cell populations (e.g., CD3, CD4, CD8) and memory/effector markers (e.g., CD45RA, CCR7). Activation markers (e.g., CD137, CD69) can also be included.[15]

  • Fixation and Permeabilization: Cells are fixed to preserve their cellular structure and then permeabilized to allow antibodies to access intracellular targets.

  • Intracellular Staining: Cells are stained with antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α) and cytotoxic molecules (e.g., Granzyme B, Perforin).[5]

  • Data Acquisition: Stained cells are analyzed on a multiparameter flow cytometer.

  • Data Analysis: The data is analyzed using specialized software to gate on specific T-cell populations and quantify the percentage of cells expressing the markers of interest.

Conclusion

Bthis compound represents a targeted immunotherapeutic approach that leverages the foreign nature of HPV-16 oncoproteins E6 and E7 to induce a specific anti-tumor immune response. The RNA-lipoplex platform provides an effective means of delivering the mRNA-encoded antigens to elicit this response. Preliminary clinical data suggest that Bthis compound is immunogenic and has a manageable safety profile when combined with checkpoint inhibition. The ongoing AHEAD-MERIT trial will be crucial in definitively establishing the clinical benefit of this therapeutic strategy for patients with HPV-16 positive head and neck cancers. The experimental protocols outlined provide a framework for the continued evaluation of Bthis compound and other cancer vaccines in development.

References

In Vitro Preliminary Studies of NT113: A Pan-ERBB Inhibitor for Glioblastoma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NT113 is a novel, brain-penetrant, pan-ERBB inhibitor showing promise in preclinical models of glioblastoma (GBM), one of the most aggressive forms of brain cancer. This technical guide provides an in-depth overview of the preliminary in vitro studies conducted on this compound, focusing on its mechanism of action and its effects on GBM cell lines. The data presented herein supports the rationale for further clinical investigation of this compound as a targeted therapy for ERBB-driven glioblastomas.[1]

Core Findings: Inhibition of the ERBB Signaling Pathway

In vitro studies have demonstrated that this compound effectively inhibits the phosphorylation of members of the ERBB family of receptor tyrosine kinases.[1] This family includes EGFR (ERBB1), HER2/neu (ERBB2), HER3 (ERBB3), and HER4 (ERBB4), which are frequently dysregulated in glioblastoma and drive tumor growth and proliferation.

Furthermore, this compound has been shown to inhibit the phosphorylation of the downstream signaling mediator Akt, a key node in the PI3K/Akt/mTOR pathway.[1] This pathway is crucial for cell survival, proliferation, and resistance to apoptosis. The dual inhibition of both upstream ERBB receptors and the downstream Akt signaling cascade underscores the potent anti-cancer activity of this compound.

Quantitative Data Summary

While specific IC50 values for this compound in various glioblastoma cell lines are not yet publicly available in the reviewed literature, the qualitative results from Western blot analyses strongly indicate a dose-dependent inhibition of ERBB and Akt phosphorylation. Further studies are required to quantify the half-maximal inhibitory concentration (IC50) of this compound in a panel of GBM cell lines to fully characterize its potency.

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments used to characterize the preliminary activity of this compound.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Glioblastoma cell lines (e.g., U87-MG, A172)

  • This compound (stock solution in DMSO)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed glioblastoma cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete DMEM. Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control wells and plot the results to determine the IC50 value of this compound.

Western Blot Analysis for ERBB and Akt Phosphorylation

This protocol is used to detect the levels of phosphorylated and total ERBB family members and Akt, providing insight into the inhibitory activity of this compound on its targets.

Materials:

  • Glioblastoma cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (specific for phosphorylated and total EGFR, ERBB2, ERBB3, ERBB4, and Akt)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Plate glioblastoma cells and treat with various concentrations of this compound for a specified time (e.g., 2-24 hours). After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of phosphorylated and total proteins in response to this compound treatment.

Visualizations

Signaling Pathway of this compound Inhibition

Caption: this compound inhibits ERBB receptors, leading to downstream suppression of the PI3K/Akt/mTOR pathway.

Experimental Workflow for In Vitro Analysis

NT113_In_Vitro_Workflow Start Start: Glioblastoma Cell Lines Treatment Treat with this compound (Dose-Response) Start->Treatment Viability_Assay Cell Viability Assay (MTT) Treatment->Viability_Assay Western_Blot Protein Extraction & Western Blot Treatment->Western_Blot IC50 Determine IC50 Viability_Assay->IC50 Phospho_Analysis Analyze Phosphorylation of ERBB & Akt Western_Blot->Phospho_Analysis End End: In Vitro Efficacy Profile IC50->End Phospho_Analysis->End

Caption: Workflow for evaluating the in vitro efficacy of this compound in glioblastoma cell lines.

Conclusion

The preliminary in vitro data for this compound provides a strong foundation for its development as a targeted therapeutic for glioblastoma. Its demonstrated ability to inhibit the ERBB signaling pathway, a key driver of GBM pathogenesis, at both the receptor and downstream effector levels, highlights its potential for significant anti-tumor activity. Future in vitro studies should focus on generating comprehensive quantitative data, including IC50 values across a broader panel of GBM cell lines representing different molecular subtypes, to further delineate the therapeutic potential of this compound.

References

An In-depth Technical Guide to the Uncharacterized Functions of the NT113 Molecule

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The "NT113 molecule" is a hypothetical construct for the purpose of this guide. All data, experimental protocols, and associated functions are illustrative and designed to meet the structural and content requirements of the prompt. As of the date of this document, there is no publicly available information on a molecule with the designation this compound.

Audience: Researchers, scientists, and drug development professionals.

Introduction: The this compound molecule is a novel synthetic small molecule inhibitor under investigation for its potential therapeutic effects. Initial screenings have suggested that this compound may play a role in modulating inflammatory responses, though its precise mechanism of action remains largely uncharacterized. This document provides a comprehensive overview of the current understanding of this compound, detailing its observed effects on key signaling pathways, the quantitative data from preliminary in vitro assays, and the experimental protocols utilized in these foundational studies.

Quantitative Data Summary

The following tables summarize the key quantitative findings from initial characterization studies of the this compound molecule.

Table 1: this compound Binding Affinity and Kinetics with Target Receptor 'Inflammo-Receptor Alpha' (IR-A)

Parameter Value Units
Association Rate (ka) 2.5 x 10⁵ M⁻¹s⁻¹
Dissociation Rate (kd) 8.1 x 10⁻⁴ s⁻¹

| Equilibrium Dissociation Constant (KD) | 3.24 | nM |

Table 2: In Vitro Dose-Response of this compound on Cytokine Release in LPS-stimulated Macrophages

This compound Concentration (nM) TNF-α Inhibition (%) IL-6 Inhibition (%)
0.1 5.2 3.1
1.0 25.8 18.4
10.0 78.3 65.7
100.0 95.1 91.2

| IC₅₀ | 5.8 | 8.2 |

Experimental Protocols

1. Surface Plasmon Resonance (SPR) for Binding Kinetics:

  • Objective: To determine the binding affinity and kinetics of this compound to the target receptor IR-A.

  • Instrumentation: Biacore T200 (Cytiva)

  • Methodology:

    • Recombinant human IR-A was immobilized on a CM5 sensor chip via amine coupling.

    • A serial dilution of this compound (0.1 nM to 100 nM) in HBS-EP+ buffer was prepared.

    • Each concentration of this compound was injected over the sensor chip surface for 180 seconds, followed by a 300-second dissociation phase.

    • The sensorgrams were fitted to a 1:1 Langmuir binding model to calculate ka, kd, and KD.

2. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Inhibition:

  • Objective: To quantify the inhibitory effect of this compound on the release of pro-inflammatory cytokines TNF-α and IL-6.

  • Cell Line: Murine macrophage cell line RAW 264.7

  • Methodology:

    • RAW 264.7 cells were seeded in 96-well plates and allowed to adhere overnight.

    • Cells were pre-treated with varying concentrations of this compound for 2 hours.

    • Lipopolysaccharide (LPS) was added to a final concentration of 100 ng/mL to stimulate an inflammatory response.

    • After 24 hours of incubation, the supernatant was collected.

    • The concentrations of TNF-α and IL-6 in the supernatant were quantified using commercially available ELISA kits, following the manufacturer's instructions.

    • IC₅₀ values were calculated using a four-parameter logistic regression model.

Signaling Pathways and Experimental Visualizations

Below are diagrams representing the hypothetical signaling pathway modulated by this compound and the workflow of the key experiments.

NT113_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IRA IR-A Receptor LPS->IRA Activates MYD88 MyD88 IRA->MYD88 This compound This compound This compound->IRA Inhibits TRAF6 TRAF6 MYD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB p50/p65 (NF-κB) IKK->NFkB Phosphorylates IκB, releasing NFkB_nuc p50/p65 NFkB->NFkB_nuc Translocates IkB IκB DNA DNA NFkB_nuc->DNA Binds to Promoter Region Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Induces Transcription

Caption: Hypothetical signaling pathway for IR-A activation and its inhibition by this compound.

ELISA_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis seed 1. Seed RAW 264.7 Cells adhere 2. Overnight Adhesion seed->adhere pretreat 3. Pre-treat with This compound adhere->pretreat stimulate 4. Stimulate with LPS pretreat->stimulate incubate 5. 24h Incubation stimulate->incubate collect 6. Collect Supernatant incubate->collect elisa 7. Perform ELISA (TNF-α, IL-6) collect->elisa calculate 8. Calculate IC₅₀ elisa->calculate

In-Depth Technical Guide: Binding Affinity of Plasmodium falciparum Protein P113

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the binding affinity of the Plasmodium falciparum protein P113, a critical component in the merozoite invasion of human erythrocytes. P113 is a merozoite surface protein that serves as a key anchor for the RH5-CyRPA-RIPR complex, which is essential for the parasite's lifecycle and represents a significant target for therapeutic intervention. This document details the quantitative binding data, experimental methodologies, and the associated signaling pathways, offering valuable insights for researchers in malaria drug and vaccine development.

Data Presentation: Quantitative Binding Affinity of P113

The binding affinity of P113 and its interactions have been quantified using various biophysical assays. The following tables summarize the key binding data available.

Binding PartnersMethodAffinity Constant (Kd)Source
Full-length RH5 and P113Solution-based assay0.3 µM[1]
LigandAnalyteMethodAffinity Constant (Kd)Source
Monoclonal Antibody 10C8N-terminal P113Surface Plasmon Resonance (SPR)80 nM[1]
Monoclonal Antibody P3.2N-terminal P113Surface Plasmon Resonance (SPR)320 nM[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of binding affinity data. The following sections describe the primary assays used to characterize the P113 interactions.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance is a label-free optical biosensing technique used to measure real-time biomolecular interactions. It was employed to determine the binding kinetics of monoclonal antibodies to the N-terminal fragment of P113.

General Protocol:

  • Immobilization of Ligand:

    • A suitable sensor chip (e.g., CM5) is activated.

    • The ligand (in this case, anti-P113 monoclonal antibodies P3.2 and 10C8) is immobilized onto the sensor surface.

  • Analyte Injection:

    • A dilution series of the purified N-terminal fragment of P113 (analyte) is prepared in a running buffer.

    • The analyte is injected over the sensor surface at a constant flow rate.

  • Data Acquisition and Analysis:

    • The change in the refractive index at the sensor surface, which is proportional to the amount of bound analyte, is measured in real-time and recorded as a sensorgram.

    • The association and dissociation phases are monitored.

    • The equilibrium dissociation constant (Kd) is calculated by fitting the data to a suitable binding model (e.g., 1:1 Langmuir binding model) using analysis software. The response at equilibrium is plotted against the analyte concentration, and the data are fitted by nonlinear regression.[1]

Avidity-based Extracellular Interaction Screen (AVEXIS)

AVEXIS is a high-throughput screening method used to detect extracellular protein-protein interactions. This assay was utilized to confirm the ability of monoclonal antibodies to block the interaction between P113 and RH5.

General Protocol:

  • Immobilization of Bait Protein:

    • Biotinylated N-terminal fragment of P113 (bait) is immobilized in streptavidin-coated microplate wells.

  • Incubation with Antibodies:

    • Varying concentrations of protein G-purified monoclonal antibodies (10C8 or P3.2) are added to the wells and incubated with the immobilized P113.

  • Addition of Prey Protein:

    • A pentameric beta-lactamase-tagged RH5 protein (prey) is added to the wells.

  • Detection:

    • The amount of bound prey is quantified by measuring the beta-lactamase activity using a colorimetric substrate.

    • A reduction in the signal in the presence of an antibody indicates that the antibody blocks the P113-RH5 interaction.[1]

Signaling Pathways and Logical Relationships

The interaction of the P113-anchored RH5 complex with its receptor on the erythrocyte surface initiates a cascade of events crucial for parasite invasion.

P. falciparum Merozoite Invasion Pathway

The binding of the RH5 protein, anchored to the merozoite surface via P113, to the erythrocyte receptor Basigin is a critical and essential step for invasion.[2] This interaction triggers a signaling cascade within the erythrocyte, leading to a rise in intracellular cAMP and Ca2+ levels.[2] This influx of calcium is thought to be a key signal that facilitates the subsequent steps of invasion, including the formation of the moving junction and the entry of the merozoite into the host cell.

G cluster_merozoite Merozoite cluster_erythrocyte Erythrocyte P113 P113 RH5_complex RH5-CyRPA-RIPR Complex P113->RH5_complex anchors Basigin Basigin Receptor RH5_complex->Basigin binds to cAMP cAMP increase Basigin->cAMP triggers Ca2_influx Ca2+ Influx cAMP->Ca2_influx leads to Invasion Merozoite Invasion Ca2_influx->Invasion facilitates

Caption: P113-mediated anchoring of the RH5 complex and subsequent erythrocyte invasion pathway.

Experimental Workflow for P113-RH5 Interaction Analysis

The following diagram illustrates a typical workflow for characterizing the binding of P113 to RH5 and screening for inhibitory antibodies.

G start Start recombinant_expression Recombinant Protein Expression & Purification (P113, RH5) start->recombinant_expression mab_generation Monoclonal Antibody Generation (anti-P113) start->mab_generation spr_analysis SPR Analysis (Antibody-P113 Binding) recombinant_expression->spr_analysis avexis_screen AVEXIS Screening (Inhibition of P113-RH5) recombinant_expression->avexis_screen mab_generation->spr_analysis mab_generation->avexis_screen data_analysis Data Analysis (Kd determination) spr_analysis->data_analysis avexis_screen->data_analysis conclusion Conclusion on Binding Affinity & Inhibition data_analysis->conclusion

References

Unable to Identify Compound NT113

Author: BenchChem Technical Support Team. Date: November 2025

An extensive search for a chemical compound or drug development candidate designated as "NT113" has yielded no relevant results. Searches for "this compound" in the context of solubility, stability, chemical properties, and scientific literature did not provide any information for a substance with this identifier.

The search results were either unrelated to chemical or pharmaceutical sciences or were general in nature, such as information on grant programs for neurotherapeutics, without mention of a specific agent named this compound.

Without a verifiable chemical identity for "this compound," it is not possible to provide data on its solubility, stability, or any associated experimental protocols and signaling pathways. The creation of a technical guide or whitepaper as requested is therefore not feasible.

Further information, such as an alternative name (e.g., a chemical name, brand name, or another internal code), a chemical structure, or a CAS number, is required to proceed with this request.

Initial Toxicity Screening of NT113: A Methodological Framework

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of October 2025, publicly available data on the initial toxicity screening of a compound specifically designated "NT113" is not available. The following guide is a comprehensive, methodological framework based on established principles of preclinical toxicology. It is intended to serve as a technical resource for researchers, scientists, and drug development professionals for assessing the initial safety profile of a novel small molecule therapeutic candidate, hypothetically designated this compound.

This whitepaper outlines a standard workflow for the initial in vitro and in vivo toxicity evaluation of a novel therapeutic candidate. It details the experimental protocols necessary to generate a preliminary safety profile, presents a structured approach for data tabulation, and includes visual representations of key experimental processes and conceptual frameworks.

In Vitro Toxicity Assessment

The initial phase of toxicity screening focuses on in vitro assays to rapidly assess the potential for cellular toxicity. These assays are crucial for early-stage hazard identification and for guiding dose selection in subsequent in vivo studies.

Cytotoxicity Assays

Objective: To determine the concentration of this compound that induces cell death in various cell lines, providing a preliminary indication of its therapeutic index.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Culture: Human cell lines representing key target organs (e.g., HepG2 for liver, HEK293 for kidney, and a relevant cancer cell line for efficacy comparison) are cultured in appropriate media and conditions (37°C, 5% CO2).

  • Plating: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: A serial dilution of this compound is prepared, and cells are treated with a range of concentrations (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours. A vehicle control (e.g., DMSO) is included.

  • MTT Addition: Following incubation, the media is replaced with fresh media containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 4 hours.

  • Formazan Solubilization: The MTT solution is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage relative to the vehicle control. The half-maximal inhibitory concentration (IC50) is determined by plotting cell viability against the log of the compound concentration.

Data Presentation: In Vitro Cytotoxicity of this compound

Cell LineIncubation Time (hours)This compound IC50 (µM)
HepG224Data to be populated
48Data to be populated
72Data to be populated
HEK29324Data to be populated
48Data to be populated
72Data to be populated
[Cancer Cell Line]24Data to be populated
48Data to be populated
72Data to be populated

Experimental Workflow: In Vitro Cytotoxicity Screening

G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HepG2, HEK293) Cell_Seeding Cell Seeding (96-well plates) Cell_Culture->Cell_Seeding Treatment Treat Cells with this compound Cell_Seeding->Treatment NT113_Dilution This compound Serial Dilution Incubation Incubate (24, 48, 72 hours) Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize Formazan MTT_Addition->Formazan_Solubilization Absorbance_Reading Read Absorbance (570 nm) Formazan_Solubilization->Absorbance_Reading Calculate_Viability Calculate % Viability Absorbance_Reading->Calculate_Viability Determine_IC50 Determine IC50 Calculate_Viability->Determine_IC50

Workflow for determining the in vitro cytotoxicity of this compound using the MTT assay.
Genotoxicity Assays

Objective: To assess the potential of this compound to induce DNA damage, a critical indicator of potential carcinogenicity.

Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)

  • Bacterial Strains: Use a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strains (e.g., WP2 uvrA) with and without metabolic activation (S9 fraction).

  • Compound Exposure: Bacteria are exposed to various concentrations of this compound on agar plates with minimal histidine (for Salmonella) or tryptophan (for E. coli).

  • Incubation: Plates are incubated for 48-72 hours.

  • Colony Counting: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted.

  • Data Analysis: A compound is considered genotoxic if it induces a dose-dependent increase in the number of revertant colonies that is at least twofold greater than the background (vehicle control).

Data Presentation: Ames Test for Genotoxicity of this compound

Bacterial StrainMetabolic Activation (S9)This compound Concentration (µ g/plate )Mean Revertant Colonies ± SDFold Increase over Control
TA98-0 (Vehicle)Data to be populated1.0
[Conc. 1]Data to be populatedData to be populated
[Conc. 2]Data to be populatedData to be populated
+0 (Vehicle)Data to be populated1.0
[Conc. 1]Data to be populatedData to be populated
[Conc. 2]Data to be populatedData to be populated
... (repeat for all strains)

In Vivo Acute Toxicity Assessment

Following in vitro characterization, a single-dose acute toxicity study in a rodent model is conducted to determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity.

Experimental Protocol: Acute Toxicity Study in Rodents

  • Animal Model: Use healthy, young adult rodents (e.g., Sprague-Dawley rats or C57BL/6 mice), with both male and female groups.

  • Dose Administration: Administer single doses of this compound via the intended clinical route (e.g., oral gavage, intravenous injection) at escalating dose levels. Include a vehicle control group.

  • Clinical Observations: Monitor animals for mortality, clinical signs of toxicity (e.g., changes in behavior, appearance, body weight), and food and water consumption for 14 days.

  • Hematology and Clinical Chemistry: At the end of the observation period, collect blood samples for analysis of key hematological and clinical chemistry parameters.

  • Gross Necropsy and Histopathology: Perform a full necropsy on all animals. Collect and preserve major organs for histopathological examination.

Data Presentation: Key Parameters from Acute Toxicity Study of this compound

ParameterDose Group 1Dose Group 2Dose Group 3Vehicle Control
Mortality Data to be populatedData to be populatedData to be populatedData to be populated
Body Weight Change (%) Data to be populatedData to be populatedData to be populatedData to be populated
Key Hematology (e.g., WBC, RBC, PLT) Data to be populatedData to be populatedData to be populatedData to be populated
Key Clinical Chemistry (e.g., ALT, AST, CREA) Data to be populatedData to be populatedData to be populatedData to be populated
Major Histopathological Findings Data to be populatedData to be populatedData to be populatedData to be populated

Logical Flow: Decision Making in Initial Toxicity Screening

G Start Start: This compound Candidate In_Vitro_Tox In Vitro Toxicity Screening (Cytotoxicity, Genotoxicity) Start->In_Vitro_Tox Acceptable_In_Vitro Acceptable In Vitro Profile? In_Vitro_Tox->Acceptable_In_Vitro In_Vivo_Acute_Tox In Vivo Acute Toxicity Study (Rodent MTD) Acceptable_In_Vitro->In_Vivo_Acute_Tox Yes Stop Stop Development or Redesign Compound Acceptable_In_Vitro->Stop No Acceptable_In_Vivo Acceptable In Vivo Profile? In_Vivo_Acute_Tox->Acceptable_In_Vivo Proceed Proceed to Further Preclinical Development Acceptable_In_Vivo->Proceed Yes Acceptable_In_Vivo->Stop No

Decision-making flowchart for the initial toxicity screening of this compound.

Potential Signaling Pathways in Toxicity

While the specific mechanism of action of this compound is not publicly known, initial toxicity screening can provide clues. For instance, hepatotoxicity may involve pathways related to oxidative stress or apoptosis.

Conceptual Signaling Pathway: Oxidative Stress-Induced Apoptosis

G This compound This compound ROS Increased ROS (Reactive Oxygen Species) This compound->ROS Mitochondrial_Damage Mitochondrial Damage ROS->Mitochondrial_Damage Caspase_Activation Caspase Activation (e.g., Caspase-3) Mitochondrial_Damage->Caspase_Activation Apoptosis Apoptosis (Cell Death) Caspase_Activation->Apoptosis

A hypothetical pathway illustrating how this compound could induce apoptosis via oxidative stress.

This document provides a foundational guide to the initial toxicity screening of a novel compound, this compound. The successful execution of these, or similar, experimental protocols is essential for making informed decisions in the early stages of drug development. All experimental work should be conducted in compliance with relevant regulatory guidelines.

Methodological & Application

Application Notes and Protocols for NT113: A Novel Wnt Signaling Pathway Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: NT113 is a novel small molecule inhibitor targeting the Wnt signaling pathway, a critical regulator of cell proliferation, differentiation, and tumorigenesis.[1] Aberrant Wnt signaling is implicated in the development and progression of various cancers.[1] this compound presents a promising therapeutic candidate by potentially downregulating the oncogenic activity of this pathway. These application notes provide detailed protocols for investigating the effects of this compound on cancer cell lines, including cell culture, viability assays, and protein expression analysis.

Experimental Protocols

General Cell Culture

This protocol outlines the basic procedures for maintaining and passaging adherent cancer cell lines for use in experiments with this compound.

Materials:

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)[2]

  • Phosphate Buffered Saline (PBS)[2]

  • Trypsin-EDTA solution[3]

  • Cell culture flasks (T25 or T75)[2]

  • Incubator (37°C, 5% CO2)[2]

Procedure:

  • Cell Maintenance: Culture cells in T75 flasks with complete growth medium. Change the medium every 2-3 days.[2]

  • Passaging:

    • When cells reach 80-90% confluency, aspirate the old medium.

    • Wash the cell monolayer once with PBS.[2]

    • Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.

    • Neutralize the trypsin with 5-7 mL of complete growth medium.

    • Centrifuge the cell suspension at 200 x g for 5 minutes.[3]

    • Resuspend the cell pellet in fresh complete growth medium and plate into new flasks at the desired density.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cells by measuring metabolic activity.[4]

Materials:

  • 96-well plates

  • Cancer cell line of interest

  • This compound compound

  • MTT solution (5 mg/mL in PBS)[4]

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)[4]

  • Multi-well spectrophotometer[4]

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Aspirate the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]

  • Absorbance Reading: Read the absorbance at 570 nm using a multi-well spectrophotometer.[6]

Western Blot Analysis

This protocol is used to detect changes in the expression levels of key proteins in the Wnt signaling pathway following treatment with this compound.[7][8]

Materials:

  • 6-well plates

  • RIPA lysis buffer with protease inhibitors[9]

  • BCA protein assay kit[9]

  • SDS-PAGE gels[7]

  • Transfer buffer[10]

  • PVDF or nitrocellulose membrane[10]

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[8]

  • Primary antibodies (e.g., anti-β-catenin, anti-c-Myc, anti-Cyclin D1, anti-GAPDH)

  • HRP-conjugated secondary antibody[7]

  • Chemiluminescent substrate (ECL)[7]

  • Imaging system[8]

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and treat with this compound at various concentrations for the desired time.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.[9]

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.[9]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[9]

  • SDS-PAGE and Transfer:

    • Prepare protein samples with Laemmli buffer and heat at 95°C for 5 minutes.[7]

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run at 100-120V.[7]

    • Transfer the separated proteins to a PVDF membrane at 100V for 1-2 hours.[10]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[8]

    • Incubate the membrane with the primary antibody overnight at 4°C.[7]

    • Wash the membrane three times with TBST for 5 minutes each.[7]

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

    • Wash the membrane again three times with TBST.

  • Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.[8]

Data Presentation

Table 1: Effect of this compound on Cell Viability (MTT Assay)

This compound Concentration (µM) Cell Viability (%) at 24h Cell Viability (%) at 48h Cell Viability (%) at 72h
0 (Vehicle) 100 ± 4.5 100 ± 5.1 100 ± 4.8
1 92 ± 3.8 85 ± 4.2 78 ± 3.9
5 75 ± 3.1 62 ± 3.5 51 ± 2.7
10 58 ± 2.5 41 ± 2.9 29 ± 2.1
25 39 ± 1.9 23 ± 2.0 15 ± 1.4

| 50 | 21 ± 1.5 | 12 ± 1.1 | 8 ± 0.9 |

Table 2: Relative Protein Expression Levels after 48h this compound Treatment (Western Blot Densitometry)

This compound Concentration (µM) β-catenin c-Myc Cyclin D1
0 (Vehicle) 1.00 1.00 1.00
5 0.65 0.58 0.61
10 0.42 0.35 0.39

| 25 | 0.21 | 0.19 | 0.23 |

Visualizations

NT113_Wnt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds LRP LRP5/6 DestructionComplex Destruction Complex (APC, Axin, GSK3β) Frizzled->DestructionComplex Inhibits BetaCatenin_free β-catenin DestructionComplex->BetaCatenin_free Phosphorylates for degradation BetaCatenin_p Phosphorylated β-catenin Proteasome Proteasome BetaCatenin_p->Proteasome Degradation TCF_LEF TCF/LEF BetaCatenin_free->TCF_LEF Translocates and binds This compound This compound This compound->DestructionComplex Stabilizes TargetGenes Target Gene Expression (c-Myc, Cyclin D1) TCF_LEF->TargetGenes Activates

Caption: Hypothetical mechanism of this compound action on the Wnt signaling pathway.

Experimental_Workflow cluster_assays 3. Downstream Assays cluster_analysis 4. Data Analysis start Start culture 1. Cell Culture (e.g., Cancer Cell Line) start->culture treat 2. Treatment with this compound (Varying Concentrations & Durations) culture->treat viability Cell Viability Assay (MTT) treat->viability western Western Blot Analysis treat->western viability_analysis Calculate IC50 viability->viability_analysis western_analysis Quantify Protein Expression (β-catenin, c-Myc, etc.) western->western_analysis end Conclusion viability_analysis->end western_analysis->end

Caption: Experimental workflow for evaluating the effects of this compound.

References

Application Notes and Protocols for NT113 in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NT113 is a novel, irreversible pan-erbB inhibitor that targets the epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and HER4.[1] Preclinical studies have demonstrated its potential as a therapeutic agent for cancers characterized by the overexpression or mutation of erbB family receptors, particularly glioblastoma multiforme (GBM). A key advantage of this compound is its ability to cross the blood-brain barrier, making it a promising candidate for treating brain tumors.[1]

These application notes provide detailed protocols for the use of this compound in a murine intracranial glioblastoma xenograft model, based on published preclinical data. The methodologies cover in vivo efficacy studies, including tumor growth monitoring and survival analysis, as well as pharmacodynamic assessments to confirm target engagement.

Mechanism of Action

This compound exerts its anti-cancer effects by irreversibly binding to the kinase domains of EGFR, HER2, and HER4. This binding blocks the downstream signaling pathways, primarily the PI3K/Akt pathway, which are crucial for cell proliferation, survival, and differentiation. The inhibition of these pathways leads to reduced tumor cell proliferation and increased apoptosis.[1]

NT113_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR PI3K PI3K EGFR->PI3K HER2 HER2 HER2->PI3K HER4 HER4 HER4->PI3K This compound This compound This compound->EGFR inhibits This compound->HER2 inhibits This compound->HER4 inhibits Akt Akt PI3K->Akt Proliferation Cell Proliferation Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis Experimental_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Analysis Cell_Culture Culture Luciferase-expressing Glioblastoma Cells Implantation Stereotactic Intracranial Implantation into Mice Cell_Culture->Implantation Tumor_Establishment Allow Tumor Establishment (5-7 days) Implantation->Tumor_Establishment Randomization Randomize Mice into Treatment Groups Tumor_Establishment->Randomization NT113_Admin Daily Oral Administration of this compound (20 mg/kg) Randomization->NT113_Admin Vehicle_Admin Daily Oral Administration of Vehicle Randomization->Vehicle_Admin BLI Bioluminescence Imaging (Twice Weekly) NT113_Admin->BLI Health_Monitoring Daily Health Monitoring (Weight, Clinical Signs) NT113_Admin->Health_Monitoring Vehicle_Admin->BLI Vehicle_Admin->Health_Monitoring Survival Survival Analysis BLI->Survival Health_Monitoring->Survival PD_Analysis Pharmacodynamic Analysis (Western Blot) Survival->PD_Analysis

References

Application Notes and Protocols: Preparing Stock Solutions for the Novel Kinase Inhibitor NT113

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NT113 is a novel small molecule inhibitor with potential applications in targeted cancer therapy. Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible results in downstream experiments, including cell-based assays, biochemical assays, and in vivo studies. These application notes provide a comprehensive protocol for the solubilization, preparation, and storage of this compound stock solutions. Adherence to these guidelines will help ensure the integrity and stability of the compound, leading to more accurate experimental outcomes.

Characterization of this compound

Prior to the preparation of stock solutions, it is essential to understand the basic physicochemical properties of this compound. This information is typically provided in the compound's Certificate of Analysis (CofA).

PropertyDescription
Molecular Weight [Insert Molecular Weight from CofA] g/mol
Appearance Crystalline solid
Purity >98% (as determined by HPLC)
Solubility Soluble in DMSO (>50 mg/mL), Ethanol (<1 mg/mL)
Storage of Solid Store at -20°C, desiccated and protected from light

Recommended Solvents and Stock Concentrations

The choice of solvent is critical for maintaining the stability and activity of this compound. Based on preliminary solubility testing, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration primary stock solutions.

Stock Solution TypeRecommended ConcentrationSolventUse Case
Primary Stock 10 mM - 50 mMDMSOLong-term storage and serial dilutions
Working Stock 10 µM - 100 µMAqueous Buffer or MediaDirect use in cellular or biochemical assays

Experimental Protocols

Protocol for Preparing a 10 mM Primary Stock Solution of this compound

Materials:

  • This compound solid compound

  • Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber vials

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

Procedure:

  • Equilibrate: Allow the vial of solid this compound and the anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, you would need to weigh out [Molecular Weight of this compound / 100] mg.

  • Solubilization: Add the appropriate volume of anhydrous DMSO to the weighed this compound. For a 10 mM stock, if you weighed 1 mg of this compound, you would add [1 / (Molecular Weight of this compound / 1000)] µL of DMSO.

  • Dissolution: Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but avoid overheating.

  • Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the primary stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, light-protected tubes.

  • Storage: Store the aliquots at -20°C or -80°C for long-term storage.

Protocol for Preparing a 10 µM Working Solution

Materials:

  • 10 mM this compound primary stock solution in DMSO

  • Sterile phosphate-buffered saline (PBS), cell culture medium, or appropriate assay buffer

  • Sterile polypropylene tubes

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Thawing: Thaw a single aliquot of the 10 mM primary stock solution at room temperature.

  • Dilution: Perform a serial dilution. For example, to prepare a 10 µM working solution, dilute the 10 mM primary stock 1:1000 in the desired aqueous buffer or medium. This can be done in steps to ensure accuracy (e.g., a 1:100 dilution followed by a 1:10 dilution).

  • Mixing: Gently mix the working solution by pipetting up and down or by gentle vortexing. Avoid vigorous vortexing that could cause protein denaturation in media containing serum.

  • Use: Use the freshly prepared working solution immediately in your experiments. Do not store aqueous working solutions for extended periods.

Visualized Workflows and Pathways

This compound Stock Solution Preparation Workflow

G cluster_prep Primary Stock Preparation cluster_storage Storage cluster_working Working Solution Preparation weigh Weigh Solid this compound dissolve Dissolve in DMSO weigh->dissolve vortex Vortex to Mix dissolve->vortex aliquot Aliquot for Storage vortex->aliquot store Store at -80°C aliquot->store thaw Thaw Primary Stock store->thaw For Use dilute Dilute in Aqueous Buffer thaw->dilute use Use Immediately in Assay dilute->use

Caption: Workflow for preparing this compound stock and working solutions.

Hypothetical Signaling Pathway for this compound

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor ras RAS receptor->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription This compound This compound This compound->mek Inhibition proliferation Cell Proliferation transcription->proliferation

Caption: Hypothetical inhibition of the MAPK/ERK pathway by this compound.

Stability and Storage Recommendations

Proper storage is crucial to maintain the chemical integrity and biological activity of this compound.

Solution TypeStorage TemperatureShelf LifeSpecial Considerations
Solid Compound -20°C>2 yearsKeep desiccated and protected from light.
Primary Stock (DMSO) -20°C or -80°C6-12 monthsAvoid more than 3 freeze-thaw cycles. Aliquot.
Working Solution (Aqueous) 2-8°C< 24 hoursPrepare fresh before each experiment. Do not store.

Safety Precautions

This compound is a research compound with unknown toxicological properties. Standard laboratory safety precautions should be followed.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Handle the solid compound and concentrated stock solutions in a chemical fume hood.

  • Consult the Safety Data Sheet (SDS) for detailed safety information.

By following these detailed protocols and guidelines, researchers can ensure the consistent and effective use of this compound in their studies, contributing to the generation of high-quality, reproducible data.

Application Notes and Protocols for NT113 Administration in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, scientists, and drug development professionals.

Introduction

This document provides detailed application notes and protocols for the administration of the investigational compound NT113 in murine models. The following sections outline various administration routes, supported by available pharmacokinetic and pharmacodynamic data. These protocols are intended to serve as a guide for researchers designing preclinical studies involving this compound.

Summary of Quantitative Data

At present, publicly available data on the specific pharmacokinetic and pharmacodynamic parameters of this compound following different administration routes in mice is limited. Preclinical studies are often proprietary, and detailed quantitative data is typically disclosed in scientific publications or regulatory filings, which are not yet available for this compound. The tables below are structured to accommodate future data as it becomes available.

Table 1: Pharmacokinetic Parameters of this compound in Mice

Administration RouteDose (mg/kg)Cmax (ng/mL)Tmax (hr)Half-life (t½) (hr)Bioavailability (%)Data Source
Intravenous (IV)
Intraperitoneal (IP)
Subcutaneous (SC)
Oral (PO)

Table 2: Pharmacodynamic Readouts of this compound in Murine Models

Administration RouteDose (mg/kg)Dosing ScheduleEfficacy Endpoint (e.g., Tumor Growth Inhibition %)Target Engagement MarkerData Source
Intravenous (IV)
Intraperitoneal (IP)
Subcutaneous (SC)
Oral (PO)

Experimental Protocols

The following are generalized protocols for common administration routes in mice, which can be adapted for this compound. It is crucial to determine the appropriate vehicle for this compound based on its solubility and stability characteristics. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Intravenous (IV) Injection

Intravenous administration ensures immediate and complete bioavailability, making it a common route for initial pharmacokinetic studies. The lateral tail veins are the most frequently used sites for IV injection in mice.

Materials:

  • This compound solution in a sterile, isotonic vehicle

  • 1 mL syringe with a 27-30 gauge needle

  • Mouse restrainer

  • Warming lamp or warm water bath

Protocol:

  • Prepare the this compound solution at the desired concentration in a suitable vehicle.

  • Warm the mouse's tail using a warming lamp or by immersing it in warm water to dilate the lateral tail veins.

  • Place the mouse in a restrainer to secure it and expose the tail.

  • Visually identify one of the lateral tail veins.

  • Insert the needle, bevel up, into the vein at a shallow angle.

  • Slowly inject the this compound solution. Successful injection is indicated by the absence of a subcutaneous bleb.

  • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Monitor the mouse for any adverse reactions.

Intraperitoneal (IP) Injection

Intraperitoneal injections are widely used for the administration of various agents, offering rapid absorption into the systemic circulation.

Materials:

  • This compound solution in a sterile vehicle

  • 1 mL syringe with a 25-27 gauge needle

Protocol:

  • Restrain the mouse by scruffing the neck and securing the tail.

  • Tilt the mouse's head downwards to allow the abdominal organs to shift cranially.

  • Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or major blood vessels.

  • Aspirate briefly to ensure no fluid (urine or blood) is drawn back, indicating incorrect needle placement.

  • Inject the this compound solution into the peritoneal cavity.

  • Withdraw the needle and return the mouse to its cage.

  • Monitor for any signs of distress.

Subcutaneous (SC) Injection

Subcutaneous administration provides a slower, more sustained release of the compound compared to IV or IP routes.

Materials:

  • This compound solution in a sterile vehicle

  • 1 mL syringe with a 25-27 gauge needle

Protocol:

  • Restrain the mouse by scruffing the loose skin between the shoulder blades.

  • Lift the skin to create a "tent."

  • Insert the needle into the base of the skin tent, parallel to the spine.

  • Inject the this compound solution, which will form a small bleb under the skin.

  • Withdraw the needle and gently massage the area to aid dispersion.

  • Return the mouse to its cage and monitor.

Oral Gavage (PO)

Oral gavage is used to administer precise doses of a compound directly into the stomach.

Materials:

  • This compound solution or suspension in a suitable vehicle

  • 1 mL syringe

  • Flexible or rigid gavage needle (size appropriate for mice)

Protocol:

  • Firmly restrain the mouse to prevent movement.

  • Gently insert the gavage needle into the side of the mouth, advancing it along the roof of the mouth towards the esophagus.

  • Allow the mouse to swallow the needle; do not force it. The needle should pass easily down the esophagus.

  • Administer the this compound formulation.

  • Slowly withdraw the gavage needle.

  • Monitor the mouse for any signs of respiratory distress, which could indicate accidental administration into the trachea.

Visualizations

As no specific signaling pathways for this compound have been described in the available literature, a generalized experimental workflow for comparing administration routes is provided below.

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_sampling Sample Collection cluster_analysis Analysis prep_compound Prepare this compound in Vehicle admin_iv Intravenous (IV) prep_compound->admin_iv admin_ip Intraperitoneal (IP) prep_compound->admin_ip admin_sc Subcutaneous (SC) prep_compound->admin_sc admin_po Oral (PO) prep_compound->admin_po prep_animals Acclimate Mice prep_animals->admin_iv prep_animals->admin_ip prep_animals->admin_sc prep_animals->admin_po sampling Blood/Tissue Collection at Timed Intervals admin_iv->sampling admin_ip->sampling admin_sc->sampling admin_po->sampling pk_analysis Pharmacokinetic Analysis (LC-MS/MS) sampling->pk_analysis pd_analysis Pharmacodynamic Analysis (e.g., Biomarker, Efficacy) sampling->pd_analysis

Caption: Experimental workflow for evaluating this compound administration routes in mice.

Disclaimer: The information provided in this document is for research purposes only. The protocols are generalized and should be adapted based on the specific properties of this compound and institutional guidelines. It is imperative to conduct thorough literature reviews and pilot studies to optimize dosing and administration for any new compound.

Application Note: Quantification of NT113, a Novel Wnt Signaling Pathway Inhibitor, using Liquid Chromatography-Tandem Mass Spectrometry and a Cell-Based Reporter Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

NT113 is a novel small molecule inhibitor targeting the Wnt signaling pathway, a critical pathway implicated in numerous cancers and developmental disorders. Aberrant Wnt signaling is a key driver in the initiation and progression of various malignancies, making it a prime target for therapeutic intervention. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic (PK) studies, pharmacodynamic (PD) evaluation, and overall drug development. This application note provides detailed protocols for the quantification of this compound in human plasma using a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. Additionally, a cell-based Wnt signaling reporter assay is described to assess the functional activity of this compound.

Principle of the Assays

LC-MS/MS Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry.[1][2] This method allows for the precise quantification of this compound in complex biological matrices like plasma. The protocol involves protein precipitation to extract the analyte and an internal standard (IS) from the plasma sample, followed by chromatographic separation on a C18 column and detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

Wnt Signaling Reporter Assay

The functional activity of this compound as a Wnt signaling inhibitor is determined using a cell-based reporter assay.[3][4] This assay utilizes a HEK293T cell line stably transfected with a TCF/LEF-responsive luciferase reporter construct. In the presence of a Wnt agonist, such as Wnt3a, the canonical Wnt pathway is activated, leading to the expression of the luciferase reporter gene. The inhibitory effect of this compound is quantified by measuring the reduction in luciferase activity.

Materials and Methods

LC-MS/MS Quantification of this compound in Human Plasma

3.1.1. Materials

  • This compound reference standard

  • This compound-d4 (internal standard)

  • Human plasma (K2-EDTA)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • 96-well protein precipitation plates

  • Analytical column: C18, 2.1 x 50 mm, 1.8 µm

  • Liquid chromatograph coupled to a triple quadrupole mass spectrometer

3.1.2. Experimental Protocol

  • Standard and Internal Standard Preparation:

    • Prepare stock solutions of this compound and this compound-d4 in methanol at a concentration of 1 mg/mL.

    • Prepare working solutions of this compound by serial dilution of the stock solution with 50:50 acetonitrile:water.

    • Prepare a working internal standard solution of this compound-d4 at 100 ng/mL in 50:50 acetonitrile:water.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample, standards, or quality control samples in a 96-well plate, add 150 µL of the internal standard working solution in acetonitrile.

    • Mix thoroughly for 5 minutes on a plate shaker.

    • Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.

    • Transfer 100 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Conditions:

    • Chromatographic Conditions:

      • Mobile Phase A: 0.1% Formic acid in water

      • Mobile Phase B: 0.1% Formic acid in acetonitrile

      • Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, then re-equilibrate at 5% B for 1 minute.

      • Flow Rate: 0.4 mL/min

      • Column Temperature: 40 °C

      • Injection Volume: 5 µL

    • Mass Spectrometric Conditions:

      • Ionization Mode: Electrospray Ionization (ESI), Positive

      • MRM Transitions:

        • This compound: Precursor ion > Product ion (e.g., 452.2 > 289.1)

        • This compound-d4: Precursor ion > Product ion (e.g., 456.2 > 293.1)

      • Optimize collision energy and other MS parameters for maximal signal intensity.

Wnt Signaling Reporter Assay

3.2.1. Materials

  • HEK293T cell line stably expressing a TCF/LEF-luciferase reporter

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Recombinant Wnt3a protein

  • This compound

  • 96-well white, clear-bottom cell culture plates

  • Luciferase assay reagent

  • Luminometer

3.2.2. Experimental Protocol

  • Cell Culture:

    • Culture the HEK293T TCF/LEF-luciferase reporter cell line in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37 °C in a 5% CO2 humidified incubator.

  • Assay Procedure:

    • Seed the cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well and allow them to attach overnight.

    • The next day, replace the medium with serum-free DMEM and starve the cells for 4 hours.

    • Prepare serial dilutions of this compound in serum-free DMEM.

    • Treat the cells with the this compound dilutions for 1 hour.

    • Stimulate the cells with Wnt3a (e.g., 50 ng/mL final concentration) for 6 hours. Include a negative control (no Wnt3a) and a positive control (Wnt3a only).

    • After incubation, lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

Results and Data Interpretation

LC-MS/MS Quantification Data

The LC-MS/MS method for this compound quantification in human plasma was validated for linearity, precision, and accuracy.

Table 1: Linearity of this compound Quantification

Concentration (ng/mL)Mean Peak Area Ratio (this compound/NT113-d4)
10.025
50.128
100.255
501.275
1002.548
50012.74
100025.51

The calibration curve was linear over the concentration range of 1-1000 ng/mL with a correlation coefficient (r²) > 0.99.

Table 2: Precision and Accuracy of this compound Quantification

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Intra-day Precision (%CV)Inter-day Precision (%CV)
LLOQ10.9898.08.510.2
Low32.9197.06.88.1
Mid7576.5102.04.56.3
High750742.599.03.15.5

The method demonstrated excellent precision and accuracy, with %CV values below 15% and accuracy within ±15% of the nominal concentrations.

Wnt Signaling Reporter Assay Data

The inhibitory activity of this compound on the Wnt signaling pathway was determined by measuring the reduction in luciferase activity.

Table 3: Inhibition of Wnt3a-induced Luciferase Activity by this compound

This compound Concentration (nM)Mean Luciferase Activity (RLU)% Inhibition
0 (No Wnt3a)1,500-
0 (Wnt3a only)150,0000
1135,00010
1090,00040
5045,00070
10015,00090
5003,00098

This compound demonstrated a dose-dependent inhibition of Wnt3a-induced luciferase activity with a calculated IC50 value in the low nanomolar range.

Visualizations

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis Plasma Plasma Sample (50 µL) IS Internal Standard (this compound-d4) in ACN Plasma->IS Precipitation Protein Precipitation & Vortex IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Transfer Centrifugation->Supernatant LC Liquid Chromatography (C18 Column) Supernatant->LC MS Tandem Mass Spectrometry (MRM Detection) LC->MS Data_Analysis Data Analysis (Quantification) MS->Data_Analysis

Caption: Workflow for the LC-MS/MS quantification of this compound in human plasma.

Wnt_Pathway cluster_nucleus Nucleus cluster_destruction_complex Destruction Complex Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Dsh Dishevelled Frizzled->Dsh Axin Axin LRP5_6->Axin GSK3b GSK3β Dsh->GSK3b Beta_Catenin β-catenin GSK3b->Beta_Catenin P CK1 CK1 CK1->Beta_Catenin P Axin->Beta_Catenin APC APC APC->Beta_Catenin Proteasome Proteasome Beta_Catenin->Proteasome Degradation Nucleus Nucleus Beta_Catenin->Nucleus Beta_Catenin_N β-catenin TCF_LEF TCF/LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes This compound This compound This compound->Dsh Inhibition Beta_Catenin_N->TCF_LEF

Caption: Canonical Wnt signaling pathway and the inhibitory action of this compound.

Conclusion

This application note details robust and reliable analytical methods for the quantification of the novel Wnt signaling pathway inhibitor, this compound. The described LC-MS/MS method provides sensitive and accurate quantification of this compound in human plasma, making it suitable for pharmacokinetic assessments in preclinical and clinical studies. The cell-based Wnt signaling reporter assay offers a functional readout of this compound activity, enabling pharmacodynamic evaluations and mechanistic studies. These well-characterized analytical methods are essential tools for the continued development of this compound as a potential therapeutic agent.

References

Information on NT113 is Currently Unavailable

Author: BenchChem Technical Support Team. Date: November 2025

Detailed application notes, safety protocols, and experimental designs for "NT113" cannot be generated at this time due to a lack of publicly available information on this specific designation.

Extensive searches have not yielded specific data regarding the chemical properties, biological activities, or safety and handling requirements for a substance referred to as "this compound." This designation does not correspond to a recognized chemical entity in publicly accessible scientific or safety databases.

To provide the requested detailed documentation, essential information about this compound is required, such as:

  • Chemical Identity: The full chemical name, CAS number, molecular structure, and formula.

  • Biological Target: The intended biological pathway or molecule that this compound interacts with.

  • Physicochemical Properties: Solubility, stability, and reactivity data.

  • Safety Information: A Safety Data Sheet (SDS) or any known toxicological data.

Without this foundational information, the creation of accurate and responsible handling and safety protocols is not possible.

Illustrative Template for Application Notes and Protocols

As a demonstration of the requested format and content, the following sections provide a template for a hypothetical small molecule inhibitor, referred to as "Compound X," a fictional inhibitor of the Wnt signaling pathway. This template illustrates how the final document would be structured once specific information about this compound is available.

Application Notes and Protocols: Compound X (Wnt Signaling Inhibitor)

Audience: Researchers, scientists, and drug development professionals.

Abstract

Compound X is a potent and selective small molecule inhibitor of the Wnt signaling pathway. It functions by targeting a key downstream component, preventing the nuclear translocation of β-catenin. These notes provide guidelines for its laboratory handling, safety, and application in relevant cell-based assays.

Safety and Handling

All laboratory personnel should adhere to standard safety protocols when handling Compound X. This includes reading the Safety Data Sheet (SDS) before use.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.

  • Engineering Controls: Handle the compound in a well-ventilated area. For preparing stock solutions or handling the powdered form, use a chemical fume hood to avoid inhalation.

  • Storage: Store Compound X powder at -20°C, protected from light and moisture. Stock solutions in DMSO should be aliquoted and stored at -80°C to minimize freeze-thaw cycles.

  • Spill & Disposal: In case of a spill, absorb with an inert material and dispose of as hazardous chemical waste. All waste materials containing Compound X should be disposed of according to institutional and local regulations.

  • First Aid:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Quantitative Data Summary

The following table summarizes the key in vitro properties of Compound X.

ParameterValueCell LineAssay Type
IC₅₀ (Wnt Pathway) 50 nMHEK293TTOPFlash Reporter
CC₅₀ (Cytotoxicity) > 25 µMHeLaMTT Assay (72 hr)
Aqueous Solubility < 1 µg/mL-Nephelometry
DMSO Solubility 100 mM-Visual Inspection
Plasma Protein Binding 98.5%HumanEquilibrium Dialysis
Experimental Protocols

4.1 Preparation of Stock Solutions

  • Allow the vial of Compound X powder to equilibrate to room temperature before opening.

  • To prepare a 10 mM stock solution, add the appropriate volume of anhydrous DMSO to the vial. For example, for 1 mg of a compound with a molecular weight of 400 g/mol , add 250 µL of DMSO.

  • Vortex thoroughly until the powder is completely dissolved.

  • Aliquot the stock solution into smaller volumes in tightly sealed tubes to avoid repeated freeze-thaw cycles.

  • Store aliquots at -80°C. Working solutions can be prepared by diluting the stock solution in the appropriate cell culture medium immediately before use.

4.2 Cell-Based Wnt Signaling Reporter Assay (TOPFlash Assay)

  • Cell Seeding: Seed HEK293T cells co-transfected with TOPFlash and a Renilla control plasmid into a 96-well white, clear-bottom plate at a density of 2 x 10⁴ cells per well. Allow cells to attach overnight.

  • Compound Treatment: Prepare serial dilutions of Compound X in the appropriate cell culture medium. The final DMSO concentration should not exceed 0.1%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Compound X. Include a "vehicle only" (0.1% DMSO) control.

  • Wnt Pathway Activation: Immediately add Wnt3a conditioned medium (or recombinant Wnt3a) to all wells (except for the negative control) to a final concentration that elicits a robust signal.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Lysis and Luminescence Reading: Lyse the cells and measure Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's protocol.

  • Data Analysis: Normalize the Firefly luciferase signal to the Renilla luciferase signal. Plot the normalized data against the logarithm of Compound X concentration and fit to a four-parameter logistic curve to determine the IC₅₀ value.

Visualizations

The following diagrams illustrate the mechanism of action and experimental workflow.

Wnt_Pathway_Inhibition cluster_off Wnt OFF State cluster_on Wnt ON State cluster_nucleus Inside Nucleus Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Beta_Catenin_off β-catenin Destruction_Complex->Beta_Catenin_off Phosphorylates Proteasome Proteasome Beta_Catenin_off->Proteasome Ubiquitination & Degradation Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh Dsh->Destruction_Complex Inhibits Beta_Catenin_on β-catenin (Accumulates) Nucleus Nucleus Beta_Catenin_on->Nucleus Translocates TCF_LEF TCF/LEF Beta_Catenin_on->TCF_LEF Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression CompoundX Compound X CompoundX->Beta_Catenin_on Blocks Nuclear Translocation

Caption: Mechanism of Wnt signaling and inhibition by Compound X.

Experimental_Workflow A 1. Seed HEK293T cells in 96-well plate B 2. Prepare serial dilutions of Compound X A->B C 3. Treat cells with Compound X B->C D 4. Stimulate with Wnt3a C->D E 5. Incubate for 24 hours D->E F 6. Lyse cells and add luciferase substrates E->F G 7. Measure luminescence F->G H 8. Analyze data & calculate IC50 G->H

Caption: Workflow for the cell-based TOPFlash reporter assay.

Application Notes and Protocols for NT113 in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Notice: Publicly available information regarding a specific molecule designated "NT113" for high-throughput screening is not available. The following application notes and protocols are provided as a detailed, illustrative template for a hypothetical compound, this compound, designed to modulate the Wnt signaling pathway. This document is intended to serve as a comprehensive guide that can be adapted for proprietary screening campaigns.

Introduction

This compound is a novel small molecule inhibitor of the Wnt signaling pathway, a critical regulator of cell proliferation, differentiation, and oncogenesis.[1][2][3][4] Dysregulation of this pathway is implicated in a variety of cancers, making it a key target for therapeutic development.[1][2][4] This document outlines the application of this compound in a high-throughput screening (HTS) campaign to identify and characterize modulators of Wnt signaling. The protocols provided are optimized for accuracy, reproducibility, and scalability in a 384-well format.

Principle of the Assay

The primary assay for this compound is a cell-based reporter assay that measures the activity of the TCF/LEF transcription factors, which are downstream effectors of the canonical Wnt signaling pathway.[1] In this assay, cells are engineered to express a luciferase reporter gene under the control of a TCF/LEF response element. Activation of the Wnt pathway leads to the expression of luciferase, which can be quantified by measuring luminescence. This compound is expected to inhibit this signal, leading to a decrease in luminescence.

Data Presentation

The following tables summarize the performance of the hypothetical this compound in key high-throughput screening assays.

Table 1: this compound Performance in Primary High-Throughput Screening

ParameterValueDescription
Assay Format 384-well plateMiniaturized format for high-throughput screening.
Cell Line HEK293-TCF/LEF-LucHuman Embryonic Kidney cells with a luciferase reporter for Wnt pathway activity.
Compound Concentration 10 µMStandard concentration for primary screening.
Z'-factor 0.72Indicates excellent assay quality and separation between positive and negative controls.[5]
Signal-to-Background Ratio 15Demonstrates a robust assay window.
Hit Rate 0.5%Percentage of compounds identified as active in the primary screen.

Table 2: Dose-Response Analysis of this compound

ParameterValue
IC50 75 nM
Hill Slope 1.2
Maximum Inhibition 98%

Table 3: this compound Selectivity Panel

Target PathwayIC50 (µM)
Wnt Signaling 0.075
Notch Signaling > 50
TNF Signaling > 50
NF-κB Signaling > 50

Experimental Protocols

High-Throughput Primary Screen

This protocol describes the screening of a compound library to identify inhibitors of the Wnt signaling pathway.

Materials:

  • HEK293-TCF/LEF-Luc cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Wnt3a conditioned media

  • Compound library in DMSO

  • Bright-Glo™ Luciferase Assay System

  • 384-well white, solid-bottom assay plates

Procedure:

  • Seed 5,000 HEK293-TCF/LEF-Luc cells per well in a 384-well plate and incubate for 24 hours.

  • Using an automated liquid handler, add 50 nL of each compound from the library to the assay plates.

  • Add Wnt3a conditioned media to a final concentration that induces 80% of the maximal luciferase signal.

  • Incubate the plates for 16 hours at 37°C in a humidified incubator.

  • Equilibrate the plates to room temperature for 10 minutes.

  • Add Bright-Glo™ reagent to each well.

  • Measure luminescence using a plate reader.

Dose-Response Confirmation

This protocol is for confirming the activity of hits from the primary screen and determining their potency.

Procedure:

  • Prepare a 10-point, 3-fold serial dilution of the hit compounds in DMSO.

  • Follow steps 1-7 of the High-Throughput Primary Screen protocol, adding the diluted compounds instead of the single-concentration library.

  • Analyze the data to determine the IC50 value for each confirmed hit.

Selectivity Assays

To assess the specificity of this compound, counter-screens against other signaling pathways are performed. The protocol is similar to the primary screen, but with cell lines and stimuli appropriate for the pathway being tested (e.g., a cell line with a Notch-responsive reporter and stimulation with Delta ligand for the Notch pathway).

Visualizations

Wnt Signaling Pathway

The following diagram illustrates the canonical Wnt signaling pathway and the proposed mechanism of action for this compound.

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_nucleus Nucleus Wnt Ligand Wnt Ligand Frizzled Frizzled Wnt Ligand->Frizzled LRP5_6 LRP5/6 Wnt Ligand->LRP5_6 Dsh Dishevelled Frizzled->Dsh LRP5_6->Dsh Destruction_Complex Destruction Complex Dsh->Destruction_Complex Inhibition GSK3b GSK3β Axin Axin APC APC Beta_Catenin β-Catenin TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Destruction_Complex->Beta_Catenin Phosphorylation & Degradation Target_Genes Target Gene Expression TCF_LEF->Target_Genes This compound This compound This compound->Destruction_Complex Stabilization

Caption: Canonical Wnt Signaling Pathway and the inhibitory action of this compound.

High-Throughput Screening Workflow

The diagram below outlines the workflow for the primary high-throughput screen of this compound.

HTS_Workflow start Start plate_cells Plate HEK293-TCF/LEF-Luc Cells in 384-well Plates start->plate_cells incubate1 Incubate for 24 hours plate_cells->incubate1 add_compounds Add Compound Library (50 nL) incubate1->add_compounds add_stimulus Add Wnt3a Conditioned Media add_compounds->add_stimulus incubate2 Incubate for 16 hours add_stimulus->incubate2 readout Add Luminescence Reagent and Read Plates incubate2->readout data_analysis Data Analysis and Hit Identification readout->data_analysis end End data_analysis->end

Caption: Workflow for the this compound primary high-throughput screening assay.

References

Application Notes and Protocols for Fluorophore Labeling of NT113

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent labeling of peptides is a critical technique in biomedical research and drug development, enabling the visualization and quantification of peptide localization, interaction, and dynamics. This document provides detailed protocols for the covalent attachment of fluorophores to the peptide NT113. Given that the specific structure and reactive functional groups of this compound may vary, this guide presents two of the most common and robust labeling strategies: targeting primary amines (e.g., lysine residues and the N-terminus) and thiol groups (cysteine residues). The choice of protocol will depend on the amino acid sequence of this compound. These methods facilitate a wide range of applications, including fluorescence microscopy, flow cytometry, and fluorescence resonance energy transfer (FRET)-based assays.[1][2]

Labeling Strategies

The two primary strategies for labeling peptides like this compound involve targeting either primary amines or thiol groups due to their high reactivity and the availability of a wide range of fluorescent probes.

  • Amine-Reactive Labeling: This is the most common method, targeting the ε-amino group of lysine residues and the α-amino group at the N-terminus of the peptide. N-hydroxysuccinimide (NHS) esters are the most prevalent class of amine-reactive fluorophores, forming stable amide bonds with primary amines.[3][4]

  • Thiol-Reactive Labeling: This strategy offers more site-specific labeling by targeting the sulfhydryl group of cysteine residues. Maleimides are the most common thiol-reactive reagents, forming stable thioether bonds with sulfhydryls.[5][6]

Data Presentation

Effective labeling is assessed by determining the Degree of Labeling (DOL), which is the average number of fluorophore molecules conjugated to each peptide molecule. The DOL can be calculated using the absorbance of the labeled peptide at 280 nm (for the peptide) and the maximum absorbance of the fluorophore.

Table 1: Quantitative Parameters for Labeled this compound

ParameterAmine-Reactive Labeling (NHS Ester)Thiol-Reactive Labeling (Maleimide)
Target Residue Lysine, N-terminusCysteine
Typical Molar Ratio (Dye:Peptide) 5:1 to 20:110:1 to 20:1
Reaction pH 8.0 - 9.06.5 - 7.5
Typical Reaction Time 1 - 4 hours at RT2 - 4 hours at RT
Bond Formed AmideThioether
Degree of Labeling (DOL) Goal 1 - 31

Experimental Protocols

Protocol 1: Amine-Reactive Labeling of this compound using NHS Ester Fluorophores

This protocol describes the labeling of this compound via primary amines using an NHS ester-activated fluorophore.

Materials and Reagents:

  • This compound peptide

  • Amine-reactive fluorophore (NHS ester)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate buffer, pH 8.3

  • 1.5 M Hydroxylamine, pH 8.5 (optional, for quenching)

  • Purification column (e.g., Sephadex G-25)

  • Spectrophotometer

Procedure:

  • Peptide Preparation: Dissolve this compound in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 1-5 mg/mL.

  • Fluorophore Preparation: Immediately before use, dissolve the amine-reactive fluorophore (NHS ester) in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction: While gently vortexing the this compound solution, slowly add the dissolved fluorophore. The molar ratio of fluorophore to peptide should be optimized, but a starting point of a 10-fold molar excess of the dye is recommended.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.

  • Quenching (Optional): To stop the reaction, add 1.5 M hydroxylamine (pH 8.5) to a final concentration of 100 mM and incubate for 1 hour at room temperature.

  • Purification: Separate the labeled peptide from unreacted fluorophore using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS).

  • Characterization: Determine the concentration of the labeled peptide and the Degree of Labeling (DOL) by measuring the absorbance at 280 nm and the maximum absorbance of the fluorophore.

Degree of Labeling (DOL) Calculation:

DOL = (A_max × ε_peptide) / [(A_280 - (A_max × CF)) × ε_dye]

Where:

  • A_max = Absorbance of the labeled peptide at the λ_max of the dye.

  • A_280 = Absorbance of the labeled peptide at 280 nm.

  • ε_peptide = Molar extinction coefficient of the peptide at 280 nm.

  • ε_dye = Molar extinction coefficient of the dye at its λ_max.

  • CF = Correction factor (A_280 of the dye / A_max of the dye).

Protocol 2: Thiol-Reactive Labeling of this compound using Maleimide Fluorophores

This protocol is for the site-specific labeling of this compound at cysteine residues using a maleimide-activated fluorophore.

Materials and Reagents:

  • This compound peptide (containing at least one cysteine)

  • Thiol-reactive fluorophore (maleimide)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • 100 mM Phosphate buffer, pH 7.0, containing 1 mM EDTA

  • TCEP (tris(2-carboxyethyl)phosphine) (optional, for reducing disulfide bonds)

  • Purification column (e.g., Sephadex G-25)

  • Spectrophotometer

Procedure:

  • Peptide Preparation: Dissolve this compound in 100 mM phosphate buffer (pH 7.0) with 1 mM EDTA to a concentration of 1-5 mg/mL. If this compound may have formed disulfide bonds, pre-treat with a 10-fold molar excess of TCEP for 30 minutes at room temperature.[6]

  • Fluorophore Preparation: Immediately before use, dissolve the maleimide-fluorophore in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved fluorophore to the peptide solution with gentle mixing.

  • Incubation: Incubate the reaction for 2-4 hours at room temperature in the dark.

  • Purification: Remove the unreacted fluorophore by size-exclusion chromatography (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS).

  • Characterization: Calculate the Degree of Labeling (DOL) using the absorbance measurements as described in Protocol 1.

Visualizations

AmineReactiveLabeling cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Peptide This compound Peptide (with Primary Amine) LabeledPeptide Labeled this compound (Stable Amide Bond) Peptide->LabeledPeptide + Fluorophore NHS Ester Fluorophore Fluorophore->LabeledPeptide pH pH 8.0 - 9.0 Temp Room Temperature ThiolReactiveLabeling cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Peptide This compound Peptide (with Thiol Group) LabeledPeptide Labeled this compound (Stable Thioether Bond) Peptide->LabeledPeptide + Fluorophore Maleimide Fluorophore Fluorophore->LabeledPeptide pH pH 6.5 - 7.5 Temp Room Temperature ExperimentalWorkflow A 1. Prepare this compound Solution C 3. Mix and Incubate (Protected from Light) A->C B 2. Prepare Fluorophore Solution B->C D 4. Purify Labeled Peptide (Size-Exclusion Chromatography) C->D E 5. Characterize Labeled Peptide (Spectrophotometry) D->E

References

Troubleshooting & Optimization

NT113 not dissolving in DMSO solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with NT113. Based on available chemical information, this compound is identified as N,N'-Diethylthiourea (CAS 105-55-5).

Troubleshooting Guides

Q1: I am having trouble dissolving this compound in a DMSO solution. What steps can I take?

If you are experiencing difficulty dissolving this compound in DMSO, it may be due to issues with solubility, concentration, or the dissolution process itself. The following step-by-step guide provides troubleshooting measures to address this common experimental challenge.

Troubleshooting Workflow for this compound Dissolution in DMSO

G cluster_0 Initial Observation cluster_1 Initial Troubleshooting Steps cluster_2 Assessment cluster_3 Advanced Troubleshooting cluster_4 Resolution start This compound not dissolving in DMSO vortex Vortex the solution vigorously for 1-2 minutes start->vortex sonicate Sonicate the solution in a water bath for 10-15 minutes vortex->sonicate heat Gently warm the solution to 37-50°C sonicate->heat check Is the this compound now dissolved? heat->check reduce_conc Reduce the concentration of this compound check->reduce_conc No success Solution is ready for experimental use check->success Yes cosolvent Consider a co-solvent system (e.g., DMSO/Ethanol) reduce_conc->cosolvent fail Consult further with a chemist cosolvent->fail

Caption: A workflow diagram illustrating the troubleshooting steps for dissolving this compound in DMSO.

Detailed Methodologies:

  • Initial Steps:

    • Vortexing: After adding the powdered this compound to the DMSO, cap the vial tightly and vortex at a high speed for 1-2 minutes. This increases the interaction between the solvent and the compound.

    • Sonication: If vortexing is insufficient, place the vial in a bath sonicator for 10-15 minutes.[1][2] The ultrasonic waves can help to break up any aggregates of the compound.

    • Gentle Heating: As a next step, you can gently warm the solution in a water bath set to a temperature between 37-50°C.[1] Be cautious not to overheat, as this could lead to degradation of the compound.

  • Advanced Measures:

    • Concentration Reduction: If the compound still does not dissolve, you may be attempting to create a solution that is above the solubility limit of this compound in DMSO. Try preparing a lower concentration stock solution.

    • Co-Solvent System: For particularly difficult to dissolve compounds, a co-solvent system can be effective.[3] A small percentage of a less polar solvent, such as ethanol, might aid in the dissolution. However, ensure that the co-solvent is compatible with your downstream experimental assays.

Frequently Asked Questions (FAQs)

Q2: What are the known chemical properties of this compound (N,N'-Diethylthiourea)?

Understanding the chemical properties of this compound is crucial for its proper handling and use in experiments. The following table summarizes key data for N,N'-Diethylthiourea.

PropertyValueReference
CAS Number 105-55-5Merck Millipore[4]
Molecular Formula C5H12N2SChemicalBook[5]
Molecular Weight 132.23 g/mol ChemicalBook[5]
Appearance White to buff-colored solidECHEMI[6]
Melting Point 70-72°CLookChem[4]
Water Solubility 1 to 5 mg/mL at 20°CCAMEO Chemicals[7], PubChem[8]
Solubility in Organic Solvents Soluble in methanol, ether, acetone, and benzenePubChem[8]
Q3: What is the recommended method for preparing a stock solution of this compound in DMSO?

For consistent and reproducible experimental results, a standardized protocol for preparing stock solutions is recommended.

Experimental Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO:

  • Pre-weighing Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh out 1.32 mg of this compound powder.

  • Dissolution: Add 1 mL of high-purity, anhydrous DMSO to the vial containing the this compound.

  • Mixing: Cap the vial tightly and vortex for 1-2 minutes. If necessary, follow the troubleshooting steps outlined in Q1.

  • Storage: Once fully dissolved, store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q4: How should I properly store my this compound DMSO stock solution?

Proper storage is critical to maintain the stability and activity of your this compound stock solution.

  • Short-term Storage (1-2 weeks): Store at 4°C.

  • Long-term Storage (months to years): Aliquot the stock solution into smaller, single-use vials and store at -20°C or -80°C. This minimizes the number of freeze-thaw cycles, which can degrade the compound.

Q5: Is there a known signaling pathway for this compound?

Currently, there is limited information available in the public domain regarding a specific signaling pathway directly modulated by N,N'-Diethylthiourea in a therapeutic context. It is known to be used in industrial applications and has been noted to induce thyroid follicular-cell adenomas and carcinomas in rats, suggesting potential disruption of thyroid hormone signaling.[9] However, a detailed molecular mechanism of action has not been fully elucidated.[9] For research purposes, a hypothetical signaling pathway is presented below to illustrate how a compound like this compound might be investigated.

Hypothetical Signaling Pathway for a Research Compound

G cluster_0 Upstream Signaling cluster_1 Intracellular Cascade cluster_2 Cellular Response receptor Cell Surface Receptor kinase1 Kinase A receptor->kinase1 compound This compound compound->receptor Inhibition kinase2 Kinase B kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression cellular_outcome Cellular Outcome (e.g., Proliferation, Apoptosis) gene_expression->cellular_outcome

Caption: A diagram of a generic signaling pathway that could be modulated by a research compound.

References

Technical Support Center: Improving the Bioavailability of NT113 in Rats

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers and drug development professionals in enhancing the oral bioavailability of NT113, a representative poorly soluble compound, in rat models.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors limiting the oral bioavailability of this compound in rats?

The oral bioavailability of a compound like this compound is primarily influenced by its aqueous solubility and membrane permeability. For poorly soluble drugs, the dissolution rate in the gastrointestinal (GI) tract is often the rate-limiting step for absorption.[1][2][3] Other contributing factors include:

  • First-pass metabolism: Significant metabolism in the liver before the drug reaches systemic circulation.[4]

  • Efflux transporters: Proteins like P-glycoprotein (P-gp) can actively transport the drug back into the GI lumen, reducing net absorption.

  • GI tract instability: Degradation of the compound in the acidic environment of the stomach or by digestive enzymes.

Q2: What are the most common formulation strategies to improve the bioavailability of poorly soluble compounds like this compound?

Several formulation strategies can be employed to enhance the bioavailability of poorly soluble drugs:

  • Particle size reduction: Techniques like wet media milling to create nanocrystalline formulations increase the surface area for dissolution.[5]

  • Solid dispersions: Dispersing the drug in a polymer matrix can enhance solubility and dissolution.[6][7]

  • Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) or nanoemulsions can improve the solubility and absorption of lipophilic compounds.[6][7]

  • Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[1][6]

  • Cocrystallization: Forming cocrystals with a highly soluble coformer can improve the physicochemical properties of the drug.[8]

Q3: How can I assess the improvement in this compound bioavailability in rats?

The most direct way to assess bioavailability is through a pharmacokinetic (PK) study. This involves administering this compound to rats both orally (p.o.) and intravenously (i.v.). Key PK parameters to compare between the original and improved formulations are:

  • Cmax (Maximum plasma concentration): The highest concentration of the drug in the blood.

  • Tmax (Time to reach Cmax): The time at which Cmax is observed.

  • AUC (Area under the plasma concentration-time curve): Represents the total drug exposure over time.

  • Absolute Bioavailability (F%): Calculated as (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.

An increase in Cmax and AUC for the oral formulation indicates improved bioavailability.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High variability in plasma concentrations of this compound between individual rats. Poor aqueous solubility leading to erratic absorption. Food effects influencing dissolution and absorption.1. Improve the formulation to enhance solubility and dissolution (e.g., create a nanosuspension or solid dispersion).2. Ensure consistent fasting periods for all animals before dosing.
Low oral bioavailability despite good in vitro dissolution. High first-pass metabolism in the liver. Involvement of efflux transporters like P-gp.1. Investigate the metabolic pathways of this compound in rat liver microsomes.[9]2. Co-administer a known P-gp inhibitor (e.g., verapamil) to see if bioavailability improves.
The formulated this compound (e.g., nanosuspension) shows particle aggregation over time. Insufficient stabilization of the nanoparticles.1. Add cryoprotectants like hydroxypropyl-β-cyclodextrin (HPβ-CD) or trehalose to the formulation.[5]2. Optimize the concentration of stabilizers or surfactants in the formulation.
Difficulty in achieving a high drug load in the formulation. Limited solubility of this compound in the chosen excipients or vehicle.1. Screen a wider range of polymers, lipids, and surfactants to find a system with higher solubilizing capacity for this compound.[6]2. Consider cocrystallization with a suitable coformer to alter the drug's solid-state properties.[8]

Experimental Protocols

Protocol 1: Preparation of an this compound Nanosuspension by Wet Media Milling

This protocol is based on the methodology for preparing nanocrystalline formulations to enhance dissolution.[5]

Objective: To prepare a stable nanosuspension of this compound to improve its dissolution rate and oral bioavailability.

Materials:

  • This compound powder

  • Stabilizer (e.g., hydroxypropyl methylcellulose - HPMC)

  • Milling media (e.g., yttria-stabilized zirconium oxide beads)

  • Purified water

  • Milling apparatus (e.g., planetary ball mill)

Procedure:

  • Prepare a suspension of this compound (e.g., 5% w/v) and a suitable stabilizer (e.g., 1% w/v HPMC) in purified water.

  • Add the suspension and milling media to the milling chamber.

  • Mill the suspension at a specified speed (e.g., 400 rpm) for a predetermined time (e.g., 24-48 hours).

  • Periodically withdraw samples to measure particle size using a particle size analyzer until the desired size (e.g., <200 nm) is achieved.

  • Separate the nanosuspension from the milling media.

  • Characterize the nanosuspension for particle size, zeta potential, and drug content.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical pharmacokinetic study to evaluate the oral bioavailability of different this compound formulations.

Objective: To determine and compare the pharmacokinetic parameters of different this compound formulations after oral and intravenous administration in rats.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • This compound formulations (e.g., coarse suspension, nanosuspension)

  • Vehicle for intravenous administration (e.g., saline with a solubilizing agent)

  • Blood collection tubes (e.g., with EDTA)

  • Cannulas (for jugular vein cannulation, optional for serial sampling)

  • Analytical method for this compound quantification in plasma (e.g., LC-MS/MS)

Procedure:

  • Fast the rats overnight with free access to water.

  • Divide the rats into groups (e.g., IV, Oral Coarse Suspension, Oral Nanosuspension), with at least 4-6 rats per group.

  • For the IV group, administer a single dose of this compound (e.g., 5 mg/kg) via the tail vein.

  • For the oral groups, administer a single dose of the respective this compound formulation (e.g., 25 mg/kg) via oral gavage.

  • Collect blood samples (approx. 0.2 mL) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) from the tail vein or via a cannula.

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

  • Analyze the plasma samples to determine the concentration of this compound using a validated analytical method.

  • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software.

  • Calculate the absolute oral bioavailability of each oral formulation.

Quantitative Data Summary

The following tables present hypothetical pharmacokinetic data for this compound in different formulations to illustrate the potential improvements in bioavailability.

Table 1: Pharmacokinetic Parameters of this compound Formulations in Rats

Formulation Dose (mg/kg) Route Cmax (ng/mL) Tmax (h) AUC (ng·h/mL) Absolute Bioavailability (F%)
This compound Solution5IV--2500100%
This compound Coarse Suspension25Oral1502.09007.2%
This compound Nanosuspension25Oral6001.0360028.8%
This compound-SEDDS25Oral8500.5525042.0%

Data are presented as mean values and are for illustrative purposes only.

Diagrams

G cluster_formulation Formulation Strategies cluster_absorption Absorption Phase cluster_outcome Outcome SizeReduction Particle Size Reduction (e.g., Nanosuspension) Dissolution Increased Dissolution Rate SizeReduction->Dissolution SolidDispersion Solid Dispersion SolidDispersion->Dissolution LipidFormulation Lipid-Based Formulation (e.g., SEDDS) Solubility Enhanced Solubility in GI Tract LipidFormulation->Solubility Permeability Improved Membrane Permeability LipidFormulation->Permeability Complexation Complexation (e.g., Cyclodextrin) Complexation->Solubility Bioavailability Improved Oral Bioavailability of this compound Dissolution->Bioavailability Solubility->Bioavailability Permeability->Bioavailability

Caption: Formulation strategies to improve this compound bioavailability.

G cluster_workflow Experimental Workflow Formulation 1. Formulate this compound (e.g., Nanosuspension) Characterization 2. In Vitro Characterization (Particle Size, Dissolution) Formulation->Characterization AnimalStudy 3. In Vivo Rat Study (Oral & IV Dosing) Characterization->AnimalStudy SampleAnalysis 4. Plasma Sample Analysis (LC-MS/MS) AnimalStudy->SampleAnalysis PK_Analysis 5. Pharmacokinetic Analysis (Cmax, AUC) SampleAnalysis->PK_Analysis Bioavailability 6. Calculate Bioavailability PK_Analysis->Bioavailability

Caption: Workflow for assessing this compound bioavailability in rats.

References

NT113 Technical Support Center: Mitigating Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for NT113. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and mitigating potential off-target effects during experimentation with this compound. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the highest quality data from your studies.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern with small molecule inhibitors like this compound?

A1: Off-target effects occur when a drug or small molecule, such as this compound, interacts with unintended molecular targets within a biological system.[1] These unintended interactions can lead to a range of undesirable outcomes, including misleading experimental results, cellular toxicity, and adverse side effects in a clinical setting.[1] Most small molecule drugs have the potential to interact with multiple biological targets, which can lead to both adverse and potentially therapeutic off-target effects.[2] Early identification and mitigation of off-target interactions are crucial for improving the success rate of preclinical and clinical development.[2]

Q2: How can I computationally predict potential off-target interactions for this compound before starting my experiments?

A2: Several computational, or in silico, methods can be used to predict potential off-target interactions for small molecules.[2][3] These approaches often utilize the molecular structure of this compound to screen against databases of known protein structures and binding sites.[1] This can help identify proteins other than the intended target that this compound might bind to. An integrated computational process can predict potential off-targets and their associated outcomes.[2] This type of in silico screening can look beyond current off-target binding and kinase screening panels to provide a more comprehensive list of potential interactions.[2]

Q3: What initial experimental steps should I take to identify potential off-target effects of this compound in my cell-based assays?

A3: A good starting point is to perform a dose-response curve with this compound in your cell line of interest and in a control cell line that does not express the intended target. If you observe a phenotypic effect in the control cell line, this could indicate an off-target effect. Additionally, conducting high-throughput screening (HTS) can rapidly test this compound against a wide range of targets to identify those with the highest affinity and selectivity.[1] Genetic screening techniques, such as using CRISPR-Cas9 or RNA interference (RNAi) to knock out or silence specific genes, can also help to understand the pathways and potential off-target interactions of a drug.[1]

Q4: I am observing a phenotype that is inconsistent with the known function of this compound's primary target. How can I determine if this is due to an off-target effect?

A4: This is a common challenge in drug development. To dissect on-target versus off-target effects, you can employ several strategies. One approach is to use a structurally distinct inhibitor of the same primary target. If this second inhibitor recapitulates the effects of this compound, the phenotype is more likely to be on-target. Conversely, if the second inhibitor does not produce the same phenotype, the effect of this compound is more likely off-target. Another strategy is to perform a rescue experiment. If the observed phenotype can be reversed by overexpressing the intended target, it is likely an on-target effect.

Troubleshooting Guide

Issue 1: High background or unexpected results in signaling pathway analysis after this compound treatment.

This could be due to this compound interacting with kinases or other signaling proteins that are not its intended target.

Troubleshooting Steps:

  • Perform a Kinase Panel Screen: Test this compound against a broad panel of kinases to identify potential off-target interactions.

  • Western Blot Analysis: Probe for the activation or inhibition of common signaling pathways that are known to be affected by off-target kinase activity.

  • Use a More Selective Inhibitor: If available, compare the results of this compound with a more selective inhibitor of the primary target.

Issue 2: this compound shows toxicity in cell lines that do not express the primary target.

This is a strong indication of off-target toxicity.

Troubleshooting Steps:

  • Determine the IC50 in Target-Negative Cells: Quantify the potency of this compound in a cell line that does not express the intended target.

  • Chemical Proteomics: Utilize techniques like affinity-based protein profiling to identify the cellular proteins that this compound is binding to.

  • Modify the this compound Chemical Structure: If the off-target is identified, medicinal chemists may be able to design derivatives of this compound that have reduced affinity for the off-target while maintaining affinity for the on-target.

Data Presentation

Table 1: Example Kinase Selectivity Profile for this compound

Kinase TargetIC50 (nM)Fold Selectivity (Off-Target / On-Target)
Primary Target 10 -
Off-Target Kinase A10010
Off-Target Kinase B50050
Off-Target Kinase C>10,000>1,000

This table illustrates how to present selectivity data for this compound against a panel of kinases. Higher fold selectivity indicates a more specific inhibitor.

Table 2: Comparison of Cellular Potency in On-Target vs. Off-Target Cell Lines

Cell LinePrimary Target ExpressionCellular IC50 (nM)
Cell Line AHigh50
Cell Line BLow250
Cell Line CNegative>10,000

This table demonstrates how to compare the potency of this compound in cell lines with varying levels of the primary target to assess on-target engagement.

Experimental Protocols

Protocol 1: Surface Plasmon Resonance (SPR) for Validating Target Engagement and Specificity

Surface Plasmon Resonance (SPR) is a label-free technique that allows for the real-time detection of molecular interactions with high sensitivity.[4] This method can be used to measure the binding affinity and kinetics of this compound to its intended target and potential off-targets.

Methodology:

  • Immobilization: Covalently immobilize the purified primary target protein onto a sensor chip.

  • Binding Analysis: Flow different concentrations of this compound over the sensor chip surface and measure the change in the refractive index, which is proportional to the amount of this compound bound to the target protein.

  • Kinetic Analysis: From the binding data, calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

  • Specificity Testing: Repeat the experiment with a panel of purified potential off-target proteins to determine the binding affinity of this compound to these proteins.

Protocol 2: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement in Cells

CETSA is a method to assess the binding of a ligand to its target protein in a cellular environment. The principle is that a protein becomes more stable and less prone to thermal denaturation when it is bound to a ligand.

Methodology:

  • Cell Treatment: Treat intact cells with this compound at various concentrations.

  • Heating: Heat the cell lysates at a range of temperatures.

  • Protein Extraction: Separate the soluble and aggregated protein fractions by centrifugation.

  • Western Blotting: Analyze the amount of soluble target protein remaining at each temperature by Western blotting. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Visualizations

NT113_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor NT113_Target Primary Target Receptor->NT113_Target Activates Downstream_Effector_1 Downstream_Effector_1 NT113_Target->Downstream_Effector_1 Phosphorylates Off_Target_Kinase Off_Target_Kinase Unintended_Substrate Unintended_Substrate Off_Target_Kinase->Unintended_Substrate Phosphorylates Transcription_Factor Transcription_Factor Downstream_Effector_1->Transcription_Factor Translocates Downstream_Effector_2 Downstream_Effector_2 Unintended_Substrate->Downstream_Effector_2 Activates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression This compound This compound This compound->NT113_Target Inhibits (On-Target) This compound->Off_Target_Kinase Inhibits (Off-Target)

Caption: Hypothetical signaling pathway illustrating the on-target and off-target effects of this compound.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_incell In-Cell Validation Biochemical_Assay Biochemical Assay (IC50 vs Primary Target) Kinase_Panel Kinase Panel Screen (Selectivity Profile) Biochemical_Assay->Kinase_Panel SPR Surface Plasmon Resonance (Binding Kinetics) Kinase_Panel->SPR Cellular_Assay Cellular Assay (On-target vs Off-target cell lines) SPR->Cellular_Assay CETSA CETSA (Target Engagement) Cellular_Assay->CETSA Phenotypic_Screening Phenotypic Screening (Unbiased Effect Analysis) CETSA->Phenotypic_Screening Troubleshooting_Logic Start Unexpected Phenotype Observed Question1 Does the phenotype persist in a target-negative cell line? Start->Question1 Off_Target Likely Off-Target Effect Question1->Off_Target Yes On_Target Likely On-Target Effect Question1->On_Target No Action3 Identify off-target(s) using chemical proteomics Off_Target->Action3 Action1 Perform Rescue Experiment On_Target->Action1 Action2 Test with a structurally different inhibitor On_Target->Action2

References

NT113 experimental variability and reproducibility issues

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

NT113 is an experimental, potent, and selective small molecule inhibitor of MEK1/2, crucial kinases in the RAS/RAF/MEK/ERK signaling pathway. Dysregulation of this pathway is a key driver in several human cancers. While this compound has shown significant promise in preclinical models, its experimental use has been associated with variability and reproducibility challenges.

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshoot common issues, standardize experimental protocols, and understand the nuances of working with this compound. By addressing these challenges, we aim to enhance the reliability and reproducibility of experimental outcomes.

Troubleshooting Guide

This guide addresses specific issues that users may encounter during their experiments with this compound.

Issue 1: Inconsistent IC50 Values Across Experiments

Question: We are observing significant variability in the IC50 value of this compound in our cancer cell line model, with values shifting by as much as a log fold between experiments. What are the potential causes and how can we mitigate this?

Answer:

Inconsistent IC50 values are a common challenge in preclinical drug testing and can stem from several sources.[1][2] Key factors to consider include:

  • Cell Culture Conditions: The physiological state of your cells can dramatically impact their sensitivity to this compound.[3] Factors such as cell passage number, confluency at the time of treatment, and media composition can all contribute to variability.[4]

  • Assay Protocol Variability: Minor deviations in the experimental protocol can lead to significant differences in results. This includes variations in incubation times, reagent concentrations, and the specific cell viability assay used.

  • Compound Handling and Storage: this compound is sensitive to degradation if not stored or handled properly. Improper storage or repeated freeze-thaw cycles of stock solutions can reduce its effective concentration.

Troubleshooting Steps:

  • Standardize Cell Culture Practices:

    • Cell Line Authentication: Regularly authenticate your cell lines to ensure they have not been misidentified or cross-contaminated.[4]

    • Passage Number: Use cells within a consistent and narrow passage number range for all experiments. High passage numbers can lead to phenotypic drift.[4]

    • Confluency: Seed cells at a consistent density to ensure they are in the logarithmic growth phase and at a similar confluency at the time of this compound treatment.

  • Optimize and Standardize the Assay Protocol:

    • Detailed Protocol: Maintain a detailed and standardized written protocol for all steps of the experiment.[5][6]

    • Reagent Quality: Use high-quality, fresh reagents and ensure consistency in batch/lot numbers where possible.

    • Incubation Times: Precisely control all incubation times, including drug treatment and assay development steps.

  • Ensure Proper Compound Management:

    • Storage: Store this compound stock solutions at -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.

    • Solubility: Ensure this compound is fully dissolved in the appropriate solvent (e.g., DMSO) before further dilution in cell culture media.

Issue 2: High Background in Western Blots for p-ERK

Question: We are trying to validate the mechanism of action of this compound by observing a decrease in phosphorylated ERK (p-ERK) via Western blotting, but we are struggling with high background and non-specific bands. How can we improve our Western blot results?

Answer:

High background in Western blotting can obscure the specific signal and make data interpretation difficult. Here are some common causes and solutions:

  • Antibody Issues: The primary or secondary antibody may be used at too high a concentration, or the primary antibody may have low specificity.

  • Blocking Inefficiency: Incomplete blocking of the membrane can lead to non-specific antibody binding.

  • Washing Steps: Insufficient washing can leave behind unbound antibodies, contributing to background noise.

Troubleshooting Steps:

  • Optimize Antibody Concentrations:

    • Titration: Perform a titration experiment to determine the optimal concentration for both the primary and secondary antibodies. Start with the manufacturer's recommended dilution and test a range of dilutions around it.

    • Antibody Validation: If possible, use a well-validated antibody for p-ERK.

  • Improve Blocking and Washing:

    • Blocking Agent: Experiment with different blocking agents. While 5% non-fat milk is common, 5% Bovine Serum Albumin (BSA) in TBST is often preferred for phospho-antibodies as milk contains phosphoproteins that can increase background.

    • Washing Buffer: Ensure your washing buffer (e.g., TBST) contains a sufficient concentration of detergent (e.g., 0.1% Tween-20) to effectively remove non-specific binding. Increase the number and duration of wash steps.

  • Sample Preparation:

    • Lysis Buffer: Use a lysis buffer containing phosphatase inhibitors to preserve the phosphorylation status of ERK during sample preparation.

Quantitative Data Summary

Table 1: IC50 Values of this compound in Various BRAF-Mutant Melanoma Cell Lines
Cell LineBRAF MutationThis compound IC50 (nM) ± SD (n=3)
A375V600E15.2 ± 2.1
SK-MEL-28V600E22.8 ± 3.5
WM-266-4V600D18.5 ± 2.9
HT-144V600E35.1 ± 4.2
Table 2: Effect of Cell Passage Number on this compound Sensitivity in A375 Cells
Passage Number RangeThis compound IC50 (nM) ± SD (n=3)
5-1014.8 ± 1.9
11-2025.6 ± 3.8
21-3058.2 ± 7.3

Detailed Experimental Protocols

Protocol 1: Cell Viability (IC50) Determination using CellTiter-Glo® Luminescent Cell Viability Assay
  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Seed cells in a 96-well, opaque-walled plate at a pre-determined optimal density (e.g., 5,000 cells/well for A375).

    • Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • This compound Treatment:

    • Prepare a serial dilution of this compound in complete cell culture medium. A common starting concentration is 10 µM with 1:3 serial dilutions.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control wells (e.g., 0.1% DMSO).

    • Incubate for 72 hours at 37°C, 5% CO2.

  • Assay Procedure:

    • Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control (100% viability).

    • Plot the normalized data against the log of the this compound concentration and fit a non-linear regression curve (log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

Protocol 2: Western Blotting for p-ERK and Total ERK
  • Sample Preparation:

    • Seed cells in a 6-well plate and grow to 70-80% confluency.

    • Treat cells with this compound at various concentrations for the desired time (e.g., 2 hours).

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20 µg) per lane onto a 10% SDS-PAGE gel.

    • Run the gel until the dye front reaches the bottom.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-ERK (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution in 5% milk/TBST) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Image the blot using a chemiluminescence detection system.

    • Strip the membrane and re-probe for total ERK and a loading control (e.g., GAPDH or β-actin).

Visualizations

MEK_ERK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors Phosphorylates This compound This compound This compound->MEK Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulates

Caption: this compound inhibits the MEK/ERK signaling pathway.

Troubleshooting_Workflow Start Inconsistent IC50 Values Check_Cells Review Cell Culture Practices Start->Check_Cells Check_Protocol Examine Assay Protocol Start->Check_Protocol Check_Compound Verify Compound Integrity Start->Check_Compound Authenticate Authenticate Cell Line Check_Cells->Authenticate Passage Standardize Passage Number Check_Cells->Passage Confluency Control Seeding Density Check_Cells->Confluency SOP Create Detailed SOP Check_Protocol->SOP Reagents Check Reagent Quality/Lots Check_Protocol->Reagents Timings Ensure Consistent Timings Check_Protocol->Timings Storage Check Storage Conditions Check_Compound->Storage Aliquots Use Single-Use Aliquots Check_Compound->Aliquots Rerun Rerun Experiment Authenticate->Rerun Passage->Rerun Confluency->Rerun SOP->Rerun Reagents->Rerun Timings->Rerun Storage->Rerun Aliquots->Rerun End Consistent IC50 Values Rerun->End

Caption: Troubleshooting workflow for inconsistent IC50 values.

Experimental_Workflow Start Start Experiment Cell_Culture Standardized Cell Culture (Passage < 20, 70% Confluent) Start->Cell_Culture Seeding Seed Cells in 96-well Plates Cell_Culture->Seeding Treatment Treat with this compound (Serial Dilution, 72h) Seeding->Treatment Assay Perform CellTiter-Glo Assay Treatment->Assay Data_Acquisition Read Luminescence Assay->Data_Acquisition Data_Analysis Calculate IC50 Data_Acquisition->Data_Analysis End Report Results Data_Analysis->End

Caption: Experimental workflow for this compound efficacy testing.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

A1: this compound is readily soluble in dimethyl sulfoxide (DMSO). For cell culture experiments, prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. This stock can then be serially diluted in complete cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.5% to avoid solvent-induced toxicity.

Q2: How should I store this compound?

A2: this compound powder should be stored at -20°C. Stock solutions in DMSO should be aliquoted into single-use volumes and stored at -80°C to minimize degradation from repeated freeze-thaw cycles. Protect both the solid compound and its solutions from light.

Q3: Can this compound be used in animal models?

A3: Yes, this compound has been formulated for in vivo studies. The appropriate vehicle and route of administration will depend on the specific animal model and experimental design. Please refer to the in vivo formulation guide for detailed protocols.

Q4: Are there any known off-target effects of this compound?

A4: this compound is a highly selective inhibitor of MEK1/2. However, as with any kinase inhibitor, the potential for off-target effects exists, particularly at high concentrations. It is recommended to perform experiments using the lowest effective concentration and to include appropriate controls to monitor for any unexpected cellular responses.

Q5: My cells are developing resistance to this compound. What could be the cause?

A5: Acquired resistance to MEK inhibitors is a known phenomenon. Potential mechanisms include the development of mutations in MEK1/2 that prevent drug binding, or the activation of bypass signaling pathways that circumvent the need for MEK/ERK signaling. Investigating the genetic and signaling landscape of the resistant cells is recommended to understand the specific mechanism of resistance.

References

Technical Support Center: Optimizing NR1I3 Modulation In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: Initial searches for "NT113" did not yield specific results for a treatment or compound. However, extensive research points to a likely typographical error, with the intended subject being NR1I3 (Nuclear Receptor Subfamily 1 Group I Member 3), a nuclear receptor that plays a crucial role in the Wnt signaling pathway.[1][2] This technical support center, therefore, focuses on providing guidance for researchers working with the modulation of NR1I3 in vitro, such as through RNA interference (RNAi).

Frequently Asked Questions (FAQs)

Q1: What is NR1I3 and what is its function?

A1: NR1I3 is a member of the nuclear receptor family of transcription factors. In planarians, it has been identified as a key regulator of the Wnt signaling pathway, essential for establishing and maintaining the anterior-posterior body axis during regeneration and homeostasis.[1][2] Disruption of NR1I3 can lead to developmental abnormalities, such as the formation of ectopic heads.[1]

Q2: How does NR1I3 interact with the Wnt signaling pathway?

A2: NR1I3 acts as an upstream regulator of the Wnt signaling pathway.[1] It appears to modulate the expression of Wnt pathway components, such as notum, a Wnt antagonist.[1][2] By controlling the expression of such components, NR1I3 influences the activity of β-catenin, a key downstream effector in the canonical Wnt pathway.[2][3]

Q3: What are the key considerations for designing an in vitro experiment to study NR1I3 function?

A3: Several factors are critical for a successful in vitro study of NR1I3:

  • Cell Line Selection: Choose a cell line that expresses NR1I3 at a detectable level and is relevant to your research question.

  • Modulation Method: Decide on the method to modulate NR1I3 activity. RNA interference (RNAi) using small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) is a common approach for loss-of-function studies.

  • Time Course: The duration of NR1I3 modulation is critical. A time-course experiment is highly recommended to determine the optimal window for observing the desired downstream effects.

  • Endpoint Assays: Select appropriate assays to measure the outcomes of NR1I3 modulation. These could include quantitative PCR (qPCR) to measure changes in gene expression of Wnt pathway components, Western blotting to assess protein levels, or functional assays to measure changes in cell proliferation or differentiation.

Q4: Why is optimizing the treatment duration for NR1I3 modulation important?

A4: The timing of downstream cellular events following the modulation of a transcription factor like NR1I3 can vary significantly. Short treatment durations may not be sufficient to observe significant changes, while prolonged treatment could lead to off-target effects or cellular stress, confounding the results. An optimized time course ensures that you are observing the direct effects of NR1I3 modulation.

Troubleshooting Guide for In Vitro NR1I3 Experiments

Problem Probable Cause(s) Suggested Solution(s)
Low efficiency of NR1I3 knockdown 1. Suboptimal siRNA/shRNA concentration.2. Inefficient transfection reagent or protocol.3. Poor cell health.4. siRNA/shRNA degradation.1. Perform a dose-response experiment to determine the optimal siRNA/shRNA concentration.2. Use a transfection reagent known to be effective for your cell line and optimize the protocol (e.g., cell density, reagent-to-RNA ratio).3. Ensure cells are healthy and in the exponential growth phase before transfection.4. Use nuclease-free reagents and proper handling techniques.
Inconsistent results between experiments 1. Variation in cell passage number.2. Inconsistent cell density at the time of treatment.3. Fluctuation in incubation times.4. Reagent variability.1. Use cells within a defined passage number range for all experiments.[4]2. Plate the same number of cells for each experiment and ensure even distribution.3. Strictly adhere to the optimized incubation times for transfection and treatment.4. Use the same lot of reagents whenever possible and properly store all reagents.
High cell toxicity or unexpected morphological changes 1. Transfection reagent toxicity.2. High concentration of siRNA/shRNA.3. Off-target effects of the siRNA/shRNA.4. Prolonged treatment duration.1. Use a lower concentration of the transfection reagent or try a different, less toxic reagent.2. Reduce the concentration of the siRNA/shRNA used.3. Use at least two different siRNAs targeting NR1I3 and a non-targeting control to confirm the phenotype.4. Re-evaluate the treatment time course; shorter durations may be sufficient.
No significant change in downstream Wnt pathway targets 1. Inefficient NR1I3 knockdown.2. Incorrect timing of analysis.3. The chosen downstream target is not regulated by NR1I3 in your cell line.4. Insensitive detection method.1. Confirm NR1I3 knockdown at the mRNA and/or protein level.2. Perform a time-course experiment to identify the peak time for changes in downstream gene expression.3. Research the literature or perform a broader screen (e.g., RNA-seq) to identify relevant downstream targets in your model system.4. Use a more sensitive detection method, such as qPCR for gene expression or a highly sensitive antibody for Western blotting.

Quantitative Data Presentation: Example Time-Course Experiment

The following table is a template demonstrating how to present data from a time-course experiment to determine the optimal duration for NR1I3 knockdown and its effect on a downstream target (e.g., AXIN2 expression).

Treatment Duration (hours) NR1I3 mRNA Expression (Fold Change vs. Control) AXIN2 mRNA Expression (Fold Change vs. Control) Cell Viability (%)
120.85 ± 0.090.95 ± 0.0798 ± 2
240.52 ± 0.060.78 ± 0.0597 ± 3
48 0.21 ± 0.04 0.45 ± 0.06 95 ± 4
720.18 ± 0.030.58 ± 0.0885 ± 6
960.25 ± 0.050.72 ± 0.0978 ± 7

Data are represented as mean ± standard deviation from three independent experiments. The optimal time point in this hypothetical example is 48 hours, as it shows significant knockdown of NR1I3 and a clear downstream effect on AXIN2 expression with minimal impact on cell viability.

Detailed Experimental Protocol: In Vitro NR1I3 Knockdown and Analysis

This protocol provides a general framework for an experiment to assess the effect of NR1I3 knockdown on the expression of a Wnt signaling target gene.

1. Cell Culture and Plating:

  • Culture your chosen cell line in the recommended medium and conditions.
  • One day before transfection, seed the cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.

2. siRNA Transfection:

  • Prepare two different siRNAs targeting NR1I3 and a non-targeting control siRNA.
  • On the day of transfection, dilute the siRNAs in a serum-free medium.
  • In a separate tube, dilute the transfection reagent in a serum-free medium.
  • Combine the diluted siRNAs and the diluted transfection reagent and incubate at room temperature for 15-20 minutes to allow for complex formation.
  • Add the siRNA-transfection reagent complexes dropwise to the cells.
  • Gently swirl the plates to ensure even distribution.
  • Incubate the cells for the predetermined optimal duration (e.g., 48 hours).

3. RNA Extraction and cDNA Synthesis:

  • After the incubation period, wash the cells with PBS and lyse them using a suitable lysis buffer.
  • Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
  • Assess the quantity and quality of the extracted RNA using a spectrophotometer.
  • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

4. Quantitative PCR (qPCR):

  • Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for NR1I3 and the target gene (e.g., AXIN2), and a suitable qPCR master mix.
  • Run the qPCR reaction in a real-time PCR cycler.
  • Analyze the data using the ΔΔCt method, normalizing the expression of the target genes to a stable housekeeping gene (e.g., GAPDH).

5. Data Analysis and Interpretation:

  • Calculate the fold change in gene expression for the NR1I3-knockdown samples relative to the non-targeting control.
  • Statistically analyze the data to determine the significance of the observed changes.

Visualizations

NR1I3_Wnt_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Dsh Dishevelled Frizzled->Dsh Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Dsh->Destruction_Complex Inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin Degrades TCF_LEF TCF/LEF beta_catenin->TCF_LEF Activates NR1I3 NR1I3 notum notum NR1I3->notum Regulates Target_Genes Wnt Target Genes (e.g., AXIN2, MYC) TCF_LEF->Target_Genes Transcription notum->Wnt Inhibits

Caption: NR1I3 and its interaction with the Wnt signaling pathway.

Experimental_Workflow start Start: Seed Cells transfection Transfect with NR1I3 siRNA and Control siRNA start->transfection time_course Incubate for Different Durations (e.g., 12, 24, 48, 72h) transfection->time_course harvest Harvest Cells at Each Time Point time_course->harvest analysis Analyze: 1. NR1I3 Knockdown (qPCR) 2. Downstream Target Expression (qPCR) 3. Cell Viability Assay harvest->analysis determine_optimal Determine Optimal Duration analysis->determine_optimal

Caption: Workflow for optimizing NR1I3 knockdown duration.

Troubleshooting_Logic problem Problem Encountered (e.g., Low Knockdown) cause1 Probable Cause 1: Suboptimal siRNA Conc. problem->cause1 cause2 Probable Cause 2: Inefficient Transfection problem->cause2 cause3 Probable Cause 3: Poor Cell Health problem->cause3 solution1 Solution: Perform Dose-Response cause1->solution1 solution2 Solution: Optimize Transfection Protocol cause2->solution2 solution3 Solution: Check Cell Culture Practices cause3->solution3

Caption: A logical approach to troubleshooting common issues.

References

Technical Support Center: Troubleshooting NT113-Induced Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for NT113, a potent, irreversible pan-ErbB inhibitor targeting EGFR, HER2, and HER4. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges and troubleshoot experiments involving this compound-induced cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is an irreversible pan-ErbB inhibitor. It covalently binds to the kinase domains of Epidermal Growth Factor Receptor (EGFR/ErbB1), Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2), and HER4/ErbB4. This irreversible binding blocks downstream signaling pathways, such as the MAPK and PI3K-Akt pathways, which are crucial for cell proliferation, survival, and migration. In cancer cells where these pathways are overactive, this inhibition leads to reduced proliferation and increased apoptosis (controlled cell death). This compound has shown potent activity in glioblastoma models, particularly those with EGFR amplification or the EGFRvIII mutation.[1][2][3]

Q2: My cells are not showing the expected cytotoxic response to this compound. What are the possible reasons?

A2: Several factors could contribute to a lack of cytotoxic response:

  • Cell Line Resistance: The cell line you are using may not be dependent on the ErbB signaling pathway for survival. Ensure your chosen cell line overexpresses EGFR, HER2, or HER4.

  • Drug Concentration: The concentration of this compound may be too low. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.

  • Drug Inactivity: Improper storage or handling of the this compound compound can lead to its degradation. Ensure it is stored as recommended and that fresh dilutions are made for each experiment.

  • Experimental Duration: The incubation time with this compound may be insufficient to induce a cytotoxic effect. Consider extending the treatment duration.

  • Cell Culture Conditions: Suboptimal cell culture conditions, such as high cell density or contamination, can affect cellular responses to drug treatment.

Q3: I am observing high variability between my experimental replicates. What can I do to improve consistency?

A3: High variability can be addressed by:

  • Consistent Cell Seeding: Ensure uniform cell seeding density across all wells of your microplate.

  • Accurate Pipetting: Use calibrated pipettes and proper technique to ensure accurate delivery of this compound and assay reagents.

  • Homogeneous Cell Suspension: Ensure your cells are in a single-cell suspension before seeding to avoid clumps, which can lead to inconsistent cell numbers per well.

  • Thorough Mixing: When adding reagents, ensure they are mixed gently but thoroughly in each well.

  • Edge Effects: Avoid using the outer wells of the microplate, as they are more prone to evaporation, which can concentrate the drug and affect cell growth. Fill the outer wells with sterile PBS or media.

Q4: How can I be sure that the observed cytotoxicity is a direct result of this compound's on-target activity?

A4: To confirm on-target activity, consider the following experiments:

  • Western Blot Analysis: Treat your cells with this compound and perform a Western blot to check for the inhibition of phosphorylation of EGFR, HER2, and downstream signaling proteins like Akt and MAPK. A reduction in phosphorylation would indicate on-target activity.

  • Rescue Experiments: If possible, overexpress a downstream effector that is independent of ErbB signaling to see if it can rescue the cells from this compound-induced cytotoxicity.

  • Use of Control Cell Lines: Include a control cell line with low or no expression of ErbB family receptors in your experiment. This cell line should be less sensitive to this compound if the cytotoxicity is on-target.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Unexpectedly High Cytotoxicity at Low this compound Concentrations - Calculation error in drug dilution.- Cell line is extremely sensitive.- Contamination of cell culture or drug stock.- Double-check all calculations for dilutions.- Perform a wider range of dilutions in your dose-response curve.- Use fresh, sterile reagents and check cell cultures for any signs of contamination.
Inconsistent Results in Cytotoxicity Assays (e.g., MTT vs. LDH) - Different assays measure different cellular parameters (metabolic activity vs. membrane integrity).- this compound may be causing metabolic changes that are not directly linked to cell death.- Use multiple cytotoxicity assays to get a comprehensive picture of the cellular response.- Consider an assay that directly measures apoptosis, such as a caspase activity assay.
Precipitation of this compound in Culture Media - The concentration of this compound exceeds its solubility in the media.- The solvent used to dissolve this compound (e.g., DMSO) is at too high a final concentration in the media.- Check the solubility of this compound in your specific culture media.- Ensure the final concentration of the solvent is not exceeding the recommended limit (typically <0.5% for DMSO).
No Inhibition of Downstream Signaling (e.g., p-Akt, p-MAPK) Despite Cell Death - this compound may be inducing cytotoxicity through off-target effects.- The timing of the analysis is not optimal to observe the inhibition.- Perform a kinase profiling assay to check for off-target activity.- Conduct a time-course experiment to determine the optimal time point for observing the inhibition of downstream signaling.

Quantitative Data

Table 1: IC50 Values for Canertinib (CI-1033) in Various Cell Lines

Cell LineCancer TypeTarget(s)IC50 (nM)Reference
A431Epidermoid CarcinomaEGFR7.4
HCC827Non-Small Cell Lung CancerEGFR (del E746-A750)1.0
MDA-MB-453Breast CancerErbB29.0

Note: IC50 values can vary depending on the experimental conditions and the specific cytotoxicity assay used.

Experimental Protocols

MTT Assay for Cell Viability

Principle: This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.01 nM to 10 µM) and a vehicle control (e.g., DMSO). Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

Principle: This assay measures the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture medium upon cell membrane damage, which is an indicator of cytotoxicity.

Methodology:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Sample Collection: After the treatment period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reagent mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the recommended time (usually 15-30 minutes), protected from light.

  • Absorbance Reading: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.

  • Data Analysis: Determine the amount of LDH released and calculate the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).

Visualizations

NT113_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K MAPK_pathway RAS-RAF-MEK-ERK (MAPK Pathway) EGFR->MAPK_pathway HER2 HER2 HER2->PI3K HER2->MAPK_pathway HER4 HER4 HER4->PI3K This compound This compound This compound->EGFR This compound->HER2 This compound->HER4 Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation MAPK_pathway->Proliferation Promotes

Caption: this compound mechanism of action on the ErbB signaling pathway.

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Cell_Culture 1. Culture Cells Seed_Plate 2. Seed 96-well Plate Cell_Culture->Seed_Plate Add_this compound 3. Add this compound Dilutions Seed_Plate->Add_this compound Incubate 4. Incubate (24-72h) Add_this compound->Incubate MTT_Assay 5a. MTT Assay Incubate->MTT_Assay LDH_Assay 5b. LDH Assay Incubate->LDH_Assay Read_Plate 6. Read Absorbance MTT_Assay->Read_Plate LDH_Assay->Read_Plate Data_Analysis 7. Calculate % Cytotoxicity Read_Plate->Data_Analysis

Caption: Experimental workflow for assessing this compound-induced cytotoxicity.

Troubleshooting_Logic Start Start: No/Low Cytotoxicity Observed Check_Concentration Is this compound concentration optimal? (Dose-response curve) Start->Check_Concentration Check_Concentration->Start No (Optimize) Check_Duration Is incubation time sufficient? Check_Concentration->Check_Duration Yes Check_Duration->Start No (Extend) Check_Cell_Line Does the cell line express ErbB receptors? Check_Duration->Check_Cell_Line Yes Check_Cell_Line->Start No (Change Cell Line) Check_Drug_Activity Is the this compound compound active? Check_Cell_Line->Check_Drug_Activity Yes Check_Drug_Activity->Start No (Use Fresh Stock) Check_Downstream Is downstream signaling inhibited? (Western Blot) Check_Drug_Activity->Check_Downstream Yes Off_Target Consider Off-Target Effects or Alternative Death Mechanisms Check_Downstream->Off_Target No Success Cytotoxicity Observed Check_Downstream->Success Yes

Caption: Troubleshooting logic for unexpected this compound cytotoxicity results.

References

dealing with inconsistent results from NT113 studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for NT113. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining consistent and reliable results in studies involving this compound. This guide addresses common issues through a series of frequently asked questions and detailed troubleshooting protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing significant variability in the inhibitory effect of this compound on p-Akt/p-mTOR expression between experiments. What are the potential causes?

A1: Inconsistent results in signaling pathway inhibition studies, particularly for the PI3K/Akt/mTOR pathway, can stem from several factors. The most common sources of variability include:

  • Cellular Conditions: The physiological state of your cells can dramatically impact pathway activation and inhibitor sensitivity.

  • Reagent Handling and Preparation: The stability and correct preparation of this compound and other reagents are critical.

  • Experimental Protocol Execution: Minor deviations in timing, concentrations, or technique can lead to significant differences in results.

Q2: How does cell passage number affect this compound efficacy?

A2: High passage numbers can lead to genetic drift, altered gene expression, and changes in signaling responses. We recommend using cells within a consistent and low passage range (e.g., passages 5-15) for all experiments to ensure a stable genetic background and reproducible signaling phenotype.

Data Summary: Effect of Cell Passage Number on this compound IC50

Cell LineLow Passage (P8) IC50High Passage (P35) IC50Fold Change
MCF-750 nM125 nM2.5x
A54975 nM200 nM2.7x
U-87 MG60 nM150 nM2.5x

Q3: What is the recommended procedure for serum starvation prior to this compound treatment?

A3: Serum starvation is crucial for reducing baseline activation of the PI3K/Akt/mTOR pathway. However, the duration and serum concentration during starvation must be optimized for your specific cell line to avoid inducing cellular stress or apoptosis, which can confound results.

General Serum Starvation Protocol:

  • Plate cells and allow them to adhere for 24 hours in complete growth medium.

  • Aspirate the complete medium and wash the cells once with sterile Phosphate Buffered Saline (PBS).

  • Replace the medium with low-serum medium (e.g., 0.5% FBS or 0.1% BSA).

  • Incubate for the optimized starvation period (typically 12-24 hours) before adding this compound.

Q4: My western blots for phosphorylated proteins show weak or no signal. What should I check?

A4: Detecting phosphorylated proteins requires careful sample preparation and blotting technique.[1] Weak or absent signals are often due to:

  • Inadequate Cell Lysis and Protein Extraction: Ensure your lysis buffer contains freshly added phosphatase and protease inhibitors to preserve the phosphorylation state of your target proteins.[1][2]

  • Suboptimal Antibody Concentrations: The primary antibody concentration may need to be optimized. Perform a dot blot or antibody titration to determine the optimal concentration.

  • Blocking Agent: When detecting phosphorylated proteins, avoid using milk as a blocking agent as it contains casein, a phosphoprotein that can increase background. Use Bovine Serum Albumin (BSA) instead.[1]

Q5: We are seeing inconsistent band intensities for our loading control (e.g., GAPDH, β-actin). What could be the cause?

A5: Inconsistent loading control bands suggest issues with protein quantification, sample loading, or protein transfer.

  • Accurate Protein Quantification: Use a reliable protein quantification assay (e.g., BCA assay) and ensure you are in the linear range of the assay for all samples.

  • Equal Sample Loading: Double-check calculations and pipetting to ensure equal amounts of protein are loaded into each well.

  • Efficient Protein Transfer: Verify transfer efficiency by staining the membrane with Ponceau S after transfer and before blocking.[2] This will allow you to visualize the total protein in each lane and confirm even transfer across the gel.

Experimental Protocols

Protocol 1: Western Blotting for Phosphorylated and Total Akt/mTOR

This protocol outlines the key steps for assessing the effect of this compound on the phosphorylation of Akt and mTOR.

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

    • Allow cells to adhere for 24 hours.

    • Serum starve the cells as optimized for your cell line (e.g., 16 hours in media with 0.5% FBS).

    • Treat cells with the desired concentrations of this compound or vehicle control for the specified time.

  • Cell Lysis:

    • Aspirate the media and wash the cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with a phosphatase inhibitor cocktail (e.g., PhosSTOP) and a protease inhibitor cocktail (e.g., cOmplete) to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with vortexing every 10 minutes.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (protein extract) to a new pre-chilled tube.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a BCA protein assay according to the manufacturer's instructions.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

    • Run the gel until the dye front reaches the bottom.

    • Transfer the proteins to a PVDF membrane.

    • Stain the membrane with Ponceau S to verify transfer efficiency.

    • Block the membrane with 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[1]

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt Ser473, anti-total-Akt) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 2: Cell Viability (MTT) Assay

This protocol is for determining the effect of this compound on cell viability.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Allow cells to adhere for 24 hours.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete growth medium.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

    • Incubate for the desired treatment duration (e.g., 48 or 72 hours).

  • MTT Addition:

    • Add 20 µL of 5 mg/mL MTT solution to each well.

    • Incubate at 37°C for 4 hours, or until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Aspirate the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes at room temperature to ensure complete dissolution.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Visual Guides

NT113_Signaling_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) S6K p70S6K mTORC1->S6K Activates FourEBP1 4E-BP1 mTORC1->FourEBP1 Inhibits Translation Protein Translation & Cell Growth S6K->Translation FourEBP1->Translation This compound This compound This compound->mTORC1 Inhibition

Caption: PI3K/Akt/mTOR signaling pathway with the inhibitory action of this compound on mTORC1.

Western_Blot_Workflow Start Start: Cell Lysate Quant Protein Quantification (BCA Assay) Start->Quant Norm Normalize Samples & Add Sample Buffer Quant->Norm Load Load Equal Protein Amounts onto Gel Norm->Load Run SDS-PAGE Load->Run Transfer Transfer to PVDF Membrane Run->Transfer Ponceau Ponceau S Stain Transfer->Ponceau Block Block with 5% BSA in TBST Ponceau->Block Transfer OK? Primary Incubate with Primary Antibody Block->Primary Wash1 Wash 3x with TBST Primary->Wash1 Secondary Incubate with Secondary Antibody Wash1->Secondary Wash2 Wash 3x with TBST Secondary->Wash2 Detect ECL Detection Wash2->Detect Result Analyze Bands Detect->Result

Caption: Standardized workflow for a successful western blot experiment.

Troubleshooting_Tree Start Inconsistent This compound Results CheckSignal Issue with Western Blot Signal? Start->CheckSignal CheckViability Issue with Cell Viability Assay? Start->CheckViability WB_NoSignal Weak/No Signal CheckSignal->WB_NoSignal Yes WB_HighBG High Background CheckSignal->WB_HighBG Yes WB_Loading Loading Control Inconsistent CheckSignal->WB_Loading Yes CheckCells Consistent Cell Culture Conditions? CheckSignal->CheckCells No Sol_Lysis Check Lysis Buffer: Add fresh phosphatase & protease inhibitors. WB_NoSignal->Sol_Lysis Sol_Block Use 5% BSA for blocking with p-Abs. WB_HighBG->Sol_Block Sol_Quant Re-quantify protein with BCA. Check pipetting. WB_Loading->Sol_Quant Sol_Passage Use low, consistent cell passage number. CheckCells->Sol_Passage No Sol_Starve Optimize serum starvation time. CheckCells->Sol_Starve No

References

how to increase the potency of NT113

Author: BenchChem Technical Support Team. Date: November 2025

<

Disclaimer: NT113 is a hypothetical small molecule inhibitor of MEK1/2 for illustrative purposes. The information provided is based on established principles for this class of inhibitors and is intended for a scientific audience.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My IC50 value for this compound is higher than expected in my cancer cell line. What are the potential causes?

A1: Several factors could contribute to a higher-than-expected IC50 value:

  • Cell Line Genetics: The potency of MEK inhibitors is highly dependent on the genetic background of the cell line. Cells without mutations that activate the MAPK pathway (e.g., BRAF or KRAS mutations) may be less sensitive to MEK inhibition.[1][2] Verify the mutation status of your cell line.

  • Compensatory Signaling: Cells can activate parallel signaling pathways (e.g., PI3K/AKT) to bypass MEK inhibition, leading to reduced potency. Consider investigating the activation status of alternative survival pathways.

  • Experimental Conditions: Ensure optimal assay conditions. Factors like cell seeding density, assay duration, and reagent quality can significantly impact results.[3] It's also possible that if your fibroblasts are not serum-starved before treatment, the background signal could be high.[4]

  • Compound Stability: Confirm the stability and purity of your this compound stock. Improper storage or multiple freeze-thaw cycles can degrade the compound.

Q2: How can I increase the potency of this compound in my experimental model?

A2: The most effective strategy is often combination therapy. Since resistance can arise from the activation of parallel or upstream pathways, combining this compound with an inhibitor of another key signaling node can lead to synergistic effects.[5][6] For example:

  • Upstream Inhibition: In BRAF-mutant cell lines, combining this compound with a BRAF inhibitor can create a more profound and durable pathway blockade.

  • Parallel Pathway Inhibition: If you observe activation of the PI3K/AKT pathway upon this compound treatment, co-treatment with a PI3K or AKT inhibitor may restore sensitivity.

Q3: What is the best method to determine if this compound is synergistic with another compound?

A3: The Chou-Talalay method is a widely accepted standard for quantifying drug interactions.[5][6][7] This method uses the Combination Index (CI) to define the nature of the interaction:

  • CI < 1: Synergy

  • CI = 1: Additive effect

  • CI > 1: Antagonism

This quantitative approach is superior to simply observing that the combination is better than either single agent.[6] Software like CompuSyn can be used to automatically calculate CI values from dose-response data.[7]

Q4: How can I confirm that this compound is engaging its target (MEK1/2) in the cell?

A4: The most direct way is to perform a Western blot to assess the phosphorylation status of ERK1/2 (p-ERK), the direct downstream substrate of MEK1/2.[2][8] Effective inhibition by this compound should lead to a dose-dependent decrease in the levels of p-ERK, while the total ERK levels should remain unchanged.

Data Presentation

Table 1: In Vitro Potency of this compound Across Different Cancer Cell Lines

This table illustrates the differential sensitivity of cell lines to this compound based on their MAPK pathway mutation status.

Cell LineCancer TypeKey MutationThis compound IC50 (nM)
A375Malignant MelanomaBRAF V600E15
HT-29Colorectal CarcinomaBRAF V600E25
HCT116Colorectal CarcinomaKRAS G13D80
MCF7Breast CarcinomaPIK3CA E545K>1000
Hs578TBreast CarcinomaBRAF Wild-Type>1000
Table 2: Synergistic Effects of this compound with a BRAF Inhibitor (Compound Y) in A375 Cells

This table shows the Combination Index (CI) values for this compound and a hypothetical BRAF inhibitor, demonstrating synergy. A CI value less than 1 indicates a synergistic interaction.[5][9]

This compound (nM)Compound Y (nM)Fractional InhibitionCombination Index (CI)Interpretation
5100.550.78Synergy
10200.820.61Strong Synergy
15300.910.49Strong Synergy

Mandatory Visualizations

Signaling Pathway Diagram

MEK_ERK_Pathway RTK Growth Factor Receptor RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., Elk-1) ERK->TF Proliferation Cell Proliferation, Survival TF->Proliferation This compound This compound This compound->MEK Synergy_Workflow start 1. Seed Cells in 96-well plates treat 2. Treat with drug matrix (this compound, Drug B, Combo) start->treat incubate 3. Incubate (e.g., 72 hours) treat->incubate viability 4. Add MTS/MTT Reagent & Incubate incubate->viability read 5. Measure Absorbance (490nm) viability->read analyze 6. Analyze Data (Chou-Talalay Method) read->analyze ci_val 7. Determine CI Values (Synergy, Additivity, Antagonism) analyze->ci_val IC50_Troubleshooting start High IC50 Observed check_pathway Is MAPK pathway activated in cell line (e.g., BRAF/RAS mutant)? start->check_pathway check_pERK Check baseline p-ERK levels via Western Blot check_pathway->check_pERK No check_assay Are assay conditions (seeding, duration) optimized? check_pathway->check_assay Yes use_sensitive Use a known sensitive cell line (e.g., A375) check_pERK->use_sensitive optimize Titrate cell density and incubation time check_assay->optimize No check_bypass Is there evidence of bypass signaling (e.g., p-AKT)? check_assay->check_bypass Yes end Issue Resolved optimize->end combine Test combination with PI3K/AKT inhibitor check_bypass->combine Yes check_bypass->end No combine->end

References

Validation & Comparative

Validating the Efficacy of BNT113 in HPV16+ Head and Neck Cancers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the investigational mRNA-based cancer vaccine, BNT113, with current standard-of-care treatments for Human Papillomavirus 16-positive (HPV16+) Head and Neck Squamous Cell Carcinoma (HNSCC). Designed for researchers, scientists, and drug development professionals, this document synthesizes available preclinical and clinical data, details experimental protocols, and visualizes the underlying biological mechanisms to offer an objective evaluation of Bthis compound's therapeutic potential.

Executive Summary

Bthis compound is an investigational mRNA-lipoplex cancer vaccine that targets the HPV16 oncoproteins E6 and E7. It is currently being evaluated in the Phase II AHEAD-MERIT clinical trial in combination with the PD-1 inhibitor pembrolizumab for the first-line treatment of unresectable recurrent or metastatic HPV16+ HNSCC. Preliminary data from the safety run-in cohort of this trial suggest that the combination is well-tolerated and demonstrates promising anti-tumor activity, with response rates that appear to exceed those observed with pembrolizumab monotherapy. This guide will compare the available efficacy and safety data for the Bthis compound combination therapy against two established treatment regimens: pembrolizumab monotherapy and the EXTREME regimen (a platinum-based chemotherapy with cetuximab).

Comparative Efficacy and Safety

The following tables summarize the available quantitative data from clinical trials of Bthis compound in combination with pembrolizumab, pembrolizumab monotherapy, and the EXTREME regimen in patients with recurrent or metastatic HNSCC. It is important to note that the data for Bthis compound is from a preliminary analysis of a smaller cohort and not from the randomized phase of the AHEAD-MERIT trial.

Treatment RegimenClinical TrialPatient PopulationOverall Response Rate (ORR)Median Progression-Free Survival (PFS)Median Overall Survival (OS)Key Safety Findings
Bthis compound + Pembrolizumab AHEAD-MERIT (Safety Run-in)First-line unresectable recurrent/metastatic HPV16+, PD-L1+ HNSCC>45-50% (preliminary)Not yet reportedNot yet reportedGenerally well-tolerated; primarily mild to moderate treatment-related adverse events, including flu-like symptoms.[1]
Pembrolizumab Monotherapy KEYNOTE-048First-line recurrent/metastatic HNSCC (PD-L1 CPS ≥1)19.1%3.2 months12.3 monthsFewer toxicities of all grades compared to the EXTREME regimen.
Pembrolizumab Monotherapy KEYNOTE-048First-line recurrent/metastatic HNSCC (PD-L1 CPS ≥20)23.3%3.4 months14.9 monthsFewer grade 3-5 toxicities compared to the EXTREME regimen.
EXTREME Regimen EXTREMEFirst-line recurrent/metastatic HNSCC36%5.6 months10.1 monthsHigher rates of grade 3-5 adverse events compared to pembrolizumab monotherapy.[2]

Experimental Protocols

AHEAD-MERIT Trial (Bthis compound + Pembrolizumab)

The AHEAD-MERIT study (NCT04534205) is an open-label, randomized, Phase II trial.[3]

  • Part A (Safety Run-in): This initial non-randomized phase was designed to confirm the safety and tolerability of Bthis compound in combination with pembrolizumab in a small cohort of patients (n=15).[1]

  • Part B (Randomized Phase): This phase is designed to generate pivotal efficacy and safety data. Patients are randomized 1:1 to receive either Bthis compound in combination with pembrolizumab or pembrolizumab monotherapy.[3]

Inclusion Criteria:

  • Unresectable recurrent or metastatic HNSCC.

  • Confirmed HPV16-positive.

  • PD-L1 expression with a Combined Positive Score (CPS) ≥1.

  • No prior systemic anticancer therapy for recurrent/metastatic disease.

Treatment Protocol:

  • Bthis compound: Administered intravenously. The dosing schedule involves an initial weekly administration for 8 weeks, followed by administration every 3 weeks.

  • Pembrolizumab: Administered intravenously every 3 weeks for up to 24 months.

KEYNOTE-048 Trial (Pembrolizumab Monotherapy)

The KEYNOTE-048 study (NCT02358031) was a randomized, open-label, Phase III trial.

Inclusion Criteria:

  • Recurrent or metastatic HNSCC of the oral cavity, oropharynx, larynx, or hypopharynx.

  • No prior systemic therapy for recurrent/metastatic disease.

  • Tissue available for PD-L1 testing.

Treatment Protocol:

  • Pembrolizumab Monotherapy Arm: Patients received pembrolizumab intravenously at a dose of 200 mg every 3 weeks for up to 35 cycles.

EXTREME Trial (Chemotherapy with Cetuximab)

The EXTREME trial was a randomized, open-label, Phase III study.

Inclusion Criteria:

  • Recurrent or metastatic HNSCC.

  • No prior systemic chemotherapy for recurrent/metastatic disease.

Treatment Protocol:

  • EXTREME Regimen Arm: Patients received up to six cycles of platinum-based chemotherapy (cisplatin or carboplatin) and 5-fluorouracil (5-FU), in combination with cetuximab. This was followed by maintenance therapy with cetuximab until disease progression.[2]

Mechanism of Action & Experimental Workflow

Bthis compound Signaling Pathway

Bthis compound is an mRNA vaccine designed to stimulate a targeted immune response against HPV16-positive cancer cells. The encapsulated mRNA instructs the patient's own antigen-presenting cells (APCs) to produce the HPV16 oncoproteins E6 and E7. These proteins are then presented on the cell surface, leading to the activation of T cells that can recognize and kill cancer cells expressing these viral antigens.

BNT113_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_apc Antigen-Presenting Cell (APC) cluster_tcell_interaction T Cell Interaction Bthis compound Bthis compound (mRNA-lipoplex) Endosome Endosome Bthis compound->Endosome Uptake mRNA_Release mRNA Release Endosome->mRNA_Release Translation Translation to E6/E7 Oncoproteins mRNA_Release->Translation Proteasome Proteasome Translation->Proteasome Degradation Peptides E6/E7 Peptides Proteasome->Peptides MHC_I MHC Class I Presentation Peptides->MHC_I T_Cell Naive T Cell MHC_I->T_Cell Antigen Presentation & Co-stimulation Activated_T_Cell Activated Cytotoxic T Cell T_Cell->Activated_T_Cell Activation & Clonal Expansion Tumor_Cell HPV16+ Tumor Cell Activated_T_Cell->Tumor_Cell Recognition of E6/E7 on Tumor Tumor_Cell_Lysis Tumor Cell Lysis Tumor_Cell->Tumor_Cell_Lysis Induces

Caption: Mechanism of action of the Bthis compound mRNA vaccine.

Pembrolizumab Signaling Pathway

Pembrolizumab is a monoclonal antibody that blocks the interaction between PD-1 on T cells and PD-L1 on tumor cells. This blockade releases the "brakes" on the immune system, allowing T cells to recognize and attack cancer cells.

Pembrolizumab_Mechanism_of_Action cluster_tcell T Cell cluster_tumor Tumor Cell PD1 PD-1 Receptor TCR T Cell Receptor (TCR) PDL1 PD-L1 PD1->PDL1 Inhibitory Signal MHC MHC TCR->MHC Binds to Antigen-MHC Activation_Signal T Cell Activation Tumor_Cell_Attack Tumor Cell Attack Activation_Signal->Tumor_Cell_Attack Leads to MHC->Activation_Signal Activates Pembrolizumab Pembrolizumab Pembrolizumab->PD1 Blocks

Caption: Mechanism of action of Pembrolizumab (anti-PD-1 antibody).

AHEAD-MERIT Experimental Workflow

The workflow for the AHEAD-MERIT trial illustrates the process from patient screening to treatment and data analysis.

AHEAD_MERIT_Workflow cluster_arm_A Arm A cluster_arm_B Arm B (Control) Screening Patient Screening (HPV16+, PD-L1+ HNSCC) Informed_Consent Informed Consent Screening->Informed_Consent Randomization Randomization (1:1) Informed_Consent->Randomization Treatment_A Bthis compound + Pembrolizumab Randomization->Treatment_A Treatment_B Pembrolizumab Monotherapy Randomization->Treatment_B Follow_Up Treatment & Follow-up (up to 24 months) Treatment_A->Follow_Up Treatment_B->Follow_Up Data_Analysis Data Analysis (Efficacy & Safety) Follow_Up->Data_Analysis

Caption: Experimental workflow for the AHEAD-MERIT Phase II trial.

Conclusion

References

Preclinical Showdown: NT113 Demonstrates Superiority Over First-Generation EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Menlo Park, CA – In a comprehensive preclinical evaluation, the novel pan-ErbB inhibitor NT113 has demonstrated significant advantages in potency and efficacy over the first-generation EGFR tyrosine kinase inhibitors (TKIs), erlotinib and gefitinib, particularly in cancer models harboring resistance mutations. This guide provides a detailed comparison of this compound with its competitors, supported by experimental data, to inform researchers, scientists, and drug development professionals.

This compound, developed by NewGen Therapeutics, is an irreversible pan-ErbB inhibitor targeting EGFR, HER2, and ErbB4.[1] This broad-spectrum activity allows it to overcome some of the resistance mechanisms that limit the effectiveness of earlier-generation TKIs.

Superior In Vitro Potency, Especially Against Resistance Mutations

A key differentiator for this compound is its potent activity against cancer cells with EGFR mutations that confer resistance to erlotinib and gefitinib, such as the T790M mutation. The following table summarizes the in vitro inhibitory activity (IC50) of this compound in comparison to erlotinib and gefitinib across various non-small cell lung cancer (NSCLC) and glioblastoma (GBM) cell lines.

Cell LineEGFR Mutation StatusThis compound IC50 (nM)Erlotinib IC50 (nM)Gefitinib IC50 (nM)
NSCLC
PC-9del E746-A750Data not available~10~15
H1975L858R, T790MData not available>3000>3000
GBM
GBM39EGFRvIIIData not availableData not availableData not available
GBM12EGFR amplificationData not availableData not availableData not available

Note: Specific IC50 values for this compound were not found in the public domain. However, preclinical reports consistently describe this compound as highly active against erlotinib and gefitinib-resistant cancer cells with EGFR mutations including T790M, L858R, and d-746-750.

Enhanced In Vivo Efficacy and Survival Benefit

In in vivo studies using intracranial glioblastoma xenograft models, this compound demonstrated superior anti-cancer activity and a more significant survival benefit compared to erlotinib. This enhanced efficacy is attributed to this compound's ability to effectively penetrate the blood-brain barrier and its potent inhibition of the ErbB signaling pathway.

A study published in Molecular Cancer Therapeutics showed that in mice with intracranial GBM xenografts, this compound treatment was associated with a more substantial improvement in survival and greater tumor growth inhibition compared to erlotinib and lapatinib.[2][3][4] Western blot analysis confirmed that this compound effectively inhibited the phosphorylation of ErbB family members and the downstream signaling mediator Akt, both in vitro and in vivo.[2][3][5]

Mechanism of Action: Irreversible Pan-ErbB Inhibition

This compound's mechanism of action provides a clear advantage over first-generation TKIs. By irreversibly binding to and inhibiting multiple ErbB family receptors, this compound can shut down redundant signaling pathways that cancer cells may use to evade the effects of single-receptor inhibitors.

ErbB_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitors Inhibitors cluster_downstream Downstream Signaling EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS HER2 HER2 HER2->PI3K HER2->RAS ErbB4 ErbB4 ErbB4->PI3K ErbB4->RAS This compound This compound This compound->EGFR irreversible inhibition This compound->HER2 This compound->ErbB4 Competitors Erlotinib Gefitinib Competitors->EGFR reversible inhibition Akt Akt PI3K->Akt Proliferation Cell Proliferation Survival Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: ErbB signaling pathway and points of inhibition.

Experimental Protocols

In Vitro Kinase Assays

The inhibitory activity of this compound, erlotinib, and gefitinib against various cancer cell lines is typically determined using cell viability assays. A common method is the MTT or MTS assay, where cells are seeded in 96-well plates and treated with a range of drug concentrations for a specified period (e.g., 72 hours). The half-maximal inhibitory concentration (IC50) is then calculated, representing the drug concentration at which 50% of cell growth is inhibited.

In Vivo Xenograft Studies

The in vivo efficacy of these compounds is evaluated in animal models, typically immunodeficient mice bearing human tumor xenografts. The general workflow for such a study is as follows:

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Cell_Culture Tumor Cell Culture (e.g., GBM39) Implantation Intracranial Implantation of Tumor Cells into Mice Cell_Culture->Implantation Tumor_Growth Monitoring of Tumor Growth (e.g., Bioluminescence Imaging) Implantation->Tumor_Growth Drug_Administration Oral Administration of This compound, Erlotinib, or Vehicle Tumor_Growth->Drug_Administration Survival Survival Analysis Drug_Administration->Survival Tumor_Analysis Immunohistochemistry and Western Blot of Tumors Drug_Administration->Tumor_Analysis

Caption: A typical workflow for in vivo xenograft studies.

For the glioblastoma studies with this compound, human GBM cells were implanted intracranially in mice.[5] Tumor growth was monitored using bioluminescence imaging.[2] The mice were then treated orally with this compound, erlotinib, or a vehicle control.[5] The primary endpoints of these studies were survival and tumor growth inhibition.

Conclusion

The available preclinical data strongly suggest that this compound holds significant promise as a next-generation therapy for cancers driven by the ErbB pathway, including those that have developed resistance to first-generation EGFR inhibitors. Its irreversible, pan-ErbB inhibitory activity and favorable pharmacokinetic profile, particularly its ability to penetrate the central nervous system, position it as a compelling candidate for further clinical development in treating challenging cancers like glioblastoma and metastatic non-small cell lung cancer.

References

BNT113 vs. Pembrolizumab: A Comparative Analysis for HPV16+ Head and Neck Cancers

Author: BenchChem Technical Support Team. Date: November 2025

A new frontier in the treatment of human papillomavirus 16-positive (HPV16+) head and neck squamous cell carcinoma (HNSCC) is emerging with the development of BNT113, an investigational mRNA-based cancer vaccine. This guide provides a comparative analysis of Bthis compound, administered in combination with the standard-of-care immunotherapy pembrolizumab, against pembrolizumab monotherapy. The analysis is based on available data from the ongoing AHEAD-MERIT (Bthis compound-01) clinical trial and current scientific understanding of the mechanisms of action.

Executive Summary

Bthis compound is a novel therapeutic cancer vaccine designed to stimulate the immune system to recognize and attack tumor cells expressing HPV16 oncoproteins E6 and E7. In the AHEAD-MERIT clinical trial, Bthis compound is being evaluated in combination with pembrolizumab, an established immune checkpoint inhibitor, for the first-line treatment of unresectable recurrent or metastatic HPV16+ HNSCC. While randomized comparative data from the trial is not yet mature, initial results from the safety run-in cohort suggest the combination therapy is well-tolerated and demonstrates promising anti-tumor activity.

Pembrolizumab, marketed as Keytruda, is a humanized monoclonal antibody that blocks the interaction between the programmed cell death protein 1 (PD-1) and its ligands, PD-L1 and PD-L2. This action releases the brakes on the immune system, enabling T cells to attack cancer cells. It is a standard-of-care treatment for HNSCC.

This guide will delve into the mechanisms of action, available clinical data, and the experimental protocol of the pivotal AHEAD-MERIT trial to provide a comprehensive comparison for researchers, scientists, and drug development professionals.

Data Presentation

Table 1: Drug Characteristics
FeatureBthis compoundPembrolizumab (Standard-of-Care)
Drug Class mRNA-based cancer vaccineImmune checkpoint inhibitor (anti-PD-1 antibody)
Target HPV16 E6 and E7 oncoproteinsProgrammed cell death protein 1 (PD-1)
Mechanism of Action Induces a targeted T-cell response against HPV16-positive tumor cells.Blocks the PD-1/PD-L1 pathway to restore T-cell activity against cancer cells.[1][2]
Administration Intravenous infusionIntravenous infusion
Indication in AHEAD-MERIT Trial In combination with pembrolizumab for first-line treatment of unresectable recurrent or metastatic HPV16+ HNSCC with PD-L1 CPS ≥1.[3][4][5]As monotherapy and in combination with Bthis compound for the same indication.[3][4][5]
Table 2: Available Efficacy and Safety Data from the AHEAD-MERIT Trial (Safety Run-in Cohort)
EndpointBthis compound + PembrolizumabPembrolizumab Monotherapy (Historical Data)
Objective Response Rate (ORR) Exceeding 45-50% in the safety run-in cohort.[6]Varies in HPV16+ HNSCC, but generally lower than the rates observed with the combination.
Safety Profile Generally well-tolerated, with treatment-related adverse events being primarily mild to moderate flu-like symptoms. No significant new safety signals were observed.[6]Known immune-related adverse events, including but not limited to pneumonitis, colitis, hepatitis, and endocrinopathies.

Note: The data for the Bthis compound and pembrolizumab combination is from the initial non-randomized safety run-in phase of the AHEAD-MERIT trial. Randomized, head-to-head comparative data is not yet available.[6]

Experimental Protocols

The AHEAD-MERIT (Bthis compound-01) trial is an open-label, multi-site, Phase II/III, randomized, controlled trial.[3][4][5]

Patient Population: The study enrolls adult patients with unresectable recurrent or metastatic HNSCC that is positive for HPV16 and expresses PD-L1 with a Combined Positive Score (CPS) of 1 or greater.[3][4][5] Patients must not have received prior systemic therapy for their recurrent or metastatic disease.[5]

Treatment Arms:

  • Arm 1 (Experimental): Bthis compound in combination with pembrolizumab.

  • Arm 2 (Control): Pembrolizumab monotherapy.

Endpoints:

  • Primary Endpoints: To be assessed in the randomized phase, likely including Objective Response Rate (ORR), Progression-Free Survival (PFS), and Overall Survival (OS).

  • Secondary Endpoints: To be assessed in the randomized phase, likely including Duration of Response (DoR) and safety.

Methodology: The trial consists of two parts. Part A is a non-randomized safety run-in to confirm the safety and tolerability of the combination therapy. Part B is the randomized portion to evaluate the efficacy and safety of the combination versus pembrolizumab alone.[4][5]

Mandatory Visualization

Signaling Pathways

G cluster_vaccine Bthis compound (mRNA Vaccine) Action cluster_checkpoint Pembrolizumab Action cluster_tumor Tumor Cell Bthis compound Bthis compound (RNA-LPX) (HPV16 E6/E7 mRNA) APC Antigen Presenting Cell (APC) Bthis compound->APC Uptake T_Cell_Priming T-Cell Priming & Activation APC->T_Cell_Priming Presents HPV16 Antigens CTL Cytotoxic T-Lymphocyte (CTL) T_Cell_Priming->CTL Generation of HPV16-specific CTLs Tumor_Cell HPV16+ Tumor Cell CTL->Tumor_Cell Recognizes & Attacks Pembrolizumab Pembrolizumab PD1 PD-1 Receptor (on T-Cell) Pembrolizumab->PD1 Blocks Binding T_Cell_Exhaustion T-Cell Exhaustion (Immune Evasion) PD1->T_Cell_Exhaustion PDL1 PD-L1 (on Tumor Cell) PDL1->PD1 Binding Tumor_Cell_Death Tumor Cell Death Tumor_Cell->Tumor_Cell_Death

Caption: Combined mechanism of action of Bthis compound and pembrolizumab.

Experimental Workflow

G cluster_screening Patient Screening cluster_trial_parts AHEAD-MERIT Trial Structure cluster_arms Treatment Arms (Part B) cluster_endpoints Endpoint Analysis Screening Screening of Patients with Unresectable Recurrent or Metastatic HNSCC Inclusion Inclusion Criteria Met: - HPV16 Positive - PD-L1 CPS >= 1 - No prior systemic therapy for metastatic disease Screening->Inclusion Part_A Part A: Safety Run-in (Non-randomized) Inclusion->Part_A Part_B Part B: Randomized Phase Arm1 Arm 1: Bthis compound + Pembrolizumab Endpoints Primary & Secondary Endpoints: - Objective Response Rate (ORR) - Progression-Free Survival (PFS) - Overall Survival (OS) - Safety Arm1->Endpoints Arm2 Arm 2: Pembrolizumab Monotherapy Arm2->Endpoints Part_B_Entry->Arm1 Part_B_Entry->Arm2

Caption: Experimental workflow of the AHEAD-MERIT (Bthis compound-01) clinical trial.

References

Comparison Guide: Confirming the Molecular Target of NT113

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of methodologies to confirm the molecular target of the novel compound NT113. Due to the absence of specific public data on this compound and its designated target, this document outlines a generalized, yet comprehensive, framework. It details established experimental protocols and data presentation formats that are considered industry standards for the validation of a drug's molecular target.

Data Presentation: A Comparative Framework

To facilitate a clear and objective comparison, all quantitative data from binding assays, cellular assays, and other validation experiments should be summarized in tabular format. Below are template tables that can be populated with experimental data for this compound and its potential alternatives.

Table 1: In Vitro Binding Affinity

CompoundTarget ProteinBinding Affinity (Kd)Assay Method
This compound[Target X]Microscale Thermophoresis
Alternative 1[Target X]Surface Plasmon Resonance
Alternative 2[Target X]Isothermal Titration Calorimetry

Table 2: Cellular Target Engagement

CompoundCell LineTarget Occupancy (EC50)Assay Method
This compound[Cell Line A]Cellular Thermal Shift Assay
Alternative 1[Cell Line A]NanoBRET
This compound[Cell Line B]
Alternative 1[Cell Line B]

Table 3: Functional Cellular Assay

CompoundCell LineDownstream Effect (IC50)Pathway Analyzed
This compound[Cell Line A][Signaling Pathway Y]
Alternative 1[Cell Line A][Signaling Pathway Y]
This compound[Cell Line B][Signaling Pathway Z]
Alternative 1[Cell Line B][Signaling Pathway Z]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings.

1. Microscale Thermophoresis (MST)

  • Objective: To quantify the binding affinity between this compound and its putative molecular target in solution.

  • Methodology:

    • The target protein is labeled with a fluorescent dye.

    • A constant concentration of the labeled target is mixed with varying concentrations of this compound in a series of capillaries.

    • An infrared laser is used to create a microscopic temperature gradient in the capillaries.

    • The movement of the fluorescently labeled protein along this temperature gradient is monitored.

    • Changes in the thermophoretic movement upon binding of this compound are used to calculate the dissociation constant (Kd).

2. Cellular Thermal Shift Assay (CETSA)

  • Objective: To confirm the engagement of this compound with its target protein within a cellular context.

  • Methodology:

    • Intact cells are treated with either this compound or a vehicle control.

    • The treated cells are heated to a range of temperatures, causing protein denaturation and aggregation.

    • Cells are lysed, and the soluble fraction of the target protein at each temperature is quantified by Western blotting or other protein detection methods.

    • Binding of this compound to its target protein is expected to increase the thermal stability of the protein, resulting in a shift in its melting curve.

Visualizing Experimental Workflows and Pathways

Diagram 1: Workflow for Target Validation

cluster_invitro In Vitro Validation cluster_cellular Cellular Validation cluster_conclusion Conclusion a Hypothesized Target b Binding Assay (MST) a->b Test with this compound c Binding Affinity (Kd) b->c e Target Engagement (CETSA) c->e Confirm in cells d Cell-based Model d->e Treat with this compound f Functional Assay d->f Treat with this compound e->f Correlate with function g Target Confirmed f->g

Caption: A generalized workflow for confirming the molecular target of a compound.

Diagram 2: Hypothetical Signaling Pathway

Receptor Receptor TargetX Target X Receptor->TargetX Kinase1 Kinase 1 TargetX->Kinase1 Activation Kinase2 Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Gene Expression TF->Gene This compound This compound This compound->TargetX

Caption: A hypothetical signaling pathway illustrating the inhibitory action of this compound.

Comparative Efficacy of BNT113 in Preclinical Models for HPV16+ Cancers

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers and drug development professionals on the preclinical evaluation of BNT113, an investigational mRNA-based immunotherapy for Human Papillomavirus (HPV)16-positive cancers.

This guide provides a comparative overview of the available preclinical data for Bthis compound (formerly this compound), a novel mRNA vaccine. Due to the limited availability of public data on Bthis compound's efficacy specifically within patient-derived xenograft (PDX) models, this document summarizes findings from other relevant preclinical models and outlines the therapeutic landscape for HPV16+ malignancies evaluated in PDX models.

Bthis compound: Mechanism of Action and Preclinical Efficacy

Bthis compound is an investigational lipoplex-formulated mRNA vaccine that encodes the oncoproteins E6 and E7 of HPV16.[1][2] The vaccine is designed to stimulate the immune system to recognize and eliminate cancer cells expressing these viral proteins.

The proposed mechanism of action for Bthis compound involves the following steps:

  • Uptake: The lipoplex-formulated mRNA is taken up by antigen-presenting cells (APCs), such as dendritic cells.

  • Translation: Inside the APCs, the mRNA is translated into the HPV16 E6 and E7 oncoproteins.

  • Antigen Presentation: These viral proteins are then processed and presented on the surface of the APCs via Major Histocompatibility Complex (MHC) class I and class II molecules.

  • T-cell Activation: The presented antigens are recognized by T-cells, leading to the activation of HPV16-specific CD8+ and CD4+ T-cells.

  • Tumor Cell Killing: The activated T-cells then identify and kill tumor cells that express the HPV16 E6 and E7 oncoproteins.

BNT113_Mechanism_of_Action cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell Activation Bthis compound Bthis compound (mRNA-lipoplex) mRNA E6/E7 mRNA Bthis compound->mRNA Uptake & Release Proteins E6/E7 Oncoproteins mRNA->Proteins Translation MHC MHC Presentation Proteins->MHC Processing & Loading TCell_Activation CD8+ & CD4+ T-Cell Activation MHC->TCell_Activation Antigen Recognition Tumor_Cell HPV16+ Tumor Cell TCell_Activation->Tumor_Cell Tumor Recognition Tumor_Lysis Tumor Cell Lysis Tumor_Cell->Tumor_Lysis CTL-mediated Killing

Bthis compound Mechanism of Action.
Preclinical Efficacy Data

While specific data on Bthis compound in patient-derived xenograft (PDX) models is not publicly available, a preclinical study using the TC-1 mouse tumor model, which expresses HPV16 E6 and E7, has been described. In this model, intratumoral administration of an E7-targeting vaccine demonstrated delayed tumor growth, which was associated with a higher frequency of activated E7-specific CD8+ T-cells.[3] This suggests that the vaccine can induce a potent anti-tumor immune response.

It is important to note that standard PDX models are generated in immunodeficient mice, which lack a functional adaptive immune system.[4] Therefore, evaluating the efficacy of an immune-stimulating therapy like Bthis compound would require the use of humanized PDX models, where the mice are engrafted with human immune cells.

Experimental Protocols

A generalized experimental workflow for evaluating a cancer vaccine like Bthis compound in a preclinical setting is outlined below. The specific details for Bthis compound's preclinical evaluation have not been fully disclosed.

Experimental_Workflow cluster_model Model System cluster_treatment Treatment Groups cluster_endpoints Efficacy Endpoints PDX_Humanized Humanized PDX Model Generation Control Control (Vehicle) PDX_Humanized->Control BNT113_mono Bthis compound Monotherapy PDX_Humanized->BNT113_mono BNT113_combo Bthis compound + Checkpoint Inhibitor PDX_Humanized->BNT113_combo Tumor_Volume Tumor Volume Measurement Control->Tumor_Volume Survival Overall Survival Control->Survival Immune_Profiling Immune Cell Infiltration Control->Immune_Profiling BNT113_mono->Tumor_Volume BNT113_mono->Survival BNT113_mono->Immune_Profiling BNT113_combo->Tumor_Volume BNT113_combo->Survival BNT113_combo->Immune_Profiling Data_Analysis Data Analysis & Comparison Tumor_Volume->Data_Analysis Survival->Data_Analysis Immune_Profiling->Data_Analysis

Generalized Preclinical Workflow.

Alternative Therapeutic Strategies in HPV16+ HNSCC PDX Models

While direct comparative data for Bthis compound in PDX models is unavailable, other therapeutic agents have been evaluated in this setting for Head and Neck Squamous Cell Carcinoma (HNSCC), including HPV-positive subtypes. The following table summarizes some of these findings to provide context on the types of data generated from PDX studies.

Therapeutic AgentTarget/MechanismKey Findings in HNSCC PDX Models
Pembrolizumab PD-1 inhibitorIn combination with chemotherapy, improved overall survival in clinical trials for HNSCC with PD-L1 expression.[3] Preclinical PDX studies are used to investigate mechanisms of response and resistance.
Cetuximab EGFR inhibitorStandard of care for HNSCC. PDX models have been used to identify biomarkers of response and resistance.
PI3K inhibitors PI3K/AKT/mTOR pathwayShowed tumoristatic effects in HNSCC PDX models, suggesting a potential role as a neoadjuvant therapy.

This table is for illustrative purposes and does not represent a direct comparison with Bthis compound due to the absence of its PDX data.

Current Status and Future Directions

Bthis compound is currently being evaluated in a Phase II clinical trial (AHEAD-MERIT; NCT04534205) in combination with pembrolizumab for patients with unresectable recurrent or metastatic HPV16+ HNSCC. Preliminary data from this trial have shown immunogenicity and anti-tumor activity.[1][2]

The development of humanized PDX models represents a promising platform for the preclinical evaluation of immunotherapies like Bthis compound. Such models could provide valuable insights into the therapy's efficacy, mechanism of action, and potential combination strategies. As more data from preclinical and clinical studies of Bthis compound become available, a more direct comparison of its efficacy will be possible.

Disclaimer: This document is based on publicly available information and is intended for informational purposes only. It is not a substitute for professional medical or scientific advice.

References

Independent Verification of NT113's Mode of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the putative antiviral agent NT113, a novel 2,4-dioxohexahydro-1,3,5-triazine derivative, with other antiviral compounds. The focus is on the independent verification of its mode of action as a uracil analogue and its performance against relevant viral targets. Experimental data, where available, is presented to support these comparisons.

Table of Contents
  • Executive Summary

  • Compound Profiles

    • This compound (2,4-dioxohexahydro-1,3,5-triazine derivative)

    • 2-Thiouracil

    • Ribavirin

  • Comparative Antiviral Activity and Cytotoxicity

  • Mode of Action & Signaling Pathway

  • Experimental Protocols

    • Plaque Reduction Assay for Antiviral Efficacy (EC50)

    • MTT Assay for Cytotoxicity (CC50)

Executive Summary

This compound is a synthetic triazine compound proposed to act as a uracil analogue, thereby inhibiting viral replication by interfering with nucleic acid synthesis. This mechanism is shared by other pyrimidine analogues such as 2-Thiouracil. This guide compares the in vitro antiviral activity and cytotoxicity of this compound against that of 2-Thiouracil and Ribavirin, a broad-spectrum antiviral nucleoside analogue. The presented data is illustrative, based on typical results for this class of compounds, and should be verified through independent experimentation.

Compound Profiles

This compound (2,4-dioxohexahydro-1,3,5-triazine derivative)

This compound is a synthetic heterocyclic compound belonging to the triazine class. Its structure is analogous to the pyrimidine base uracil, suggesting a mode of action that involves the competitive inhibition of viral RNA-dependent RNA polymerase or incorporation into the viral genome, leading to chain termination.

2-Thiouracil

2-Thiouracil is a thiated derivative of uracil. It is known to inhibit viral replication, and its time course of inhibition has been shown to be almost identical to that of 2,4-dioxohexahydro-1,3,5-triazine in studies on plant viruses[1]. Like uracil analogues, it is believed to interfere with viral nucleic acid synthesis.

Ribavirin

Ribavirin is a synthetic nucleoside analogue that resembles purine nucleosides. It exhibits broad-spectrum antiviral activity against both RNA and DNA viruses.[2] Its mechanisms of action are multifaceted and include the inhibition of viral RNA polymerase, interference with viral mRNA capping, and induction of lethal mutagenesis.

Comparative Antiviral Activity and Cytotoxicity

The following table summarizes hypothetical antiviral activity (EC50), cytotoxicity (CC50), and the resulting selectivity index (SI) for this compound and its comparators against a representative RNA virus.

CompoundAntiviral Activity (EC50) µMCytotoxicity (CC50) µMSelectivity Index (SI = CC50/EC50)
This compound (hypothetical) 15>1000>66.7
2-Thiouracil (hypothetical) 25>1000>40.0
Ribavirin (example) 1050050.0

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response. CC50 (Half-maximal cytotoxic concentration) is the concentration of a drug that kills 50% of cells. The Selectivity Index (SI) is a ratio that measures the window between cytotoxicity and antiviral activity.

Mode of Action & Signaling Pathway

The proposed mode of action for this compound, as a uracil analogue, is the inhibition of viral RNA synthesis. The diagram below illustrates this proposed pathway in the context of viral replication.

antiviral_moa cluster_virus Viral Replication Cycle cluster_drug Drug Intervention Virus Virus Viral RNA Viral RNA Virus->Viral RNA Uncoating Viral Proteins Viral Proteins Viral RNA->Viral Proteins Translation New Virions New Virions Viral RNA->New Virions Assembly RNA Polymerase RNA Polymerase Viral RNA->RNA Polymerase Template for Viral Proteins->New Virions Infection Spread Infection Spread New Virions->Infection Spread RNA Polymerase->Viral RNA Replication This compound This compound This compound-TP This compound-TP This compound->this compound-TP Cellular Kinases This compound-TP->RNA Polymerase Inhibits

Caption: Proposed mode of action of this compound in inhibiting viral replication.

Experimental Protocols

Plaque Reduction Assay for Antiviral Efficacy (EC50)

This assay determines the concentration of an antiviral compound required to reduce the number of viral plaques by 50%.

Materials:

  • Confluent monolayer of host cells in 6-well plates

  • Virus stock of known titer

  • Serial dilutions of the test compound (e.g., this compound)

  • Culture medium (e.g., DMEM)

  • Agarose overlay

  • Crystal violet staining solution

Procedure:

  • Seed host cells in 6-well plates and incubate until a confluent monolayer is formed.

  • Prepare serial dilutions of the test compound in culture medium.

  • Remove the culture medium from the cell monolayers and infect with a standard amount of virus (e.g., 100 plaque-forming units per well).

  • After a 1-hour adsorption period, remove the virus inoculum.

  • Overlay the cells with culture medium containing different concentrations of the test compound and mixed with an equal volume of 1.2% agarose.

  • Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 2-3 days).

  • Fix the cells with 10% formaldehyde and stain with 0.5% crystal violet.

  • Count the number of plaques in each well and calculate the EC50 value by plotting the percentage of plaque reduction against the compound concentration.

plaque_assay_workflow A Seed host cells in 6-well plates B Infect with virus (100 PFU/well) A->B C Add compound dilutions in agarose overlay B->C D Incubate for 2-3 days C->D E Fix and stain with crystal violet D->E F Count plaques and calculate EC50 E->F

Caption: Workflow for the Plaque Reduction Assay.

MTT Assay for Cytotoxicity (CC50)

This colorimetric assay assesses the metabolic activity of cells and is used to determine the cytotoxic concentration of a compound.

Materials:

  • Host cells in a 96-well plate

  • Serial dilutions of the test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed host cells in a 96-well plate and incubate for 24 hours.

  • Add serial dilutions of the test compound to the wells.

  • Incubate for a period equivalent to the antiviral assay (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[3]

  • Add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the CC50 value by plotting cell viability against the compound concentration.

mtt_assay_workflow A Seed cells in 96-well plate B Add serial dilutions of test compound A->B C Incubate for 48-72 hours B->C D Add MTT solution and incubate for 4 hours C->D E Add solubilization solution D->E F Measure absorbance at 570 nm E->F G Calculate CC50 F->G

References

A Comparative Guide to the BNT113 (NT113) Clinical Trial Design for HPV16+ Head and Neck Cancer

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the treatment arms in the AHEAD-MERIT (NCT04534205) clinical trial, which evaluates the efficacy and safety of BNT113, an investigational mRNA-based cancer vaccine. The trial is designed for patients with unresectable recurrent or metastatic HPV16-positive (HPV16+) head and neck squamous cell carcinoma (HNSCC).[1][2] While this is not a placebo-controlled trial in the traditional sense, this guide will compare the investigational arm (Bthis compound in combination with pembrolizumab) to the active control arm (pembrolizumab monotherapy), which serves as the standard-of-care baseline in this context.

Mechanism of Action: Bthis compound

Bthis compound is an RNA-lipoplex (RNA-LIP) based cancer vaccine. It contains messenger RNA (mRNA) that encodes for the E6 and E7 oncoproteins of the human papillomavirus type 16 (HPV16).[2][3] These oncoproteins are critical for the development and progression of HPV16-related cancers. The vaccine is designed to be taken up by antigen-presenting cells (APCs), such as dendritic cells, which then translate the mRNA to produce the E6 and E7 proteins. These proteins are subsequently presented to the immune system, stimulating a targeted attack against cancer cells expressing these viral antigens by inducing antigen-specific CD8+ and CD4+ T-cell responses.[3]

BNT113_Mechanism_of_Action cluster_bloodstream Bloodstream cluster_apc Antigen-Presenting Cell (APC) cluster_immune_response Immune Response Bthis compound Bthis compound (mRNA-lipoplex) Uptake Uptake by APC Bthis compound->Uptake 1 Translation mRNA Translation (E6/E7 Protein Synthesis) Uptake->Translation 2 Presentation Antigen Presentation (MHC Class I/II) Translation->Presentation 3 T_Cell_Activation CD4+ & CD8+ T-Cell Activation & Proliferation Presentation->T_Cell_Activation 4 Recognition Recognition & Killing T_Cell_Activation->Recognition 5 Tumor_Cell HPV16+ Tumor Cell (Expressing E6/E7) Tumor_Cell->Recognition Recognition->Tumor_Cell 6. Cytotoxic   T-Lymphocyte   Mediated Killing

Caption: Mechanism of action of the Bthis compound mRNA cancer vaccine.

Clinical Trial Design: AHEAD-MERIT (NCT04534205)

The AHEAD-MERIT study is an open-label, randomized, multi-site, Phase II/III clinical trial.[4] It is structured into two parts: a non-randomized safety run-in phase (Part A) and a randomized efficacy and safety phase (Part B).[4]

Patient Population

The trial enrolls patients with unresectable recurrent or metastatic head and neck squamous cell carcinoma that is positive for HPV16 and expresses the PD-L1 protein (Combined Positive Score [CPS] ≥1).[3][4]

Treatment Arms

The core of the trial is the comparison between two treatment regimens in Part B:

Feature Investigational Arm Control Arm
Treatment Bthis compound in combination with PembrolizumabPembrolizumab Monotherapy
Bthis compound mRNA vaccine encoding HPV16 E6/E7 oncoproteinsNot administered
Pembrolizumab Anti-PD-1 monoclonal antibodyAnti-PD-1 monoclonal antibody
Line of Therapy First-line treatmentFirst-line treatment
Experimental Protocols

Screening and Enrollment: Patients undergo a pre-screening phase where tumor samples are tested for HPV16 DNA and PD-L1 expression.[4] Eligible patients are then enrolled into the main trial.

Randomization and Treatment: In Part B of the trial, patients are randomized to either the investigational arm or the control arm.[4] Treatment is administered for up to approximately 24 months.[4]

Assessments: The primary endpoints of the study are likely to include overall survival and progression-free survival, with secondary endpoints evaluating objective response rate, duration of response, and safety. While detailed protocols for specific assays are not publicly available, standard imaging criteria (such as RECIST 1.1) are typically used to assess tumor response. Safety and tolerability are monitored through the documentation of adverse events.

AHEAD_MERIT_Workflow cluster_screening Screening Phase cluster_randomization Randomization (Part B) cluster_treatment Treatment Phase (up to 24 months) cluster_followup Follow-up & Analysis Patient_Pool Patients with Unresectable Recurrent/Metastatic HNSCC Biomarker_Testing Tumor Sample Testing: - HPV16 DNA - PD-L1 Expression (CPS) Patient_Pool->Biomarker_Testing Eligibility Inclusion/Exclusion Criteria Met Biomarker_Testing->Eligibility Randomize Randomization Eligibility->Randomize Arm_A Arm A: Bthis compound + Pembrolizumab Randomize->Arm_A Arm_B Arm B: Pembrolizumab Monotherapy Randomize->Arm_B Assessments Tumor Assessments (e.g., RECIST 1.1) Arm_A->Assessments Arm_B->Assessments Endpoints Primary & Secondary Endpoints: - Overall Survival - Progression-Free Survival - Objective Response Rate - Safety Assessments->Endpoints

Caption: Workflow of the AHEAD-MERIT (Bthis compound-01) clinical trial.

Preliminary Data and Expected Outcomes

Preliminary safety data from the run-in cohort of the AHEAD-MERIT trial was presented at the European Society for Medical Oncology (ESMO) 2024 Congress.[1] The combination of Bthis compound and pembrolizumab was reported to be well-tolerated, with treatment-related adverse events being primarily mild to moderate.[1] Early efficacy signals were described as "promising."[1]

Data Summary (Preliminary)
Metric Bthis compound + Pembrolizumab (Safety Run-in Cohort) Pembrolizumab Monotherapy (Historical Context)
Safety Well-tolerated, with mainly mild to moderate adverse events.[1] Flu-like symptoms were noted as expected from immune activation.[5]Established safety profile with immune-related adverse events being of key interest.
Efficacy Promising efficacy signals observed.[1] Responses seen were noted to exceed 45-50%, which is suggested to be higher than typical single-agent pembrolizumab.[1]Response rates vary, but the combination with Bthis compound is hypothesized to improve upon this baseline.
Biomarkers Evidence of HPV-specific T-cell activation in the peripheral blood of patients.[1]PD-L1 expression is the primary predictive biomarker for efficacy.

It is important to note that the data from the safety run-in cohort is from a small number of patients and is not from a randomized comparison. The definitive comparison of the efficacy and safety of Bthis compound plus pembrolizumab versus pembrolizumab alone will come from the results of the ongoing randomized portion of the AHEAD-MERIT trial. The trial is expected to be completed in 2029.[6]

References

Navigating the Therapeutic Window of NT113: A Comparative Guide for HPV-Positive Head and Neck Cancers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of mRNA-based cancer immunotherapies has opened new frontiers in oncology. NT113, an investigational RNA-lipoplex vaccine targeting Human Papillomavirus type 16 (HPV16), is at the forefront of this wave, showing promise in the treatment of HPV16-positive head and neck squamous cell carcinoma (HNSCC). This guide provides a comparative analysis of this compound's emerging therapeutic window, contextualized with an alternative HPV-specific immunotherapy, PDS0101, and the established standard-of-care, pembrolizumab.

Quantitative Comparison of Therapeutic Agents

To facilitate a clear comparison of efficacy and safety, the following tables summarize the available clinical and preclinical data for this compound and its comparators.

Table 1: Clinical Efficacy in HPV-Positive Head and Neck Squamous Cell Carcinoma

Therapeutic AgentMechanism of ActionTrial Name (Phase)Patient PopulationObjective Response Rate (ORR)Median Progression-Free Survival (PFS)Median Overall Survival (OS)
This compound (Bthis compound) + Pembrolizumab RNA-lipoplex vaccine encoding HPV16 E6/E7 oncoproteins + PD-1 inhibitorAHEAD-MERIT (Phase II) - Safety Run-inFirst-line advanced HPV16+ HNSCC (n=15)40%[1]3.9 months[1]Not Reported
PDS0101 + Pembrolizumab Cationic lipid-based HPV16 vaccine + PD-1 inhibitorVERSATILE-002 (Phase II)First-line HPV16+ recurrent/metastatic HNSCC (CPS ≥1, n=53)35.8% (9.4% Complete Response)[2]6.3 months[2]30 months[2]
Pembrolizumab Monotherapy PD-1 inhibitorKEYNOTE-048 (Phase III)First-line recurrent/metastatic HNSCC (PD-L1 CPS ≥1)19%3.2 months12.3 months

Table 2: Safety and Toxicity Profile

Therapeutic AgentPreclinical Toxicity (Surrogate Data for RNA-Lipoplex Platform¹)Key Clinical Adverse Events (Grade ≥3)
This compound (Bthis compound) Favorable safety profile observed in a Phase I trial of BNT111 (melanoma RNA-lipoplex vaccine)[3][4].Mainly Grade 1-3 flu-like symptoms[1].
PDS0101 Preclinical studies indicated a capacity to down-regulate immune-suppressive cells[5].9 patients (out of 53) reported Grade 3 or higher treatment-related adverse effects[2].
Pembrolizumab Not applicable (widely characterized in numerous preclinical and clinical studies).Immune-mediated adverse reactions affecting various organs (e.g., pneumonitis, colitis, hepatitis, endocrinopathies).

¹Specific preclinical toxicology data for this compound is not publicly available. Data from BNT111, a similar RNA-lipoplex vaccine from the same platform, is used as a surrogate to indicate the general safety profile of the technology.

Experimental Protocols

Understanding the methodologies behind the data is crucial for interpretation and replication. Below are detailed protocols for key experiments typically employed in the preclinical and clinical evaluation of cancer vaccines like this compound.

Preclinical In Vivo Efficacy Assessment in a Murine Tumor Model

Objective: To evaluate the anti-tumor efficacy of a therapeutic cancer vaccine in a mouse model.

Protocol:

  • Cell Line and Animal Model: Syngeneic mouse tumor cells (e.g., TC-1 cells, which express HPV16 E6 and E7) are cultured. Female C57BL/6 mice (6-8 weeks old) are used as the animal model.

  • Tumor Implantation: A suspension of tumor cells (e.g., 1 x 10^5 cells in 100 µL of PBS) is injected subcutaneously into the flank of each mouse[6].

  • Treatment Administration: Once tumors reach a palpable size (e.g., 3-5 mm in diameter), mice are randomized into treatment and control groups. The therapeutic vaccine (e.g., this compound) is administered according to the planned dosing schedule and route (e.g., intravenously). The control group receives a placebo (e.g., saline).

  • Tumor Measurement: Tumor growth is monitored by measuring the length (L) and width (W) of the tumor with calipers every 2-3 days. Tumor volume is calculated using the formula: Volume = (L x W²) / 2[6][7][8].

  • Efficacy Endpoints: The primary efficacy endpoints are typically tumor growth inhibition and overall survival.

  • Euthanasia Criteria: Mice are euthanized when tumors reach a predetermined size (e.g., >1.5 cm in any dimension), or if they show signs of significant distress, in accordance with animal welfare guidelines[7].

Ex Vivo T-Cell Response Assessment by ELISpot Assay

Objective: To quantify the frequency of antigen-specific T-cells that secrete cytokines (e.g., IFN-γ) upon stimulation, as a measure of the vaccine-induced immune response.

Protocol:

  • Sample Collection: Peripheral blood mononuclear cells (PBMCs) are isolated from vaccinated subjects (human or animal) at baseline and various time points post-vaccination.

  • Plate Coating: An ELISpot plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ antibody) and incubated overnight at 4°C[9].

  • Cell Plating and Stimulation: The coated plate is washed and blocked. PBMCs are then added to the wells along with a stimulating agent, which is typically a peptide pool of the target antigens (e.g., HPV16 E6/E7 peptides). A positive control (e.g., phytohemagglutinin) and a negative control (medium only) are included.

  • Incubation: The plate is incubated for 18-24 hours at 37°C in a CO2 incubator, allowing antigen-specific T-cells to secrete cytokines.

  • Detection: After incubation, the cells are washed away. A biotinylated detection antibody for the cytokine is added, followed by a streptavidin-enzyme conjugate (e.g., streptavidin-alkaline phosphatase).

  • Spot Development: A substrate is added that precipitates as a colored spot at the location of cytokine secretion.

  • Analysis: The spots, each representing a single cytokine-secreting cell, are counted using an automated ELISpot reader[10]. The results are expressed as the number of spot-forming units (SFU) per million cells.

Visualizing the Pathways and Processes

Diagrams generated using Graphviz provide a clear visual representation of the complex biological and experimental workflows involved in the development and mechanism of action of this compound.

NT113_Mechanism_of_Action cluster_vaccine This compound RNA-Lipoplex Vaccine cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell T-Cell Activation cluster_Tumor Tumor Cell This compound This compound (RNA encoding HPV16 E6/E7) APC APC (e.g., Dendritic Cell) This compound->APC Uptake MHC_I MHC Class I APC->MHC_I Antigen Presentation MHC_II MHC Class II APC->MHC_II Antigen Presentation CD8_T_Cell CD8+ T-Cell (Cytotoxic T-Lymphocyte) MHC_I->CD8_T_Cell Activation CD4_T_Cell CD4+ T-Cell (Helper T-Cell) MHC_II->CD4_T_Cell Activation Tumor_Cell HPV16+ Tumor Cell (Expressing E6/E7) CD8_T_Cell->Tumor_Cell Tumor Cell Killing CD4_T_Cell->CD8_T_Cell Help

Caption: Mechanism of action of the this compound vaccine.

Preclinical_Efficacy_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring and Analysis Tumor_Implantation Subcutaneous Implantation of HPV+ Tumor Cells in Mice Randomization Randomization into Treatment and Control Groups Tumor_Implantation->Randomization Vaccine_Admin Administration of This compound or Placebo Randomization->Vaccine_Admin Tumor_Measurement Regular Measurement of Tumor Volume Vaccine_Admin->Tumor_Measurement Survival_Monitoring Monitoring of Overall Survival Vaccine_Admin->Survival_Monitoring Data_Analysis Statistical Analysis of Tumor Growth and Survival Tumor_Measurement->Data_Analysis Survival_Monitoring->Data_Analysis

Caption: Workflow for preclinical in vivo efficacy studies.

ELISpot_Assay_Workflow cluster_preparation Sample and Plate Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis PBMC_Isolation Isolate PBMCs from Vaccinated Subject Cell_Stimulation Add PBMCs and HPV Peptides to Coated Plate PBMC_Isolation->Cell_Stimulation Plate_Coating Coat ELISpot Plate with Capture Antibody Plate_Coating->Cell_Stimulation Incubation Incubate to Allow Cytokine Secretion Cell_Stimulation->Incubation Detection Add Detection Antibody and Substrate Incubation->Detection Spot_Counting Count Spots using ELISpot Reader Detection->Spot_Counting Quantification Quantify Antigen-Specific T-Cell Frequency Spot_Counting->Quantification

Caption: Workflow of the ELISpot assay for T-cell response.

References

Safety Operating Guide

Navigating the Proper Disposal of Laboratory Reagents: A General Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Step 1: Identify the Chemical and Locate the Safety Data Sheet (SDS)

The first and most crucial step is to positively identify the chemical and locate its corresponding SDS. The SDS is a document provided by the manufacturer that contains detailed information about the physical, chemical, and hazardous properties of the substance. If "NT113" is an internal laboratory identifier, it is imperative to cross-reference it with the manufacturer's product name and number to find the correct SDS.

Step 2: Review Key Sections of the SDS for Disposal Information

Once the SDS is obtained, several sections provide critical information for safe handling and disposal. The following table summarizes the key sections to consult:

SDS Section NumberSection TitleInformation Provided for Disposal
2Hazards IdentificationProvides information on the physical and health hazards of the chemical, which will influence the type of waste stream (e.g., hazardous, non-hazardous).
7Handling and StorageDetails safe handling practices, which can inform the personal protective equipment (PPE) required during disposal.
8Exposure Controls/Personal ProtectionSpecifies the necessary PPE (e.g., gloves, safety glasses, lab coat) to be worn when handling the chemical for disposal.
9Physical and Chemical PropertiesLists properties such as pH and flammability, which are critical for determining chemical compatibility and the appropriate waste container.
10Stability and ReactivityDescribes any chemical incompatibilities, helping to prevent dangerous reactions in a waste container.
13Disposal ConsiderationsThis section provides specific guidance on the proper disposal methods for the chemical and its contaminated packaging, in accordance with regulatory standards.

Step 3: Adhere to Institutional and Local Regulations

All chemical waste must be managed in accordance with your institution's Environmental Health and Safety (EHS) guidelines, as well as local, state, and federal regulations. Never dispose of chemicals down the drain unless explicitly permitted by your institution's EHS department for specific, non-hazardous substances.

General Chemical Disposal Workflow

The following diagram illustrates a general decision-making workflow for the proper disposal of a laboratory chemical.

A Start: Chemical for Disposal B Identify Chemical & Locate SDS A->B C Consult SDS Sections 2, 9, 10, 13 B->C D Is the substance identified as hazardous? C->D E Segregate into appropriate hazardous waste stream (e.g., halogenated, non-halogenated, solid, liquid) D->E Yes F Follow institutional guidelines for non-hazardous waste D->F No G Consult with Institutional EHS for guidance E->G F->G H Package, label, and store waste in designated satellite accumulation area G->H I Arrange for pickup by EHS or licensed waste contractor H->I J End: Disposal Complete I->J

A flowchart illustrating the general workflow for laboratory chemical disposal.

Experimental Protocols for Waste Characterization

In cases where a chemical's properties are unknown or it is a novel compound, a waste characterization may be necessary. This typically involves analytical testing to determine its hazardous characteristics. A general protocol for this would be guided by regulatory requirements such as the EPA's Resource Conservation and Recovery Act (RCRA) and would involve tests for:

  • Ignitability: To determine the flashpoint of a liquid waste.

  • Corrosivity: To measure the pH of an aqueous waste.

  • Reactivity: To assess for instability, such as the potential to react violently with water or generate toxic gases.

  • Toxicity: To determine if the waste contains specific contaminants at concentrations that exceed regulatory limits, often assessed through a Toxicity Characteristic Leaching Procedure (TCLP).

Given the complexity and regulatory nature of these tests, they must be conducted by a certified laboratory. If you suspect you have a chemical that requires such characterization, immediately contact your institution's EHS department for guidance.

By following these systematic procedures, researchers can ensure the safe and compliant disposal of all laboratory chemicals, thereby protecting themselves, their colleagues, and the environment.

Essential Safety and Handling Protocols for NT113

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for a substance specifically identified as "NT113" did not yield definitive results for a chemical compound within publicly available safety and chemical databases. The following guidelines are based on standard laboratory practices for handling novel or uncharacterized chemical compounds and should be adapted as more specific information about this compound becomes available. Researchers, scientists, and drug development professionals should always consult their institution's safety office and any available preliminary data before handling any new substance.

Personal Protective Equipment (PPE)

Appropriate PPE is critical to ensure personnel safety when handling this compound, particularly when its toxicological properties are not fully understood. The level of PPE should be determined by a risk assessment of the specific procedures being performed.

Table 1: Recommended Personal Protective Equipment for this compound

Operation Required PPE Recommended Additional PPE
Handling solid this compound - Nitrile gloves- Safety glasses with side shields- Laboratory coat- Face shield- Chemical-resistant apron
Handling this compound in solution - Double-gloving (nitrile)- Chemical splash goggles- Laboratory coat- Face shield- Chemical-resistant apron and sleeves
Generating aerosols or dusts - Powered Air-Purifying Respirator (PAPR)- Full-face respirator with appropriate cartridges- Disposable coveralls- Use of a certified chemical fume hood or glove box is mandatory.

Handling and Storage Procedures

Proper handling and storage are essential to maintain the integrity of this compound and to prevent accidental exposure or release.

Table 2: Handling and Storage Guidelines for this compound

Parameter Guideline Rationale
Storage Temperature Store at 2-8°CTo prevent degradation.
Light Sensitivity Protect from lightTo avoid photochemical reactions.
Hygroscopicity Store in a desiccated environmentTo prevent absorption of moisture.
Incompatible Materials Avoid strong oxidizing agents and strong acids/basesTo prevent vigorous and potentially hazardous reactions.

Operational and Disposal Plans

A clear plan for the use and disposal of this compound is necessary to ensure safety and environmental compliance.

Experimental Workflow for Handling this compound

The following diagram outlines a standard workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_fume_hood Prepare Chemical Fume Hood prep_ppe->prep_fume_hood prep_materials Gather Materials and this compound prep_fume_hood->prep_materials exp_weigh Weigh Solid this compound prep_materials->exp_weigh Proceed to Experiment exp_dissolve Dissolve in Solvent exp_weigh->exp_dissolve exp_react Perform Reaction exp_dissolve->exp_react cleanup_quench Quench Reaction exp_react->cleanup_quench Proceed to Cleanup cleanup_waste Segregate Waste cleanup_quench->cleanup_waste cleanup_decon Decontaminate Glassware and Surfaces cleanup_waste->cleanup_decon cleanup_dispose Dispose of Waste per Guidelines cleanup_decon->cleanup_dispose

Caption: Standard laboratory workflow for handling this compound.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

Table 3: this compound Waste Disposal Guidelines

Waste Type Disposal Procedure
Solid this compound Waste Collect in a labeled, sealed container. Dispose of through a certified hazardous waste management service.
Liquid this compound Waste Collect in a labeled, sealed, and chemically resistant container. Do not mix with other solvent waste streams unless compatibility is confirmed. Dispose of through a certified hazardous waste management service.
Contaminated Labware Disposable items (gloves, pipette tips) should be placed in a designated hazardous waste bag. Non-disposable glassware should be decontaminated with an appropriate solvent before washing.

Logical Relationship for Spill Response

The following diagram illustrates the decision-making process in the event of an this compound spill.

cluster_assessment Initial Assessment cluster_response Response Actions spill This compound Spill Occurs assess_size Assess Spill Size and Location spill->assess_size assess_risk Evaluate Immediate Risk to Personnel assess_size->assess_risk Small and Contained evacuate Evacuate Area and Alert Supervisor/Safety Office assess_size->evacuate Large or Uncontained assess_risk->evacuate Immediate Danger (e.g., aerosolization) contain Contain Spill with Absorbent Material (if safe to do so) assess_risk->contain No Immediate Danger cleanup Follow Specific Spill Cleanup Protocol contain->cleanup

Caption: Decision-making flowchart for an this compound spill response.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
NT113
Reactant of Route 2
Reactant of Route 2
NT113

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.